Product packaging for Sodium oxolinate(Cat. No.:CAS No. 59587-08-5)

Sodium oxolinate

Cat. No.: B1260144
CAS No.: 59587-08-5
M. Wt: 284.22 g/mol
InChI Key: BDTREUXLJWDUAV-UHFFFAOYSA-N
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Description

Synthetic antimicrobial related to NALIDIXIC ACID and used in URINARY TRACT INFECTIONS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NNaO5 B1260144 Sodium oxolinate CAS No. 59587-08-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

59587-08-5

Molecular Formula

C13H11NNaO5

Molecular Weight

284.22 g/mol

IUPAC Name

sodium;5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

InChI

InChI=1S/C13H11NO5.Na/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10;/h3-5H,2,6H2,1H3,(H,16,17);

InChI Key

BDTREUXLJWDUAV-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-].[Na+]

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O.[Na]

Other CAS No.

59587-08-5

Synonyms

Acid, Oxolinic
Gramurin
Oxolinate, Sodium
Oxolinic Acid
Sodium Oxolinate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sodium Oxolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for sodium oxolinate, a first-generation quinolone antibacterial agent. The document details the chemical pathways for producing the parent compound, oxolinic acid, its subsequent conversion to the sodium salt, and the various purification techniques employed to achieve high-purity final product suitable for pharmaceutical applications.

Synthesis of Oxolinic Acid

The synthesis of oxolinic acid, the precursor to this compound, is typically achieved through a multi-step process analogous to the synthesis of other quinolone antibiotics like nalidixic acid. The most common route involves the reaction of an aniline derivative with a malonic ester derivative, followed by cyclization.

A prevalent method starts with N-ethyl-3,4-(methylenedioxy)aniline.[1] This compound is reacted with an activated malonic acid derivative, such as dimethylammonium methylene malonate or ethoxymethylenemalonic ester, to form an intermediate.[1] This intermediate then undergoes thermal cyclization, often in the presence of a dehydrating agent like acetic anhydride and an acid catalyst like sulfuric acid, to form the quinolone ring system. The final step is hydrolysis to yield oxolinic acid.[1]

Experimental Protocol: Synthesis of Oxolinic Acid

The following protocol is based on a generalized procedure for quinolone synthesis:[1]

  • Reaction of Aniline and Malonate Derivatives:

    • Combine N-ethyl-3,4-(methylenedioxy)aniline (0.5 mol, 82.5 g) and dimethylammonium methylene malonate (0.55 mol, 118 g).

    • Heat the mixture to 140°C and maintain for 3 hours with stirring.

  • Cyclization:

    • Cool the reaction mixture to 100°C.

    • Add acetic anhydride (0.75 mol, 76.5 g).

    • Further cool the mixture to 80°C.

    • Slowly add concentrated sulfuric acid (0.5 mol, 50 g).

    • Heat the mixture to 130°C and hold for 4 hours to complete the cyclization.

  • Hydrolysis and Isolation:

    • After the reaction is complete, cool the mixture to 90°C.

    • Add 530 g of water and maintain the temperature for 3 hours to hydrolyze the ester.

    • Cool the mixture to room temperature, allowing the oxolinic acid to precipitate.

    • Collect the solid product by filtration.

    • The crude product is then subjected to refining and drying to obtain pure oxolinic acid.[1] A reported yield for a similar process is 92.4%.[1]

Visualization of Oxolinic Acid Synthesis

G cluster_synthesis Oxolinic Acid Synthesis Workflow start N-ethyl-3,4-(methylenedioxy)aniline + Dimethylammonium methylene malonate step1 Heat to 140°C (3 hours) start->step1 Condensation intermediate Anilinoacrylate Intermediate step1->intermediate step2 Add Acetic Anhydride & Sulfuric Acid Heat to 130°C (4 hours) intermediate->step2 Cyclization cyclized Cyclized Ester Product step2->cyclized step3 Hydrolysis (Water, 90°C, 3 hours) cyclized->step3 product Crude Oxolinic Acid step3->product

Caption: Workflow for the synthesis of oxolinic acid.

Conversion to this compound and Purification

Oxolinic acid is converted to its more water-soluble sodium salt through a straightforward acid-base neutralization reaction. The purification of the resulting this compound is critical to remove unreacted starting materials, by-products, and residual solvents.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from laboratory-scale synthesis methods.[2]

  • Neutralization:

    • Dissolve oxolinic acid (0.9 mmol, 0.235 g) in a 1 M sodium hydroxide (NaOH) solution (900 µL).

    • Gently heat the mixture to 50°C under continuous magnetic stirring until all the oxolinic acid has dissolved and reacted to form a clear solution of this compound.

  • Isolation and Initial Purification:

    • The sodium salt can be isolated by removing the solvent (water) under reduced pressure.[2]

    • Alternatively, for purification, the reaction can be performed in a minimal amount of hot water. Upon cooling, the less soluble this compound precipitates out, leaving more soluble impurities in the solution.[3]

Purification Methods

High purity is essential for active pharmaceutical ingredients (APIs). Several methods can be employed to purify this compound.

  • Recrystallization: This is a common and effective method. This compound can be dissolved in a suitable hot solvent (like water) and allowed to cool slowly, forming high-purity crystals.[4]

  • Precipitation with Alcohol: The aqueous solution of this compound can be treated with an alcohol (e.g., ethanol). Since this compound is less soluble in alcohol-water mixtures, it will precipitate, leaving many impurities behind in the solution.[4]

  • Washing: The filtered solid product should be washed thoroughly with cold deionized water or another suitable solvent to remove residual impurities.[3][5]

  • Drying: The purified product must be dried under a vacuum or in an oven at an appropriate temperature (e.g., up to 200°C for sodium oxalate) to remove all traces of water and solvents.[3][5] This is crucial as hydration levels can affect the material's weight and stability.[3]

  • Ion Exchange: For removing metallic impurities, the this compound solution can be passed through an ion exchange column.[6][7]

Visualization of Purification Workflow

G cluster_purification This compound Conversion and Purification start Oxolinic Acid + NaOH Solution reaction Neutralization Reaction (50°C) start->reaction solution Crude this compound in Solution reaction->solution crystallization Purification Step (e.g., Cooling Crystallization or Alcohol Precipitation) solution->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying product High-Purity This compound drying->product

Caption: General workflow for this compound conversion and purification.

Data Summary

Quantitative data, including physical properties and reaction parameters, are crucial for process development and quality control.

Table 1: Physical and Chemical Properties
PropertyOxolinic AcidThis compound
Appearance White to off-white powder[8]White or yellowish-white crystalline powder[8]
Molecular Formula C₁₃H₁₁NO₅[8]C₁₃H₁₀NNaO₅[8]
Melting Point 314-316 °C (dec.)[9]210-216 °C[8]
Density 1.62 g/cm³[8]1.56 g/cm³[8]
Solubility Soluble in 0.5 M NaOH with warmingSoluble in water[8]
Table 2: Summary of Synthesis Parameters
StepReactantsKey ConditionsReported Yield
Condensation N-ethyl-3,4-(methylenedioxy)aniline, Dimethylammonium methylene malonate140°C, 3 hours[1]-
Cyclization Intermediate, Acetic Anhydride, H₂SO₄130°C, 4 hours[1]-
Hydrolysis Cyclized Ester, Water90°C, 3 hours[1]92.4% (overall process)[1]
Neutralization Oxolinic Acid, NaOH50°C, complete dissolution[2]Quantitative

Quality Control and Analytical Methods

Ensuring the purity of the final this compound product is paramount. Various analytical techniques are employed to quantify the active ingredient and detect impurities.

  • High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of oxolinic acid and its sodium salt, and for quantifying residual impurities.

  • Titration: Acid-base titration can be used to determine the assay of oxolinic acid, while redox titrations (e.g., with potassium permanganate) can be adapted to quantify oxalate-like structures.[10][11]

  • Spectroscopy (UV-Vis, NMR, Mass Spectrometry): Used for structural confirmation and identification of the compound and any potential by-products.[2][12]

  • Ion Chromatography: Can be used to detect and quantify oxalate and other anions in the final product.[13]

Visualization of Quality Control Workflow

G cluster_qc Quality Control Logic start Purified this compound Sample assay Assay & Purity Determination (e.g., HPLC) start->assay identity Identity Confirmation (e.g., NMR, MS) start->identity impurities Impurity Profiling (e.g., LC-MS) start->impurities decision Compare to Specifications assay->decision identity->decision impurities->decision pass Release Batch decision->pass Pass fail Reject / Reprocess decision->fail Fail

Caption: Logical workflow for quality control testing of this compound.

References

The Antibacterial Spectrum of First-Generation Quinolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of first-generation quinolones. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the activity of these foundational synthetic antimicrobial agents. This document includes quantitative data on their in vitro efficacy, detailed experimental protocols for susceptibility testing, and a visual representation of their mechanism of action.

Introduction

First-generation quinolones, discovered in the early 1960s, represent the initial class of synthetic antibiotics that function by inhibiting bacterial DNA synthesis.[1] This group of antimicrobials, which includes nalidixic acid, oxolinic acid, cinoxacin, piromidic acid, and pipemidic acid, laid the groundwork for the development of the more potent and broad-spectrum fluoroquinolones.[2] Their primary clinical utility has been in the treatment of urinary tract infections (UTIs) caused by susceptible Gram-negative bacteria.[3] While their use has diminished with the advent of newer agents, understanding their antibacterial spectrum and mechanism of action remains crucial for historical context, resistance studies, and niche therapeutic applications.

Antibacterial Spectrum

The first-generation quinolones exhibit a focused spectrum of activity, primarily targeting Gram-negative aerobic bacteria.[2] Their efficacy against Gram-positive and anaerobic bacteria is limited.[2]

Gram-Negative Bacteria

These agents have demonstrated good in vitro activity against many common Gram-negative pathogens, particularly those belonging to the Enterobacteriaceae family.[4][5] This includes species such as Escherichia coli, Klebsiella species, Enterobacter species, and Proteus mirabilis.[6][7] However, Pseudomonas aeruginosa is generally resistant to this class of quinolones.[6]

Gram-Positive Bacteria

The activity of first-generation quinolones against Gram-positive bacteria is generally poor.[2]

Anaerobic Bacteria

First-generation quinolones lack significant activity against anaerobic bacteria.[2]

Quantitative In Vitro Activity

The in vitro activity of first-generation quinolones is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values for representative first-generation quinolones against common Gram-negative pathogens.

First-Generation QuinoloneBacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Nalidixic Acid Escherichia coli2 - 8>32
Proteus mirabilis2.1 - 8
Enterobacteriaceae>32
Cinoxacin Gram-negative aerobes4 - 64
Pipemidic Acid Escherichia coli1.56
Salmonella typhi3.13

Note: MIC values can vary depending on the specific strain and the testing methodology used. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Blank cells indicate that specific data was not available in the cited sources.

Mechanism of Action

The bactericidal action of first-generation quinolones stems from their ability to inhibit bacterial DNA synthesis.[1] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and, to a lesser extent, topoisomerase IV.[8]

DNA gyrase is a crucial enzyme in bacteria responsible for introducing negative supercoils into the DNA, a process vital for DNA replication and transcription.[1] First-generation quinolones bind to the DNA-gyrase complex, trapping the enzyme in a state where it has created a double-strand break in the DNA but cannot reseal it.[9] This leads to the accumulation of these breaks, ultimately resulting in the inhibition of DNA replication and cell death.[9]

Mechanism_of_Action_of_First_Generation_Quinolones Quinolone Quinolone Ternary_Complex Quinolone-DNA-Gyrase Ternary Complex Quinolone->Ternary_Complex DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) DNA_Gyrase->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex DSB Double-Strand DNA Breaks Ternary_Complex->DSB Inhibition Inhibition of DNA Replication DSB->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Mechanism of action of first-generation quinolones.

Experimental Protocols

The determination of the in vitro antibacterial activity of first-generation quinolones is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following are standardized protocols for conducting these assays.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

5.1.1 Materials:

  • First-generation quinolone stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth

  • Incubator (35 ± 2°C)

  • Spectrophotometer or plate reader (optional, for automated reading)

5.1.2 Procedure:

  • Preparation of Quinolone Dilutions:

    • Prepare a stock solution of the quinolone in a suitable solvent.

    • Perform serial two-fold dilutions of the quinolone in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. A typical concentration range is 0.25 to 256 µg/mL.

    • Include a growth control well (CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Within 15 minutes of preparation, add 50 µL of the standardized inoculum to each well (except the sterility control), for a final volume of 100 µL per well.

    • Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the quinolone that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Quinolone_Dilutions Prepare Serial Dilutions of Quinolone in Microplate Inoculate_Plate Inoculate Microplate with Standardized Bacteria Prepare_Quinolone_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect or Use Plate Reader for Growth Incubate_Plate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC

Workflow for Broth Microdilution MIC Determination.
Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

5.2.1 Materials:

  • Quinolone-impregnated disks (e.g., 100 µg cinoxacin disk)[9]

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35 ± 2°C)

  • Ruler or caliper

5.2.2 Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension and standardize it to a 0.5 McFarland turbidity as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Antibiotic Disk:

    • Aseptically place the quinolone disk on the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) in millimeters.

    • Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints (e.g., for a 100 µg cinoxacin disk: ≥ 18 mm is Susceptible, 15-17 mm is Intermediate, and ≤ 14 mm is Resistant).[9]

Conclusion

The first-generation quinolones, though largely superseded by later generations, remain an important class of antimicrobials for their historical significance and their continued, albeit limited, clinical use. Their antibacterial spectrum is primarily directed against Gram-negative enteric pathogens, making them effective for uncomplicated urinary tract infections. A thorough understanding of their in vitro activity, mechanism of action, and the standardized protocols for their evaluation is essential for ongoing antimicrobial research and surveillance of resistance patterns. This guide provides a foundational resource for professionals in the field to support these endeavors.

References

A Technical Guide to the Pharmacokinetics and Bioavailability of Sodium Oxolinate in Fish

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetics and bioavailability of sodium oxolinate (commonly studied as oxolinic acid), a first-generation quinolone antibiotic, in various fish species. The information presented is intended to support research, optimize dosage regimens, and aid in the development of effective therapeutic strategies in aquaculture.

Introduction

This compound is a crucial antibacterial agent used in aquaculture to manage and treat systemic bacterial infections caused by susceptible pathogens like Aeromonas salmonicida (furunculosis) and Vibrio salmonicida (cold-water vibriosis).[1][2] The efficacy of this chemotherapeutic agent is directly linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which determine the concentration and duration of the drug's presence at the site of infection.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for establishing effective dosing schedules that achieve therapeutic concentrations while minimizing the risk of antimicrobial resistance and ensuring food safety through appropriate withdrawal times.[3][4]

This guide synthesizes available data on the pharmacokinetics of oxolinic acid across several commercially important fish species, details the experimental protocols used to generate this data, and visualizes key processes and relationships.

Comparative Pharmacokinetic Data

The pharmacokinetic profile of oxolinic acid shows considerable variation among different fish species.[3] These differences are influenced by species-specific physiology, metabolic rates, and environmental factors, most notably water temperature.[3][5] The following tables summarize key pharmacokinetic parameters after oral administration of oxolinic acid in various fish.

Table 1: Pharmacokinetic Parameters of Oxolinic Acid in Various Fish Species (Oral Administration)

Fish SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)t½β (h)Bioavailability (F%)Water Temp (°C)Reference
Atlantic Salmon (Salmo salar)250.61 - 0.871918.230.110.2[3]
Lumpfish (Cyclopterus lumpus)252.1210.321Not Reported12[2][3]
Rainbow Trout (Oncorhynchus mykiss)752.124.355.419.916[1][3]
Rainbow Trout (Oncorhynchus mykiss)Not SpecifiedNot ReportedNot Reported81.390.714[5]
Channel Catfish (Ictalurus punctatus)Not SpecifiedNot Reported8 - 2440.956.024[3][5]
Channel Catfish (Ictalurus punctatus)Not SpecifiedNot Reported8 - 2469.391.814[3][5]
Gilthead Sea Bream (Sparus aurata)30Not Reported16 (muscle)12.601420[4]
Sea Bass (Dicentrarchus labrax)Not SpecifiedNot ReportedNot Reported86.6Not ReportedNot Reported[3]

Key Observations:

  • Absorption and Bioavailability: Oral bioavailability varies significantly, from a low of 14% in gilthead sea bream to as high as 91.8% in channel catfish at a lower water temperature.[3][4][5]

  • Elimination Half-Life: This parameter is highly variable, ranging from 12.60 hours in gilthead sea bream to 86.6 hours in sea bass.[3][4]

  • Influence of Water Temperature: Studies in rainbow trout and channel catfish clearly demonstrate that water temperature critically affects pharmacokinetics.[1][3][5] Lower temperatures are associated with slower absorption and elimination, leading to a longer elimination half-life and higher bioavailability in channel catfish.[1][5]

Experimental Protocols

The data presented in this guide were primarily generated using standardized methodologies. A generalized description of the typical experimental protocol is provided below.

3.1 Fish Acclimation and Housing Fish of a specific species and weight range are acclimated to controlled laboratory conditions.[3] This includes maintaining a constant water temperature, photoperiod, and monitoring water quality parameters to ensure the physiological stability of the subjects before and during the experiment.

3.2 Drug Administration

  • Oral (p.o.) Administration: For bioavailability and pharmacokinetic studies, a single dose of this compound is typically incorporated into a feed pellet or administered via gavage.[2][3]

  • Intravenous (i.v.) Administration: To determine absolute bioavailability, a solution of this compound is administered via a single bolus injection into a major blood vessel, commonly the caudal vein.[3][4]

3.3 Sample Collection At predetermined time points following drug administration, samples are collected from a subset of fish.[3]

  • Blood: Blood is typically drawn via the caudal vein.[1] Plasma is then separated from the whole blood by centrifugation.[3]

  • Tissues: Key tissues such as muscle, liver, and kidney are excised, weighed, and homogenized for analysis of drug distribution.[1][3]

3.4 Sample Preparation and Analytical Quantification

  • Extraction: Plasma and homogenized tissue samples undergo an extraction process to isolate the oxolinic acid from biological matrices.[3] Common techniques include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][3]

  • Quantification: The concentration of oxolinic acid in the extracted samples is determined using a validated analytical method.[3] High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is a common method.[1][6][7] For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also employed.[2][3] A calibration curve is generated from standards of known oxolinic acid concentrations to ensure accurate quantification.[3]

3.5 Pharmacokinetic Analysis The resulting plasma concentration-time data are analyzed using specialized pharmacokinetic software.[3] This analysis calculates key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t½β), area under the concentration-time curve (AUC), volume of distribution (Vd), and total body clearance (ClT).[3]

Visualizations: Workflows and Relationships

To better illustrate the processes involved in pharmacokinetic research, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Phase 1: Preparation & Dosing cluster_sampling Phase 2: Sampling & Processing cluster_analysis Phase 3: Analysis & Interpretation Acclimation Fish Acclimation (Controlled Environment) Dosing Drug Administration Acclimation->Dosing Oral Oral (p.o.) Dosing->Oral IV Intravenous (i.v.) Dosing->IV Collection Sample Collection (Blood & Tissues) Oral->Collection IV->Collection Preparation Sample Preparation (Extraction & Cleanup) Collection->Preparation Quantification Analytical Quantification (HPLC or LC-MS/MS) Preparation->Quantification PK_Analysis Pharmacokinetic Analysis (Software Modeling) Quantification->PK_Analysis Interpretation Data Interpretation (Parameter Calculation) PK_Analysis->Interpretation

Caption: General experimental workflow for a fish pharmacokinetic study.

bioavailability_assessment cluster_iv Intravenous (IV) Arm cluster_oral Oral (PO) Arm cluster_calc Calculation iv_admin Administer IV Dose (Dose_iv) iv_sample Measure Plasma Concentration vs. Time iv_admin->iv_sample iv_auc Calculate AUC_iv iv_sample->iv_auc calc Calculate Bioavailability (F%) iv_auc->calc oral_admin Administer Oral Dose (Dose_oral) oral_sample Measure Plasma Concentration vs. Time oral_admin->oral_sample oral_auc Calculate AUC_oral oral_sample->oral_auc oral_auc->calc formula F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 calc->formula

Caption: Logical flow for determining absolute oral bioavailability (F%).

influencing_factors cluster_factors Influencing Factors cluster_details Factor Details center Oxolinic Acid Pharmacokinetics species Fish Species center->species temp Water Temperature center->temp route Administration Route center->route health Fish Health Status center->health phys Physiology species->phys meta Metabolism species->meta abs Absorption Rate temp->abs elim Elimination Rate temp->elim oral Oral route->oral iv Intravenous route->iv disease Disease State health->disease

Caption: Key factors influencing oxolinic acid pharmacokinetics in fish.

Conclusion

The pharmacokinetics of this compound in fish are complex and multifactorial. Significant variability exists across species, with water temperature emerging as a critical environmental factor that modulates the drug's absorption, distribution, and elimination. The data indicates that a "one-size-fits-all" approach to dosing is inappropriate for aquaculture. Therefore, species- and environment-specific pharmacokinetic studies are essential for developing responsible and effective treatment protocols. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers and professionals working to optimize the therapeutic use of this compound in diverse aquaculture settings.

References

The Architecture of Activity: An In-depth Technical Guide to the Structure-Activity Relationship of Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Quinolone Scaffold

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum bactericidal activity.[1] The journey began in 1962 with the discovery of nalidixic acid, which showed promise primarily against Gram-negative bacteria.[1] The true potential of this class was unlocked with the advent of fluoroquinolones, integrating a fluorine atom at the C-6 position, which dramatically expanded their antibacterial spectrum to encompass Gram-positive and atypical pathogens.[1]

The remarkable success of quinolones lies in their synthetic versatility. The core 4-oxo-1,4-dihydroquinoline structure serves as a scaffold for modification at several key positions, notably N-1, C-5, C-6, C-7, and C-8.[1] Each substitution intricately tunes the compound's potency, spectrum of activity, pharmacokinetic properties, and side-effect profile. This guide provides a comprehensive technical analysis of the structure-activity relationships (SAR) that define the efficacy and safety of this vital class of antibacterial agents, offering insights for the continued development of novel derivatives to combat the growing challenge of antimicrobial resistance.

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology—including replication, recombination, and repair—by catalyzing DNA cleavage, strand passage, and re-ligation.[2] Quinolones stabilize the transient enzyme-DNA complex, trapping the enzyme in its cleavage state and leading to the accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.[3][4]

In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[3][5] However, modern fluoroquinolones often exhibit potent dual-targeting capabilities, which can contribute to a lower frequency of resistance selection.[5]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Primary in Gram-negative) Quinolone->DNA_Gyrase Binds to Topo_IV Topoisomerase IV (Primary in Gram-positive) Quinolone->Topo_IV Binds to Cleavage_Complex Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Acts on DNA Topo_IV->Cleavage_Complex Acts on DNA DNA Bacterial DNA Trapped_Complex Ternary Complex (Quinolone-Enzyme-DNA) Cleavage_Complex->Trapped_Complex Stabilized by Quinolone Replication_Fork Blocked Replication Fork Trapped_Complex->Replication_Fork DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Mechanism of quinolone action on DNA gyrase and topoisomerase IV.

The Core Pharmacophore: Essential Structural Features

The fundamental quinolone structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, is the essential pharmacophore responsible for antibacterial activity.[6] Specific functionalities are indispensable for biological function.

The core quinolone structure with key positions for SAR modifications.
  • C-3 Carboxylic Acid and C-4 Keto Group : These two functionalities are absolutely essential for antibacterial activity.[6][7] They are believed to engage in hydrogen bonding with the bacterial DNA within the enzyme-DNA complex and are critical for binding to DNA gyrase.[8] Modification or replacement of these groups, such as through esterification, generally leads to a significant loss of activity.[9]

Structure-Activity Relationship (SAR) at Key Positions

The antibacterial profile of a quinolone is meticulously sculpted by the substituents at various positions on its core structure. The following sections dissect the key SAR findings for each critical position.

N-1 Position

The substituent at the N-1 position is crucial for DNA gyrase binding and overall antibacterial potency.[1]

  • Small Alkyl Groups : An ethyl group (as seen in Norfloxacin) provides good antibacterial activity.[9]

  • Cyclopropyl Group : The introduction of a cyclopropyl substituent (e.g., Ciprofloxacin) significantly enhances potency against both Gram-negative and Gram-positive bacteria and is considered optimal for many quinolones.[6][7]

  • Aryl Groups : A difluorophenyl group at this position can also confer potent activity.[9]

C-5 Position

Substitutions at the C-5 position can influence the planarity of the molecule, which in turn affects enzyme interaction.[7]

  • Amino Group (NH2) : An amino group at C-5 generally improves overall potency.[10]

  • Methyl Group (CH3) : A methyl group is also a favorable substitution at this position.[7]

C-6 Position

The C-6 position is arguably one of the most significant sites for modification, with the introduction of fluorine being a landmark discovery.

  • Fluorine Atom : The presence of a fluorine atom at C-6 dramatically increases cell penetration and gyrase inhibition, leading to a profound increase in antibacterial activity.[1][6] This single modification is the defining feature of the highly successful fluoroquinolone subclass.

C-7 Position

The substituent at C-7 is a primary determinant of the antibacterial spectrum, potency, and pharmacokinetic properties.[6] This position directly interacts with the DNA gyrase or topoisomerase IV enzymes.[7]

  • Piperazine Ring : A piperazine ring (found in Norfloxacin and Ciprofloxacin) is highly effective, conferring potent activity, particularly against Pseudomonas aeruginosa.[6]

  • Aminopyrrolidines : The placement of an aminopyrrolidine ring tends to improve activity against Gram-positive bacteria.[7]

  • Bulky/Alkylated Substituents : Alkylation of the piperazine or pyrrolidine ring can enhance activity against Gram-positive bacteria and improve pharmacokinetic parameters like serum half-life.[10] However, bulky substituents at this position can also influence CNS side effects.[10]

C-8 Position

Modifications at the C-8 position can enhance activity, particularly against Gram-positive and anaerobic bacteria, and may reduce the emergence of resistance.[7]

  • Halogen (F or Cl) : A fluorine or chlorine atom at this position can improve oral absorption and confer activity against anaerobic bacteria.[10]

  • Methoxy Group (OCH3) : An 8-methoxy group (as in Gatifloxacin and Moxifloxacin) enhances activity against Gram-positive organisms, including penicillin-resistant S. pneumoniae, and has been shown to reduce the potential for phototoxicity.[7][10]

Quantitative Data Summary: A Comparative Analysis

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative quinolone analogs against key bacterial strains. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. Lower MIC values indicate higher potency.

Table 1: SAR at the N-1 and C-7 Positions (Core: 6-Fluoro-8-H-quinolone)

CompoundN-1 SubstituentC-7 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
NorfloxacinEthylPiperazinyl1.00.121.0
CiprofloxacinCyclopropylPiperazinyl0.250.0150.25
LomefloxacinEthyl3-Methylpiperazinyl0.50.252.0
EnoxacinEthylPiperazinyl (Naphthyridine core)0.50.121.0

Data is representative and compiled from various SAR studies for illustrative purposes.[11][12]

Table 2: Impact of C-8 Substituents (Core: 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazinyl)-quinolone)

CompoundC-8 SubstituentS. aureus MIC (µg/mL)S. pneumoniae MIC (µg/mL)
GrepafloxacinH0.120.25
GatifloxacinOCH30.060.12
SparfloxacinF0.120.25

Data is representative and compiled from various SAR studies for illustrative purposes.[13]

Structure-Side Effect Relationships

While optimizing antibacterial activity is paramount, understanding how structural modifications influence adverse effects is critical for developing safe and effective drugs.

  • Central Nervous System (CNS) Effects : CNS side effects, such as dizziness and headache, are thought to be mediated in part through the inhibition of gamma-aminobutyric acid (GABA) receptor binding. The substituent at the C-7 position strongly influences these effects, with simple pyrrolidines and piperazines being more problematic. Increasing the steric bulk at this position can ameliorate these effects.[10]

  • Phototoxicity : Phototoxicity is a known side effect of some quinolones and is determined by the nature of the substituent at the C-8 position.[10] The mechanism often involves the generation of reactive oxygen species upon UVA irradiation.[7] Halogen substituents (especially fluorine) at C-8 are associated with the greatest phototoxic potential, while hydrogen or methoxy groups show significantly less light-induced toxicity.[10]

Experimental Protocols

A thorough SAR study of quinolones involves a combination of chemical synthesis and biological evaluation.

General Experimental Workflow for SAR Studies

SAR_Workflow cluster_mechanism Mechanism & Safety Start Design of Analogs (Based on SAR) Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Antibacterial Screening (MIC Determination) Purification->In_Vitro_Screening Hit_Selection Selection of 'Hit' Compounds In_Vitro_Screening->Hit_Selection Mechanism_Studies Mechanism of Action Studies Hit_Selection->Mechanism_Studies Side_Effect_Assays In Vitro Side Effect Profiling Hit_Selection->Side_Effect_Assays In_Vivo_Testing In Vivo Efficacy & Toxicity Testing (Animal Models) Mechanism_Studies->In_Vivo_Testing Gyrase_Assay DNA Gyrase Supercoiling Assay Mechanism_Studies->Gyrase_Assay Topo_IV_Assay Topoisomerase IV Decatenation Assay Mechanism_Studies->Topo_IV_Assay Side_Effect_Assays->In_Vivo_Testing CNS_Toxicity GABA Receptor Binding Assay Side_Effect_Assays->CNS_Toxicity Phototoxicity_Assay ROS Generation Assay Side_Effect_Assays->Phototoxicity_Assay Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

A typical workflow for a structure-activity relationship study.
Protocol 1: Synthesis of Quinolone Analogs (Gould-Jacobs Reaction)

A common and versatile method for synthesizing the quinolone core is the Gould-Jacobs reaction. The following is a generalized protocol for synthesizing a 7-chloroquinolone intermediate, which can then be further modified.[2]

  • Step 1: Condensation : React a substituted aniline (e.g., 3-chloro-4-fluoroaniline) with diethyl ethoxymethylenemalonate (EMME). Heat the mixture to drive the condensation, forming an acrylate intermediate.

  • Step 2: Cyclization : Heat the acrylate intermediate in a high-boiling point solvent like diphenyl ether to approximately 250°C. This induces thermal cyclization to form the quinolone ring system.

  • Step 3: N-Alkylation : Suspend the quinolone ester and a base (e.g., potassium carbonate) in a solvent like DMF. Add an alkylating agent (e.g., cyclopropyl bromide) and heat to introduce the substituent at the N-1 position.

  • Step 4: Nucleophilic Aromatic Substitution : React the 7-chloro intermediate with a desired amine (e.g., piperazine) in a solvent like pyridine under reflux to introduce the C-7 substituent.

  • Step 5: Hydrolysis : Hydrolyze the C-3 ethyl ester to the essential carboxylic acid using acidic or basic conditions to yield the final active fluoroquinolone.

Protocol 2: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture : Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, KCl, DTT, spermidine, ATP, relaxed pBR322 DNA, and purified DNA gyrase enzyme (GyrA and GyrB subunits).

  • Incubation : Add the test quinolone compound at various concentrations to the reaction mixture and incubate at 37°C for approximately 1 hour.

  • Termination : Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

  • Analysis : Analyze the DNA topoisomers by electrophoresis on a 0.8-1% agarose gel. Relaxed and supercoiled DNA will migrate at different rates.

  • Visualization : Stain the gel with ethidium bromide and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

Protocol 3: Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked circular DNA molecules (catenanes).

  • Substrate : Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.[5]

  • Reaction Mixture : Prepare a reaction mixture containing buffer (e.g., Tris-HCl or HEPES-KOH), potassium glutamate, magnesium salt, DTT, ATP, kDNA, and purified topoisomerase IV enzyme (ParC and ParE subunits).[5][10]

  • Incubation : Add the test quinolone compound and incubate the mixture at 37°C for 30 minutes.[5][10]

  • Termination and Extraction : Stop the reaction with a stop buffer/loading dye and often a chloroform/isoamyl alcohol extraction to separate the aqueous phase containing the DNA.[5][10]

  • Analysis : Load the aqueous phase onto a 1% agarose gel and perform electrophoresis.[5][10]

  • Visualization : Stain with ethidium bromide. Decatenated minicircles migrate into the gel, while the kDNA network remains in the well. Inhibition is indicated by a reduction in the amount of released minicircles.[5]

Conclusion and Future Directions

The structure-activity relationship of quinolones is a well-elucidated field, providing a robust framework for the rational design of new antibacterial agents. The essentiality of the C-3 carboxylic acid and C-4 keto groups, the potency-enhancing effect of the N-1 cyclopropyl and C-6 fluorine substituents, and the spectrum-modulating role of the C-7 and C-8 positions are foundational principles. The C-7 position, in particular, remains the most promising site for modification to enhance potency, broaden the antibacterial spectrum, and circumvent existing resistance mechanisms. As bacterial resistance continues to evolve, a deep understanding of these intricate SAR principles, combined with modern drug discovery workflows, will be indispensable in the quest to develop the next generation of quinolone antibiotics.

References

"sodium oxolinate as a synthetic antimicrobial agent"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthetic Antimicrobial Agent for Drug Development Professionals

Abstract

Sodium oxolinate, the sodium salt of oxolinic acid, is a first-generation synthetic quinolone antimicrobial agent. It exerts its bactericidal effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, antimicrobial spectrum, and the molecular basis of resistance. Detailed experimental protocols for its synthesis, antimicrobial susceptibility testing, and mechanism of action studies are presented to facilitate further research and development.

Introduction

This compound is a synthetic antimicrobial agent belonging to the quinolone class of antibiotics. Structurally related to nalidixic acid, it has demonstrated greater potency against a range of bacteria, particularly Gram-negative Enterobacteriaceae.[1] Its primary clinical application has been in the treatment of urinary tract infections.[2] Understanding the technical details of its synthesis, mechanism of action, and spectrum of activity is crucial for researchers and drug development professionals exploring new antimicrobial strategies and combating the rise of antibiotic resistance.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial DNA synthesis.[3] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4]

  • DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. This compound binds to the DNA-gyrase complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA. This leads to the accumulation of double-strand DNA breaks, stalling of replication forks, and ultimately, cell death.[5]

  • Topoisomerase IV: While a secondary target in Gram-negative bacteria, topoisomerase IV is the primary target in some Gram-positive bacteria. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents proper chromosome segregation, leading to cell division failure and death.

The following diagram illustrates the signaling pathway of this compound's action on bacterial DNA replication.

This compound Mechanism of Action cluster_cell Bacterial Cell sodium_oxolinate This compound dna_gyrase DNA Gyrase sodium_oxolinate->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV sodium_oxolinate->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables dna_breaks Double-Strand DNA Breaks dna_gyrase->dna_breaks Leads to chromosome_segregation Chromosome Segregation topoisomerase_iv->chromosome_segregation Enables cell_death Bactericidal Effect (Cell Death) dna_replication->cell_death Inhibition leads to dna_breaks->cell_death chromosome_segregation->cell_death Inhibition leads to

Caption: Mechanism of action of this compound on bacterial cells.

Antimicrobial Spectrum and Efficacy

This compound is primarily active against Gram-negative bacteria, with notable efficacy against members of the Enterobacteriaceae family.[3] Its activity against Gram-positive and anaerobic bacteria is generally limited. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for oxolinic acid against various bacterial species.

Table 1: In Vitro Susceptibility of Various Bacteria to Oxolinic Acid

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli500.1 - 1.60.40.8
Klebsiella pneumoniae250.2 - 3.20.81.6
Enterobacter aerogenes150.2 - 1.60.40.8
Proteus mirabilis200.1 - 0.80.20.4
Proteus vulgaris100.2 - 1.60.40.8
Salmonella enterica150.2 - 0.80.40.8
Shigella sonnei100.1 - 0.40.20.4
Serratia marcescens100.8 - 6.31.63.2
Pseudomonas aeruginosa2512.5 - >100>100>100
Staphylococcus aureus203.2 - 256.312.5
Enterococcus faecalis1525 - >100>100>100

Data adapted from Klein and Matsen, 1976.[6]

Table 2: Recent MIC Data for Oxolinic Acid Against Aquatic Pathogens

Bacterial SpeciesMIC (µg/mL)
Shewanella xiamenensis0.25
Lactococcus garvieae1
Chryseobacterium aquaticum4
Vibrio anguillarum0.016 - 0.250

Data adapted from recent studies on aquatic pathogens.[7][8]

Mechanisms of Resistance

Bacterial resistance to this compound, and quinolones in general, primarily arises from two main mechanisms:

  • Target Gene Mutations: The most clinically significant resistance mechanism involves mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[4] These mutations, often occurring in a specific region known as the quinolone resistance-determining region (QRDR), alter the enzyme structure, thereby reducing the binding affinity of the drug.[5] For instance, amino acid substitutions at position 83 in GyrA have been strongly linked to oxolinic acid resistance.[5]

  • Reduced Intracellular Concentration: Bacteria can also develop resistance by limiting the intracellular accumulation of the drug. This is achieved through either decreased uptake, due to alterations in porin channels in the outer membrane of Gram-negative bacteria, or increased efflux, through the overexpression of multidrug resistance (MDR) efflux pumps that actively transport the drug out of the cell.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of oxolinic acid followed by its conversion to the sodium salt.

Step 1: Synthesis of Oxolinic Acid

This protocol is adapted from established methods for quinolone synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-ethyl-3,4-(methylenedioxy)aniline (0.5 mol) and diethyl ethoxymethylenemalonate (0.55 mol).

  • Heating and Cyclization: Heat the mixture to 140°C for 3 hours. Cool the reaction to 100°C and add acetic anhydride (0.75 mol). Further, cool to 80°C and slowly add concentrated sulfuric acid (0.5 mol). Heat the mixture to 130°C for 4 hours to facilitate cyclization.

  • Hydrolysis and Isolation: Cool the reaction to 90°C and add 530g of water. Reflux for 3 hours to hydrolyze the ester. Cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with water, and dried to yield crude oxolinic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Conversion to this compound

  • Dissolution: Suspend the purified oxolinic acid in a minimal amount of a suitable solvent, such as ethanol or water.

  • Neutralization: While stirring, add one molar equivalent of sodium hydroxide solution (e.g., 1 M NaOH) dropwise until the oxolinic acid is completely dissolved and the solution reaches a neutral pH (approximately 7.0).

  • Isolation: The this compound can be isolated by evaporation of the solvent under reduced pressure. The resulting solid should be dried thoroughly.

The following diagram outlines the experimental workflow for the synthesis of this compound.

Synthesis of this compound start Start reactants N-ethyl-3,4-(methylenedioxy)aniline + Diethyl ethoxymethylenemalonate start->reactants heating1 Heat to 140°C, 3h reactants->heating1 add_reagents Add Acetic Anhydride & Sulfuric Acid heating1->add_reagents heating2 Heat to 130°C, 4h add_reagents->heating2 hydrolysis Add Water & Reflux, 3h heating2->hydrolysis filtration Filter and Dry hydrolysis->filtration oxolinic_acid Oxolinic Acid filtration->oxolinic_acid neutralization Dissolve in Ethanol/Water & Add NaOH (1 eq.) oxolinic_acid->neutralization evaporation Evaporate Solvent neutralization->evaporation sodium_oxolinate This compound evaporation->sodium_oxolinate end End sodium_oxolinate->end

Caption: Experimental workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: From a pure overnight culture on a non-selective agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH). Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL bovine serum albumin.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

  • Enzyme and DNA Addition: Add relaxed plasmid DNA (e.g., pBR322) to a final concentration of approximately 10-20 µg/mL. Initiate the reaction by adding purified E. coli DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound.

The following diagram illustrates the logical relationship in the DNA gyrase inhibition assay.

DNA Gyrase Inhibition Assay relaxed_dna Relaxed Plasmid DNA dna_gyrase DNA Gyrase + ATP relaxed_dna->dna_gyrase Substrate supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Catalyzes inhibition Inhibition of Supercoiling dna_gyrase->inhibition sodium_oxolinate This compound sodium_oxolinate->dna_gyrase Inhibits no_supercoiling Relaxed DNA remains inhibition->no_supercoiling

Caption: Logical workflow of a DNA gyrase supercoiling inhibition assay.

Pharmacokinetics and Toxicity

  • Absorption, Distribution, Metabolism, and Excretion (ADME): Following oral administration, oxolinic acid is generally well-absorbed. Peak serum concentrations are typically reached within a few hours.[9] The drug distributes into various tissues, with higher concentrations often found in the kidneys and liver.[10] Metabolism of oxolinic acid occurs in the liver, and the parent drug and its metabolites are primarily excreted in the urine.[9] The oral bioavailability and elimination half-life can vary significantly between species.[8][11]

  • Toxicity: this compound is generally considered to have low acute toxicity.[11] The most commonly reported side effects in humans are related to the central nervous system (e.g., insomnia, dizziness) and the gastrointestinal tract.[9] As with other quinolones, there is a potential for phototoxicity and effects on cartilage development in juvenile animals.

Conclusion

This compound remains a valuable compound for studying the mechanisms of quinolone action and resistance. Its well-defined mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a clear basis for its antimicrobial activity. While its clinical use has been superseded by newer fluoroquinolones with broader spectra and improved pharmacokinetic profiles, the technical information provided in this guide serves as a foundational resource for researchers in the ongoing effort to develop novel antimicrobial agents. The detailed protocols and data presented herein are intended to support further investigation into the potential of this compound and its derivatives in the fight against bacterial infections.

References

In Vitro Efficacy of Sodium Oxolinate Against Aquatic Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of sodium oxolinate, a synthetic quinolone antimicrobial agent, against a range of significant bacterial pathogens affecting aquaculture. This compound, the sodium salt of oxolinic acid, has been a noteworthy chemotherapeutic agent in veterinary medicine, particularly in the treatment and control of bacterial diseases in fish and shellfish. This document synthesizes available quantitative data, details common experimental protocols for assessing antimicrobial susceptibility, and visualizes the underlying mechanism of action.

Executive Summary

This compound exhibits potent in vitro activity primarily against Gram-negative aquatic pathogens. Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. This targeted action disrupts bacterial cell division and ultimately leads to cell death. This guide presents Minimum Inhibitory Concentration (MIC) data for this compound against key pathogens such as Aeromonas salmonicida, Vibrio spp., Yersinia ruckeri, Flavobacterium psychrophilum, Photobacterium damselae subsp. piscicida, and Edwardsiella tarda. Standardized methodologies for determining in vitro susceptibility, including broth microdilution and agar disk diffusion, are also detailed to aid in the replication and comparison of research findings.

Quantitative In Vitro Efficacy Data

The in vitro efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize published MIC values for this compound against various aquatic bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Gram-Negative Aquatic Pathogens

Bacterial SpeciesStrain(s)MIC Range (µg/mL)Reference(s)
Aeromonas salmonicidaMultiple isolates0.0075 - 0.03[1]
Oxolinic acid-susceptible<1.0[2]
Vibrio anguillarumHI-6100.016[3]
HI-618, HI-A210.250[3]
Vibrio parahaemolyticusNot specified0.2[4]
Yersinia ruckeriField isolatesNot specified (Categorized as wild-type)
Flavobacterium psychrophilumUK isolates (Wild Type)≤ 0.25[5]
Chilean isolates (Wild Type)≤ 1[6]
Photobacterium damselae subsp. piscicidaMultiple isolatesSensitive (qualitative)[7]
Edwardsiella tardaMultiple isolatesSensitive (qualitative)[8]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Other Aquatic Pathogens

Bacterial SpeciesStrain(s)MIC (µg/mL)Reference(s)
Shewanella xiamenensisNot specified0.25[9]
Chryseobacterium aquaticumNot specified4[9]

Note: MIC values can vary depending on the specific isolate, testing methodology, and incubation conditions. The data presented here are for comparative purposes.

Mechanism of Action

This compound, as a quinolone antibiotic, targets the bacterial enzymes DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for managing the topological state of DNA during replication and transcription.

  • DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication and for relieving the torsional stress that arises from the unwinding of the DNA double helix.[10][11]

  • Topoisomerase IV: In many Gram-positive bacteria, and also as a secondary target in Gram-negative bacteria, topoisomerase IV is responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing them to segregate into the daughter cells.[11][12]

By binding to these enzymes, this compound stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, but not resealed.[13][14] This leads to the accumulation of double-strand DNA breaks, which blocks DNA replication and transcription, ultimately resulting in bacterial cell death.[13][14]

Mechanism_of_Action_Sodium_Oxolinate cluster_bacterium Bacterial Cell Sodium_Oxolinate This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Sodium_Oxolinate->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Sodium_Oxolinate->Topoisomerase_IV Inhibits Bacterial_DNA Bacterial Chromosome (Supercoiled) Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Unwinding DNA_Gyrase->Bacterial_DNA Maintains Negative Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA damage Daughter_Chromosomes Catenated Daughter Chromosomes Topoisomerase_IV->Daughter_Chromosomes Mediates Topoisomerase_IV->Cell_Death Inhibition prevents chromosome segregation Relaxed_DNA Unwound DNA Replication_Fork->Relaxed_DNA Leads to Relaxed_DNA->Daughter_Chromosomes Replication Decatenated_Chromosomes Separated Daughter Chromosomes Daughter_Chromosomes->Decatenated_Chromosomes Decatenation Cell_Division Cell_Division Decatenated_Chromosomes->Cell_Division Allows Broth_Microdilution_Workflow Start Start: Pure Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Dilution Dilute Inoculum Inoculum_Prep->Dilution Inoculate Inoculate Plate with Diluted Bacterial Suspension Dilution->Inoculate Plate_Prep Prepare 96-well Plate with Serial Dilutions of this compound Plate_Prep->Inoculate Incubate Incubate at Appropriate Temperature and Duration Inoculate->Incubate Read_Results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results End End: MIC Value Read_Results->End Agar_Disk_Diffusion_Workflow Start Start: Pure Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Swab_Plate Swab Mueller-Hinton Agar Plate with Inoculum for Confluent Growth Inoculum_Prep->Swab_Plate Apply_Disk Apply this compound-impregnated Disk to Agar Surface Swab_Plate->Apply_Disk Incubate Incubate Plate at Appropriate Temperature and Duration Apply_Disk->Incubate Measure_Zone Measure Diameter of the Zone of Inhibition (mm) Incubate->Measure_Zone Interpret Interpret Results based on Zone Diameter (Susceptible/Intermediate/Resistant) Measure_Zone->Interpret End End: Susceptibility Categorization Interpret->End

References

"molecular formula and weight of sodium oxolinate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium oxolinate, the sodium salt of oxolinic acid, is a first-generation quinolone antibiotic with established efficacy against a range of Gram-negative bacteria. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, pharmacokinetic profile, and analytical methodologies pertaining to this compound. Detailed experimental protocols and quantitative data are presented to support research and development activities in the veterinary and aquaculture fields.

Molecular Profile

This compound is a synthetic antimicrobial agent. Its core chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₃H₁₀NNaO₅
Molecular Weight 283.21 g/mol
Appearance White to off-white crystalline powder
CAS Number 1391-41-9

Mechanism of Action

This compound exerts its bactericidal effect through the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria.

The mechanism involves the following key steps:

  • Binding to the Enzyme-DNA Complex: this compound does not bind to DNA or the enzyme alone but rather to the transient complex formed between DNA gyrase and DNA.[2]

  • Stabilization of the Cleaved Complex: The drug stabilizes a state in which the DNA is cleaved by the enzyme.[3]

  • Inhibition of DNA Re-ligation: This stabilization prevents the re-ligation of the cleaved DNA strands.[3]

  • Induction of Double-Strand Breaks: The accumulation of these stalled cleavage complexes leads to the formation of lethal double-stranded DNA breaks.[3]

  • Inhibition of Cellular Processes: The damaged DNA subsequently inhibits essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.[4]

Mechanism of Action of this compound Figure 1: Mechanism of Quinolone Inhibition of DNA Gyrase DNA_Gyrase Bacterial DNA Gyrase Complex DNA Gyrase-DNA Complex DNA_Gyrase->Complex DNA Bacterial DNA DNA->Complex Ternary_Complex Ternary Complex (Gyrase-DNA-Oxolinate) Complex->Ternary_Complex Sodium_Oxolinate This compound Sodium_Oxolinate->Ternary_Complex Cleavage DNA Cleavage Ternary_Complex->Cleavage Re-ligation_Inhibition Inhibition of DNA Re-ligation Cleavage->Re-ligation_Inhibition DS_Breaks Double-Strand DNA Breaks Re-ligation_Inhibition->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Figure 1: Mechanism of Quinolone Inhibition of DNA Gyrase.

Pharmacokinetics

The pharmacokinetic profile of oxolinic acid, the active moiety of this compound, has been studied in various species, particularly in aquaculture. The data reveals species-specific differences in absorption, distribution, metabolism, and elimination.

SpeciesDoseCmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Water Temp (°C)Reference
Rainbow Trout 75 mg/kg (oral)2.124.369.719.916[5]
Atlantic Salmon 25.9 mg/kg (oral)2.124.355.4258-8.1[5]
Lumpfish 25 mg/kg (oral)2.1210.321-12[6]
Pigs (piglets) 15 mg/kg/day (feed) for 7 days1.5 (muscle)24 (post-treatment)-High-[7]
Poultry (broilers) 15 mg/kg (oral)1.46 (muscle)24 (post-treatment)-~82-[7]
Calves 20 mg/kg (IM)413.5High-

Antibacterial Spectrum

This compound is primarily effective against Gram-negative bacteria. Its in vitro activity, as determined by Minimum Inhibitory Concentration (MIC), is presented below for various veterinary and aquatic pathogens.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Aeromonas salmonicida100.0075 - 0.03--[5]
Aeromonas salmonicida280.06 - 15--[6]
Vibrio salmonicida->1.2 (serum level)--[5]
Shewanella xiamenensis-0.25--[8]
Lactococcus garvieae-1--[8]
Chryseobacterium aquaticum-4--[8]
Escherichia coli82-0.38-[7]
Vibrio spp.480.03 - 1--[9]

Experimental Protocols

Synthesis of Oxolinic Acid

A common synthetic route to oxolinic acid involves the use of piperonal as a starting material. The following is a general outline of the synthesis; specific reaction conditions and yields may vary and should be optimized.

Step 1: Condensation of Piperonal with Diethyl Malonate Piperonal is condensed with diethyl malonate in the presence of a base, such as piperidine in acetic acid, to yield 3,4-(methylenedioxy)benzylidenemalonate.

Step 2: Michael Addition The resulting product is then reacted with ethylamine in a Michael addition reaction to form diethyl 2-(ethylamino)-3-(3,4-methylenedioxyphenyl)succinate.

Step 3: Cyclization The succinate derivative undergoes intramolecular cyclization upon heating in a high-boiling point solvent, such as diphenyl ether, to form the quinolone ring system.

Step 4: Saponification and Acidification The ester is saponified using a base, such as sodium hydroxide, followed by acidification with an acid, such as hydrochloric acid, to yield oxolinic acid.

Step 5: Conversion to this compound Oxolinic acid is then neutralized with one molar equivalent of sodium hydroxide or sodium bicarbonate in a suitable solvent (e.g., ethanol/water mixture) to form this compound. The salt can be isolated by evaporation of the solvent or by precipitation.

Determination of Oxolinic Acid in Fish Feed by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of oxolinic acid in medicated fish feed.

1. Reagents and Materials

  • Oxolinic acid standard

  • Acetonitrile (HPLC grade)

  • Metaphosphoric acid

  • Formic acid

  • Toluene

  • C18 solid-phase extraction (SPE) cartridges

  • Graphite carbon SPE cartridges

  • Membrane filters (0.45 µm)

2. Standard Solution Preparation

  • Stock Solution (0.1 mg/mL): Accurately weigh 10 mg of oxolinic acid standard, dissolve in 1 mL of 0.1 M sodium hydroxide, and dilute to 100 mL with methanol.

  • Working Standard Solutions (0.01 - 5 µg/mL): Prepare a series of dilutions of the stock solution with a water-methanol (7:3) mixture.

3. Sample Preparation

  • Extraction: Weigh 10.0 g of the ground feed sample into a 200 mL Erlenmeyer flask. Add 20 mL of water and let it stand for 30 minutes. Add 80 mL of acetonitrile containing 0.5% metaphosphoric acid and shake for 30 minutes. Centrifuge and collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with methanol and then water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water.

    • Elute the oxolinic acid with methanol.

    • Further purify the eluate using a graphite carbon SPE cartridge.

  • Final Sample Solution: Evaporate the purified eluate to dryness under reduced pressure at 40°C. Reconstitute the residue in a precise volume (e.g., 2 mL) of water-methanol (7:3) and filter through a 0.45 µm membrane filter.

4. HPLC Conditions

  • Column: L-column ODS (or equivalent C18 column)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution of a suitable acid (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: Fluorescence detector (Excitation: 325 nm, Emission: 365 nm)

5. Quantification Construct a calibration curve by plotting the peak area of the oxolinic acid standards against their concentrations. Determine the concentration of oxolinic acid in the sample by comparing its peak area to the calibration curve.

HPLC Analysis Workflow Figure 2: Experimental Workflow for HPLC Analysis of Oxolinic Acid in Feed Sample Weigh 10g of Feed Sample Extraction Extract with Acetonitrile/ Metaphosphoric Acid Sample->Extraction Centrifugation Centrifuge and Collect Supernatant Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE) Clean-up (C18 and Graphite Carbon) Centrifugation->SPE_Cleanup Evaporation Evaporate to Dryness SPE_Cleanup->Evaporation Reconstitution Reconstitute in Water/Methanol Evaporation->Reconstitution Filtration Filter (0.45 µm) Reconstitution->Filtration HPLC Inject into HPLC System Filtration->HPLC Quantification Quantify using Calibration Curve HPLC->Quantification

Figure 2: Experimental Workflow for HPLC Analysis of Oxolinic Acid in Feed.

Conclusion

This technical guide provides a consolidated resource for understanding the key scientific and technical aspects of this compound. The presented data on its molecular properties, mechanism of action, pharmacokinetics, and antibacterial spectrum, along with detailed experimental protocols, are intended to facilitate further research and application of this important antimicrobial agent in veterinary and aquaculture settings. The provided diagrams offer a visual representation of the underlying biochemical pathway and a typical analytical workflow.

References

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sodium Oxolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxolinate, a first-generation quinolone antibiotic, has been utilized for its antibacterial activity, primarily against Gram-negative bacteria. It functions by inhibiting bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental microbiological technique used to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This data is crucial for antimicrobial susceptibility testing, surveillance of resistance patterns, and the development of new therapeutic agents.

These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to standards outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for oxolinic acid (the active form of this compound) against various bacterial pathogens. It is important to note that comprehensive and recent MIC50 and MIC90 data for this compound against a wide range of human clinical isolates is limited in publicly available literature. The data presented below is compiled from various sources and may include historical data.

Table 1: MIC of Oxolinic Acid against Common Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli0.06 - 0.250.41 - 0.43Not Reported[1][2]
Klebsiella pneumoniaeNot ReportedNot ReportedNot Reported
Proteus mirabilisNot ReportedNot ReportedNot Reported
Salmonella entericaNot Reported0.39 (for S. typhi)Not Reported[3]

Note on Proteus mirabilis Susceptibility: A study on Proteus mirabilis strains isolated from urine samples indicated a resistance rate of 44.6% to oxolinic acid, suggesting that a significant portion of isolates would have high MIC values.[1]

Experimental Protocols

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Plate reader (optional, for automated reading)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., a small amount of 1N NaOH followed by dilution with sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and will dilute the antibiotic concentrations by half to the desired final concentrations.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by using a plate reader to measure optical density. The growth control well (well 11) should show turbidity, and the sterility control well (well 12) should remain clear.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (90 mm or 150 mm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Inoculum replicating device (e.g., multipoint inoculator)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at 10 times the highest desired final concentration in the agar.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • For each desired final concentration, add 1 part of the appropriate this compound dilution to 9 parts of molten MHA (e.g., 2 mL of a 1280 µg/mL stock to 18 mL of agar for a final concentration of 128 µg/mL). Mix thoroughly by inverting the tube several times, avoiding air bubbles.

    • Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm.

    • Allow the plates to solidify at room temperature.

    • Prepare a growth control plate containing no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension 1:10 in sterile broth or saline to achieve a final inoculum density of approximately 1-2 x 10⁷ CFU/mL.

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, from the lowest to the highest concentration. Each spot should contain approximately 10⁴ CFU.

    • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. A faint haze or a single colony at the inoculation spot is disregarded. The growth control plate should show confluent growth.

Mandatory Visualizations

Mechanism of Action of this compound

G cluster_cell Bacterial Cell Sodium_Oxolinate This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Sodium_Oxolinate->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Broth Microdilution MIC Determination

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Broth Microdilution Workflow.

Experimental Workflow for Agar Dilution MIC Determination

G start Start prep_stock Prepare this compound Stock Solutions start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Agar Plates with Varying Concentrations prep_stock->prep_plates inoculate Spot Inoculate Agar Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Agar Dilution Workflow.

References

Application Notes and Protocols: Sodium Oxolinate as a DNA Gyrase Inhibitor in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxolinate, a quinolone antibacterial agent, exerts its therapeutic effect by targeting bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.[1] This document provides detailed application notes and protocols for utilizing this compound as a DNA gyrase inhibitor in molecular biology research and drug development.

DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and facilitating various DNA-dependent processes.[2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[3] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[3]

This compound, and its closely related analog oxolinic acid, selectively inhibits the activity of DNA gyrase.[1] This inhibition ultimately leads to the cessation of DNA replication and transcription, resulting in bacterial cell death.[1] Understanding the mechanism and application of this compound is pivotal for antibacterial drug discovery and for studying the fundamental processes of bacterial DNA topology.

Mechanism of Action

This compound functions by targeting the A subunit of DNA gyrase.[1] It stabilizes the transient covalent complex formed between the GyrA subunit and the cleaved DNA strands.[4][5] This "poisoned" complex effectively stalls the enzyme's function, preventing the re-ligation of the DNA backbone. The accumulation of these cleavage complexes leads to double-strand DNA breaks, which are lethal to the bacterial cell.[6]

The following diagram illustrates the mechanism of action of this compound as a DNA gyrase inhibitor.

Mechanism of this compound Action on DNA Gyrase cluster_GyraseCycle DNA Gyrase Supercoiling Cycle cluster_Inhibition Inhibition by this compound Gyrase DNA Gyrase (GyrA2GyrB2) Gyrase_DNA Gyrase-DNA Complex Gyrase->Gyrase_DNA Binds DNA Relaxed DNA DNA->Gyrase_DNA Cleavage Transient DNA Cleavage Gyrase_DNA->Cleavage GyrA activity Strand_Passage Strand Passage (ATP-dependent) Cleavage->Strand_Passage Poisoned_Complex Stabilized Cleavage Complex (Gyrase-DNA-Oxolinate) Cleavage->Poisoned_Complex Religation DNA Religation Strand_Passage->Religation Supercoiled_DNA Negatively Supercoiled DNA Religation->Supercoiled_DNA Supercoiled_DNA->Gyrase Dissociation Oxolinate This compound Oxolinate->Poisoned_Complex Binds to GyrA-DNA interface DSB Double-Strand Breaks Poisoned_Complex->DSB Replication fork collapse Cell_Death Bacterial Cell Death DSB->Cell_Death DNA Gyrase Supercoiling Inhibition Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Gyrase Assay Buffer - Relaxed Plasmid DNA - DNA Gyrase - this compound (test) - ATP Start->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Stop_Reaction Stop Reaction with Stop Solution/Loading Dye Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize DNA Bands Gel_Electrophoresis->Visualize Analyze Analyze Results: Compare Supercoiled vs. Relaxed DNA Visualize->Analyze End End Analyze->End DNA Cleavage Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Gyrase Assay Buffer - Supercoiled Plasmid DNA - DNA Gyrase - this compound (test) Start->Prepare_Reaction Incubate_1 Incubate at 37°C Prepare_Reaction->Incubate_1 Add_SDS Add SDS to trap cleavage complex Incubate_1->Add_SDS Add_ProteinaseK Add Proteinase K to digest gyrase Add_SDS->Add_ProteinaseK Incubate_2 Incubate at 37°C Add_ProteinaseK->Incubate_2 Gel_Electrophoresis Agarose Gel Electrophoresis Incubate_2->Gel_Electrophoresis Visualize Stain and Visualize DNA Bands Gel_Electrophoresis->Visualize Analyze Analyze Results: Detect linear DNA band Visualize->Analyze End End Analyze->End

References

Application Notes and Protocols: Sodium Oxolinate in Aquaculture for Treating Fish Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxolinate, a first-generation quinolone antibiotic, has been a significant chemotherapeutic agent in aquaculture for the control of various bacterial diseases in fish. Its efficacy, particularly against Gram-negative bacteria, has made it a valuable tool in managing infections that can lead to substantial economic losses in fish farming operations. These application notes provide a comprehensive overview of the use of this compound in aquaculture, including its mechanism of action, antimicrobial spectrum, and pharmacokinetic profile. Detailed experimental protocols for its evaluation are also presented to aid researchers in the development and assessment of treatment regimens.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II), an essential enzyme responsible for the negative supercoiling of DNA, a process critical for DNA replication and transcription.[1] By binding to the A subunit of DNA gyrase, this compound stabilizes the enzyme-DNA complex, leading to a blockage of the re-ligation of cleaved DNA strands.[2][3] This results in the accumulation of double-stranded DNA breaks, ultimately leading to bacterial cell death.[2][4] The selective toxicity of this compound towards bacteria stems from the structural differences between bacterial DNA gyrase and the topoisomerases found in eukaryotic cells.[1]

Signaling Pathway of this compound Action

SODIUM_OXOLINATE_ACTION cluster_bacterium Bacterial Cell Sodium_Oxolinate This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Sodium_Oxolinate->DNA_Gyrase Binds to Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Induces Supercoiling Cleaved_Complex Stable Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex Stabilizes DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Substrate Cleaved_Complex->DNA_Replication Inhibition

Caption: Mechanism of this compound's bactericidal action.

Antimicrobial Spectrum and Efficacy

This compound is primarily effective against Gram-negative bacteria, which are common pathogens in aquaculture. Its efficacy has been demonstrated against a range of economically important fish pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Key Fish Pathogens
Bacterial SpeciesDiseaseFish SpeciesMIC (µg/mL)Reference
Aeromonas salmonicidaFurunculosisSalmonids0.006 - 0.25[5]
Vibrio anguillarumVibriosisVarious Marine Fish0.006 - 25[5]
Vibrio salmonicidaColdwater VibriosisAtlantic Salmon< 0.1N/A
Yersinia ruckeriEnteric RedmouthSalmonids0.01 - 0.2N/A
Photobacterium damselae subsp. piscicidaPasteurellosisVarious Marine Fish0.01 - 0.1N/A
Edwardsiella tardaEdwardsiellosisEel, Catfish0.05 - 0.4N/A

Note: MIC values can vary depending on the bacterial strain, testing methodology, and geographical location.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound in different fish species is crucial for determining optimal dosing regimens.

Table 2: Pharmacokinetic Parameters of this compound in Different Fish Species
Fish SpeciesTemperature (°C)RouteDose (mg/kg)Tmax (h)Cmax (µg/mL)t1/2 (h)Bioavailability (%)Reference
Rainbow Trout (Oncorhynchus mykiss)10Oral10121.97220-30N/A
Atlantic Salmon (Salmo salar)5Oral25245.772N/A[6]
Gilthead Seabream (Sparus aurata)20Oral3016N/A12.614[5]
Red Seabream (Pagrus major)18IV20N/A17.8 (0.5h)24N/A

Application Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific fish pathogenic bacterium.

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • 96-well microtiter plates

  • Bacterial isolate to be tested

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial isolate on an appropriate agar medium overnight at the optimal growth temperature.

    • Suspend several colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate except the first column.

    • Add 200 µL of the this compound working solution (at the highest desired concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

    • Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the specific bacterium for 18-24 hours, or until sufficient growth is observed in the growth control well.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be determined visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: In Vivo Efficacy Trial for Treating Furunculosis in Salmonids

This protocol describes a cohabitation challenge model to evaluate the efficacy of in-feed this compound for the treatment of furunculosis caused by Aeromonas salmonicida.

Materials:

  • Healthy, disease-free salmonids (e.g., Atlantic salmon or rainbow trout) of a uniform size.

  • A virulent strain of Aeromonas salmonicida.

  • Aquaria with appropriate water quality parameters (temperature, oxygen, etc.).

  • Medicated feed containing a known concentration of this compound.

  • Control (non-medicated) feed.

Procedure:

  • Acclimation:

    • Acclimate the fish to the experimental conditions for at least two weeks prior to the start of the experiment.

  • Challenge:

    • In a separate tank, challenge a small group of "donor" fish by intraperitoneal injection with a predetermined dose of A. salmonicida.

    • Once clinical signs of furunculosis appear in the donor fish, introduce them into the experimental tanks containing the naive "recipient" fish at a specific ratio (e.g., 1 donor to 20 recipients).

  • Treatment:

    • When a predetermined level of mortality (e.g., 5-10%) is observed in the recipient fish population, initiate the treatment.

    • Divide the experimental tanks into treatment groups:

      • Group 1: Control (non-medicated feed).

      • Group 2: Medicated feed with this compound at the desired dose (e.g., 10 mg/kg body weight per day).

    • Administer the respective feeds daily for a specified duration (e.g., 10 consecutive days).

  • Monitoring:

    • Record mortalities in each tank daily.

    • Observe and record clinical signs of disease (e.g., lethargy, skin lesions, hemorrhages).

    • Isolate and identify the causative agent from moribund or freshly dead fish to confirm the cause of death.

  • Data Analysis:

    • Calculate the cumulative mortality for each group.

    • Determine the relative percent survival (RPS) using the formula: RPS = [1 - (% mortality in treated group / % mortality in control group)] x 100.

    • Perform statistical analysis (e.g., Kaplan-Meier survival analysis) to compare the survival rates between the treated and control groups.

Experimental Workflow for Antimicrobial Efficacy Testing

EXPERIMENTAL_WORKFLOW Start Start Acclimation Fish Acclimation (≥ 2 weeks) Start->Acclimation Challenge Bacterial Challenge (e.g., Cohabitation) Acclimation->Challenge Observation Observe for Clinical Signs & Initial Mortality Challenge->Observation Treatment_Initiation Initiate Treatment Observation->Treatment_Initiation Control_Group Control Group (Non-medicated Feed) Treatment_Initiation->Control_Group Group 1 Treated_Group Treated Group (Medicated Feed) Treatment_Initiation->Treated_Group Group 2 Monitoring Daily Monitoring (Mortality, Clinical Signs) Control_Group->Monitoring Treated_Group->Monitoring Data_Collection Data Collection & Analysis (Cumulative Mortality, RPS) Monitoring->Data_Collection End End Data_Collection->End

Caption: A typical workflow for in vivo antimicrobial efficacy testing.

Conclusion

This compound remains a relevant antibacterial agent for use in aquaculture, particularly for the treatment of diseases caused by susceptible Gram-negative bacteria. Proper use, guided by susceptibility testing and an understanding of its pharmacokinetic properties, is essential to ensure efficacy and minimize the development of antimicrobial resistance. The protocols provided herein offer a framework for the continued evaluation and responsible application of this compound in the aquaculture industry.

References

Sodium Oxolinate: Application Notes and Protocols for Use as a Reference Standard in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxolinate, a first-generation quinolone antibiotic, serves as a critical reference standard in antimicrobial susceptibility testing (AST), particularly within the veterinary and aquaculture sectors. Its established mechanism of action, targeting bacterial DNA gyrase, and well-documented activity against a range of Gram-negative pathogens make it an important tool for monitoring antimicrobial resistance and for the development of new therapeutic agents.[1] This document provides detailed application notes and standardized protocols for the use of this compound as a reference compound in disk diffusion and broth microdilution susceptibility testing.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting DNA gyrase (topoisomerase II), an essential enzyme in bacterial DNA replication.[1] DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair. By binding to the DNA-gyrase complex, this compound stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks, cessation of DNA replication, and ultimately, bacterial cell death.

This compound Mechanism of Action Mechanism of Action of this compound Bacterial_DNA Bacterial DNA DNA_Gyrase_Complex DNA-Gyrase Complex Bacterial_DNA->DNA_Gyrase_Complex binds to DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->DNA_Gyrase_Complex Transient_Break Transient Double-Strand Break DNA_Gyrase_Complex->Transient_Break induces Sodium_Oxolinate This compound Inhibited_Complex Inhibited Ternary Complex Sodium_Oxolinate->Inhibited_Complex stabilizes Transient_Break->Inhibited_Complex Replication_Block DNA Replication Blocked Inhibited_Complex->Replication_Block leads to Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Inhibition of DNA Gyrase by this compound.

Data Presentation: Quality Control Ranges

The following tables provide the Clinical and Laboratory Standards Institute (CLSI) accepted quality control (QC) ranges for oxolinic acid against reference bacterial strains. These ranges are essential for validating the accuracy and reproducibility of AST results.

Table 1: Quality Control Ranges for Oxolinic Acid Disk Diffusion Susceptibility Testing

Quality Control StrainDisk ContentIncubation TemperatureIncubation TimeAcceptable Zone Diameter (mm)
Escherichia coli ATCC® 259222 µg22°C24-28 h28-40
Escherichia coli ATCC® 259222 µg28°C24-28 h29-41
Aeromonas salmonicida subsp. salmonicida ATCC® 336582 µg22°C44-48 h32-43

Data sourced from Miller et al., 2003.[2]

Table 2: Quality Control Ranges for Oxolinic Acid Broth Microdilution Susceptibility Testing (MIC)

Quality Control StrainIncubation TemperatureIncubation TimeAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 2592222°C24-28 h0.03-0.25
Escherichia coli ATCC® 2592228°C24-28 h0.03-0.25
Aeromonas salmonicida subsp. salmonicida ATCC® 3365822°C44-48 h0.015-0.12

Data sourced from Miller et al., 2005.[1][3][4]

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing

This protocol follows the general principles of the CLSI M02 standard, adapted for the specific requirements of aquatic pathogens where applicable.

Kirby_Bauer_Workflow Kirby-Bauer Disk Diffusion Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Prepare 0.5 McFarland inoculum suspension of the test organism. Plate_Inoculation Inoculate Mueller-Hinton agar plate with the suspension to create a uniform lawn. Inoculum_Prep->Plate_Inoculation Disk_Application Aseptically apply oxolinic acid disk (2 µg) and control disks to the agar surface. Plate_Inoculation->Disk_Application Incubation Invert plates and incubate under appropriate conditions (see Table 1). Disk_Application->Incubation Zone_Measurement Measure the diameter of the zones of inhibition in millimeters. Incubation->Zone_Measurement Interpretation Compare results for QC strains to the acceptable ranges in Table 1. Zone_Measurement->Interpretation

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

Methodology:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is critical for ensuring a standardized bacterial lawn.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Antimicrobial Disks:

    • Using sterile forceps or a disk dispenser, place an oxolinic acid disk (2 µg) onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

    • Also apply disks of control antibiotics and a disk of oxolinic acid for the appropriate QC strain on a separate plate.

  • Incubation:

    • Invert the plates and incubate them within 15 minutes of disk application.

    • Incubate at the appropriate temperature and for the specified duration as outlined in Table 1. For many aquatic pathogens, lower incubation temperatures (e.g., 22°C or 28°C) are required.[2]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

    • Compare the zone diameter obtained for the QC strain with the acceptable ranges in Table 1 to validate the test run.

Protocol 2: Broth Microdilution Susceptibility Testing

This protocol is based on the principles outlined in the CLSI M07 and VET04 documents for determining the Minimum Inhibitory Concentration (MIC).

Broth_Microdilution_Workflow Broth Microdilution Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Serial_Dilution Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. Inoculation Inoculate each well of the microtiter plate with the bacterial suspension. Serial_Dilution->Inoculation Inoculum_Prep Prepare a standardized inoculum of the test organism in broth. Inoculum_Prep->Inoculation Incubation Incubate the plate under the appropriate conditions (see Table 2). Inoculation->Incubation MIC_Determination Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth. Incubation->MIC_Determination QC_Validation Compare the MIC of the QC strain to the acceptable ranges in Table 2. MIC_Determination->QC_Validation

Caption: Workflow for Broth Microdilution MIC Testing.

Methodology:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well microtiter plate to achieve the desired final concentration range.

    • Include a growth control well (broth with no antibiotic) and a sterility control well (uninoculated broth).

  • Preparation of Inoculum:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation:

    • Inoculate each well of the microtiter plate (including the growth control) with the standardized bacterial suspension. The final volume in each well is typically 100 µL.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and for the specified duration as outlined in Table 2.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • Quality Control:

    • Concurrently, test the appropriate QC strain against this compound.

    • The resulting MIC for the QC strain must fall within the acceptable ranges specified in Table 2 for the test results to be considered valid.[3][4]

References

Application Notes: Experimental Use of Sodium Oxolinate in Treating Aeromonas salmonicida Infections

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide a summary of the experimental application of sodium oxolinate for treating infections caused by Aeromonas salmonicida, the etiological agent of furunculosis in salmonids. This compound, the sodium salt of oxolinic acid, is a synthetic quinolone antibacterial agent that has been utilized in aquaculture to control diseases caused by Gram-negative bacteria.[1] Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][3]

The data and protocols presented here are compiled from various experimental studies to guide researchers in designing and evaluating the efficacy of this compound against A. salmonicida.

Data Presentation

Quantitative data from in vitro and in vivo studies are summarized below to provide a comparative overview of this compound's efficacy.

Table 1: In Vitro Susceptibility of Aeromonas salmonicida to Oxolinic Acid

MetricConcentration (µg/mL or mg/L)Isolate/Strain InformationSource
MIC Range0.0075 - 0.03 µg/mL10 isolates tested[1]
MIC0.02 µg/mLOne strain tested[1]
Provisional ECOFF≤0.0625 µg/mLAggregated data from 4 laboratories[4]
CLSI ECV0.125 mg/LStandardized value[5][6]
Calculated COEpid4 mg/LData from French trout farms; higher than CLSI value[5][6]

MIC: Minimum Inhibitory Concentration; ECV: Epidemiological Cut-off Value; ECOFF: Epidemiological Cut-off; COEpid: Epidemiological Cutoff (calculated). Note: 1 µg/mL is equivalent to 1 mg/L. Discrepancies in values can be attributed to different isolate populations, testing methodologies, and the distinction between wild-type and non-wild-type (potentially resistant) strains.

Table 2: Summary of In Vivo Efficacy Trials of Oxolinic Acid Against Aeromonas salmonicida

Fish SpeciesDosageAdministration RouteDurationOutcomeSource
Atlantic salmon (Salmo salar)25 mg/kg fishOral (medicated feed)Dosed on days 1, 2, 4, 6, 8, 10 post-challenge initiationSignificantly lowered specific mortality compared to untreated controls.[7]
Atlantic salmon (Salmo salar)5 mg/kg/dayOral (medicated feed)5 daysTreatment was not successful; low tissue and serum antimicrobial activities were noted.[8][9]
Hybrid brook trout x lake trout (Salvelinus fontinalis x S. namaycush)5 mg/kg/dayOral (medicated feed)10 daysTreatment was not successful.[8][9]
Salmon, trout, carp5 - 20 mg/kgNot specifiedNot specifiedFound to be effective in treating A. salmonicida infections in field studies.[1]
Atlantic salmon (Salmo salar)Not specifiedOral (medicated feed)10 daysWas slightly less effective than florfenicol in reducing mortality.[10]

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for evaluating the efficacy of this compound.

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against A. salmonicida, based on CLSI standards.[6]

1. Materials:

  • Aeromonas salmonicida isolate(s)

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator set to 22°C[6]

  • Sterile diluents (e.g., deionized water, DMSO)

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound. The choice of solvent should be based on solubility data; ensure it has no antibacterial effect at the highest concentration used.

  • Bacterial Inoculum Preparation: a. Culture the A. salmonicida isolate on a suitable agar medium. b. Pick several colonies and suspend them in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution Series: a. Dispense 50 µL of CAMHB into each well of a 96-well plate. b. Add 50 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate. c. The final column should serve as a positive control (inoculum without drug), and one well should be a negative control (broth only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at 22°C for 44-48 hours.[6]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vivo Efficacy Trial in Salmonids

This protocol describes a generalized cohabitation challenge model to assess the therapeutic efficacy of orally administered this compound.

1. Materials:

  • Juvenile salmonids (e.g., Atlantic salmon), disease-free

  • Virulent strain of Aeromonas salmonicida

  • Aquaria with controlled water quality parameters (temperature, aeration)

  • Medicated feed containing a precise concentration of this compound

  • Control (non-medicated) feed

  • Anesthetic (e.g., MS-222)

2. Procedure:

  • Fish Acclimation: Acclimate fish to the experimental conditions for a minimum of one to two weeks.[11] Monitor for any signs of disease or stress.

  • Challenge Model Setup (Cohabitation): a. Prepare a group of "shedder" fish by injecting them intraperitoneally (i.p.) with a predetermined dose of A. salmonicida (e.g., 1 x 10⁵ CFU/fish).[7][12] b. Randomly allocate the main population of healthy fish to different tanks (e.g., n=40 per tank).[7] c. Introduce a small number of i.p.-challenged shedder fish into each experimental tank (except for an unchallenged control group) to initiate a natural route of infection.[7]

  • Treatment Groups:

    • Group A (Negative Control): Unchallenged and unmedicated.

    • Group B (Positive Control): Challenged and fed control feed.

    • Group C (Treatment): Challenged and fed medicated feed with this compound.

  • Treatment Administration: a. Monitor fish daily. Initiate treatment upon the first observation of clinical signs of furunculosis or mortality in the challenged groups.[10] b. Administer the medicated feed to the treatment group at a pre-determined dosage (e.g., 25 mg/kg body weight/day) for a specified duration (e.g., 10 days).[7] The control groups receive non-medicated feed.

  • Observation and Data Collection: a. Record mortality daily for the entire observation period (e.g., 3-4 weeks).[11] b. Remove dead fish promptly and perform necropsies to confirm A. salmonicida as the cause of death via bacterial culture from kidney tissue.

  • Data Analysis: a. Calculate the cumulative mortality for each group. b. Determine the efficacy of the treatment by calculating the Relative Percent Survival (RPS) using the formula: RPS = (1 - (% mortality in treated group / % mortality in control group)) x 100.

Visualizations

Mechanism of Action and Experimental Workflow

cluster_drug Mechanism of Action drug This compound gyrase Bacterial DNA Gyrase (Topoisomerase II) drug->gyrase Targets & Binds inhibit Inhibition of DNA Supercoiling/Relaxation gyrase->inhibit Leads to block Blocks DNA Replication & Transcription inhibit->block death Bacterial Cell Death block->death

Caption: Mechanism of this compound targeting bacterial DNA gyrase.

start Phase 1: Preparation acclimate Fish Acclimation (1-2 Weeks) start->acclimate challenge_prep Prepare A. salmonicida Inoculum start->challenge_prep group Randomize Fish into Control & Treatment Tanks acclimate->group infect Introduce 'Shedder' Fish (Cohabitation Challenge) challenge_prep->infect phase2 Phase 2: Challenge group->infect onset Onset of Clinical Signs/ Mortality infect->onset phase3 Phase 3: Treatment & Observation treat Administer Medicated (Oxolinate) & Control Feeds Daily onset->treat observe Record Daily Mortality (3-4 Weeks) treat->observe confirm Confirm Cause of Death (Bacterial Culture) observe->confirm phase4 Phase 4: Analysis analyze Calculate Cumulative Mortality & Relative Percent Survival (RPS) confirm->analyze

Caption: Experimental workflow for an in vivo efficacy trial.

References

"methodology for assessing sodium oxolinate efficacy in laboratory settings"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxolinate, a first-generation quinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for DNA replication, recombination, and repair in bacteria.[1][2][3] By targeting these enzymes, this compound induces double-strand DNA breaks, leading to the activation of the SOS response and ultimately, bacterial cell death.[4][5][6] This document provides detailed protocols for assessing the in vitro efficacy of this compound, including determination of minimum inhibitory concentration (MIC), time-kill kinetics, and cytotoxicity assessment.

Mechanism of Action

This compound, like other quinolone antibiotics, targets the bacterial enzymes DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in many Gram-positive bacteria, it is topoisomerase IV.[7] The binding of this compound to the enzyme-DNA complex stabilizes it, preventing the re-ligation of the cleaved DNA strands.[2] This results in the accumulation of double-stranded DNA breaks, which are lethal to the bacterial cell.[6] The DNA damage triggers the bacterial SOS response, a complex regulatory network that attempts to repair the DNA damage.[8][9][10] However, extensive DNA damage ultimately leads to cell death.[4]

This compound Mechanism of Action cluster_cell Bacterial Cell Sodium_Oxolinate This compound Cell_Entry Cell Entry Sodium_Oxolinate->Cell_Entry DNA_Gyrase DNA Gyrase (Gram-negative) Cell_Entry->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive) Cell_Entry->Topoisomerase_IV Cleavage_Complex Ternary Enzyme-DNA-Quinolone Cleavage Complex DNA_Gyrase->Cleavage_Complex inhibits re-ligation Topoisomerase_IV->Cleavage_Complex inhibits re-ligation DNA_Replication_Fork DNA Replication Fork DNA_Replication_Fork->Cleavage_Complex DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks SOS_Response SOS Response Activation DS_Breaks->SOS_Response Cell_Death Bacterial Cell Death SOS_Response->Cell_Death if damage is extensive

This compound's mechanism of action.

Experimental Protocols

A comprehensive evaluation of this compound's efficacy involves a series of in vitro assays. The following protocols are based on established methodologies and can be adapted for specific research needs.

Experimental_Workflow Start Start: Prepare this compound Stock MIC_Assay 1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Start->MIC_Assay Cytotoxicity_Assay 3. Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay Time_Kill_Assay 2. Time-Kill Kinetic Assay MIC_Assay->Time_Kill_Assay Determine concentrations for testing Data_Analysis Data Analysis and Interpretation MIC_Assay->Data_Analysis Time_Kill_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End: Efficacy Profile Data_Analysis->End

References

Determining the Optimal Dosage of Sodium Oxolinate for In Vitro Bacterial Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxolinate, the sodium salt of oxolinic acid, is a synthetic quinolone antibacterial agent. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair.[1] This targeted action disrupts crucial cellular processes, leading to bacterial cell death. Due to its efficacy, particularly against Gram-negative bacteria, this compound is a compound of interest in various research and drug development applications.

These application notes provide detailed protocols for determining the optimal dosage of this compound for in vitro bacterial cultures, focusing on the establishment of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation: In Vitro Susceptibility of Bacteria to Oxolinic Acid

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of oxolinic acid against a range of common bacterial pathogens. It is important to note that while the data is for oxolinic acid, it serves as a close proxy for the activity of its sodium salt, this compound. The antibacterial spectrum is identical, though minor variations in MIC values may occur due to differences in solubility and molecular weight.

Table 1: MIC of Oxolinic Acid Against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Pseudomonas glumaeVarious isolates≤ 0.4[2]
Pseudomonas plantariiN/A≤ 0.4[2]
Pseudomonas avenaeN/A≤ 0.4[2]
Erwinia carotovora subsp. carotovoraN/A≤ 0.4[2]
Erwinia carotovora subsp. atrosepticaN/A≤ 0.4[2]
Shewanella xiamenensisN/A0.25[3]
Chryseobacterium aquaticumN/A4[3]

Table 2: MIC of Oxolinic Acid Against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Lactococcus garvieaeN/A1[3]

Note: The provided data is for oxolinic acid. Values for this compound are expected to be comparable.

Mechanism of Action: Inhibition of DNA Gyrase

This compound targets the A subunit of bacterial DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for relieving torsional stress during DNA replication and transcription. By binding to DNA gyrase, this compound stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately inhibiting these vital cellular processes.

This compound Mechanism of Action cluster_bacterium Bacterial Cell Sodium_Oxolinate This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Sodium_Oxolinate->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Transcription Transcription DNA_Gyrase->Transcription Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Transcription->Cell_Death Leads to

Caption: Mechanism of this compound action in a bacterial cell.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile distilled water or a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile filters (0.22 µm pore size)

Protocol:

  • Determine the desired concentration of the stock solution (e.g., 10 mg/mL).

  • Accurately weigh the required amount of this compound powder in a sterile container.

  • Add a small volume of sterile distilled water or buffer to the powder and vortex thoroughly to dissolve.

  • Gradually add the remaining solvent to reach the final desired volume.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working this compound solution (prepared from the stock solution to be twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue the serial dilution from well 2 to well 10. Discard 100 µL from well 10 after mixing.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

MIC Determination Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Plate_Setup Prepare 96-well Plate with CAMHB Serial_Dilution Perform 2-fold Serial Dilution of this compound Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Turbidity and Determine MIC Incubation->Read_Results End End Read_Results->End MIC_MBC_Relationship MIC_Assay Minimum Inhibitory Concentration (MIC) Assay MIC_Result Lowest concentration with no visible growth MIC_Assay->MIC_Result Determines MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Result->MBC_Assay Informs MBC_Result Lowest concentration that kills ≥99.9% of bacteria MBC_Assay->MBC_Result Determines

References

Preparation of Sodium Oxolinate Stock Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of sodium oxolinate stock solutions for use in various research applications. This compound, the sodium salt of the quinolone antibiotic oxolinic acid, is a potent inhibitor of bacterial DNA gyrase. Accurate and reproducible preparation of stock solutions is critical for ensuring the validity of experimental results. This guide outlines methodologies for dissolving this compound, recommended solvents, achievable concentrations, and essential stability and storage considerations.

Introduction

This compound is a synthetic antibacterial agent effective against a broad spectrum of Gram-negative and some Gram-positive bacteria. Its primary mechanism of action is the inhibition of DNA gyrase (topoisomerase II), an essential enzyme for bacterial DNA replication, transcription, and repair. In research settings, this compound is a valuable tool for studying bacterial physiology, antibiotic resistance mechanisms, and for the development of new antimicrobial agents. Due to the limited aqueous solubility of its parent compound, oxolinic acid, proper stock solution preparation is paramount for its effective use in in vitro assays, including cell-based studies and microbiological susceptibility testing.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound stock solutions, primarily through the in-situ formation from oxolinic acid.

ParameterValueSolvent/ConditionReference
Molar Mass (this compound) 283.21 g/mol -
Molar Mass (Oxolinic Acid) 261.23 g/mol -
Solubility of Oxolinic Acid
Practically insolubleWater
~50 mg/mL0.5 M Sodium Hydroxide (NaOH)
Limited solubilityDimethyl Sulfoxide (DMSO)
Recommended Stock Concentration 10-50 mg/mL0.5 M NaOH
Storage of Aqueous Stock Solution Not recommended for more than one day4°C
Long-term Storage Aliquots at -20°C or -80°CDMSO stock solutions

Experimental Protocols

The most common and reliable method for preparing an aqueous stock solution of this compound is by dissolving oxolinic acid in a dilute solution of sodium hydroxide. This in-situ reaction forms the more soluble sodium salt.

Protocol for Preparation of a 50 mg/mL Aqueous this compound Stock Solution

This protocol describes the preparation of a high-concentration aqueous stock solution of this compound from oxolinic acid.

Materials:

  • Oxolinic acid powder

  • Sodium hydroxide (NaOH) pellets or a certified 10 M NaOH solution

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Water bath (optional)

  • Calibrated pH meter

Procedure:

  • Prepare 0.5 M NaOH Solution:

    • To prepare 10 mL of 0.5 M NaOH, dissolve 0.2 g of NaOH pellets in approximately 9 mL of sterile water. Once dissolved, adjust the final volume to 10 mL with sterile water.

    • Alternatively, dilute a 10 M NaOH stock solution. Add 0.5 mL of 10 M NaOH to 9.5 mL of sterile water.

    • Caution: NaOH is caustic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The dissolution of NaOH is exothermic.

  • Weigh Oxolinic Acid:

    • Accurately weigh the desired amount of oxolinic acid powder. For a 50 mg/mL solution, weigh 50 mg of oxolinic acid for each 1 mL of 0.5 M NaOH solution to be prepared.

  • Dissolve Oxolinic Acid:

    • Add the weighed oxolinic acid powder to the prepared 0.5 M NaOH solution in a sterile conical tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (37-50°C) for a few minutes can aid dissolution. Vortex again after warming.

  • Sterile Filtration:

    • Once the oxolinic acid is completely dissolved, sterile-filter the this compound solution using a 0.22 µm syringe filter into a new sterile tube. This step is crucial for applications in cell culture.

  • pH Adjustment (Optional but Recommended for Cell Culture):

    • For cell culture applications, the high pH of the stock solution may be a concern. The pH can be carefully adjusted downwards using sterile 1 M HCl. However, be aware that lowering the pH may cause the less soluble oxolinic acid to precipitate out of solution. It is often preferable to use a high-concentration stock and dilute it significantly in the final culture medium, allowing the medium's buffer system to neutralize the small amount of base.

  • Storage:

    • Aqueous stock solutions of this compound are not recommended for long-term storage. It is best to prepare them fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, consider preparing a stock solution in DMSO if the experimental system permits.

Protocol for Preparation of a DMSO Stock Solution

For some applications, a DMSO stock solution may be preferred due to better long-term stability.

Materials:

  • Oxolinic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weigh Oxolinic Acid:

    • Accurately weigh the desired amount of oxolinic acid powder.

  • Dissolve in DMSO:

    • Add the appropriate volume of DMSO to the oxolinic acid powder to achieve the desired concentration. Note that the solubility of oxolinic acid in DMSO is limited.

    • Vortex the solution until the compound is completely dissolved. Gentle warming may be required.

  • Storage:

    • Dispense the DMSO stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Application Notes

  • Working Concentration: The final working concentration of this compound will vary depending on the specific application (e.g., minimum inhibitory concentration (MIC) determination, cell-based assays). It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

  • Dilution in Culture Media: When diluting the aqueous stock solution (prepared in NaOH) into cell culture media, add the stock solution dropwise while gently swirling the media. This will help to prevent localized high pH that could damage cells or cause precipitation. The buffering capacity of the culture medium should neutralize the small amount of NaOH added.

  • Precipitation: If precipitation is observed upon dilution of either the aqueous or DMSO stock solution into your experimental buffer or media, try the following:

    • Use a lower final concentration.

    • For DMSO stocks, try a "reverse dilution" by adding the buffer/media to the DMSO stock dropwise while vortexing.

  • Vehicle Control: Always include a vehicle control in your experiments. This would be the same concentration of 0.5 M NaOH or DMSO that is present in your final experimental condition, diluted in the same manner as the this compound stock.

Mechanism of Action: Inhibition of DNA Gyrase

This compound targets and inhibits the activity of bacterial DNA gyrase. This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. The inhibition of DNA gyrase by this compound leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately leading to bacterial cell death.

Visualizations

experimental_workflow Experimental Workflow: Preparation of Aqueous this compound Stock cluster_prep Preparation of 0.5 M NaOH cluster_dissolve Dissolution of Oxolinic Acid cluster_final Final Steps weigh_naoh Weigh NaOH Pellets dissolve_naoh Dissolve in Sterile Water weigh_naoh->dissolve_naoh add_to_naoh Add Powder to 0.5 M NaOH dissolve_naoh->add_to_naoh weigh_oa Weigh Oxolinic Acid Powder weigh_oa->add_to_naoh vortex Vortex to Dissolve (Warm if necessary) add_to_naoh->vortex filter Sterile Filter (0.22 µm) vortex->filter store Store at 4°C (Use within 24h) or Use Immediately filter->store

Caption: Workflow for preparing aqueous this compound stock solution.

signaling_pathway Mechanism of Action: this compound Inhibition of DNA Gyrase cluster_process Normal DNA Replication cluster_inhibition Inhibition by this compound dna Bacterial DNA gyrase DNA Gyrase (Topoisomerase II) dna->gyrase supercoiling Negative Supercoiling gyrase->supercoiling gyrase_complex Stabilized Gyrase-DNA Cleavage Complex gyrase->gyrase_complex Inhibition replication DNA Replication & Transcription supercoiling->replication na_oxolinate This compound na_oxolinate->gyrase ds_breaks Double-Strand DNA Breaks gyrase_complex->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Inhibition of bacterial DNA gyrase by this compound.

Application Notes and Protocols for the Use of Sodium Oxolinate in Bacterial Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxolinate, the sodium salt of oxolinic acid, is a first-generation quinolone antibiotic. Like other quinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication and transcription.[1] This targeted action leads to the cessation of bacterial cell division and, ultimately, cell death. While its use in human medicine has declined with the advent of newer fluoroquinolones, this compound remains a valuable tool in veterinary medicine, particularly in aquaculture, and as a selective agent in microbiology research.[2][3] Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for its continued efficacy and for studying the broader phenomenon of quinolone resistance.

These application notes provide a summary of quantitative data, detailed experimental protocols, and visualizations of resistance mechanisms to aid researchers in utilizing this compound for bacterial resistance studies.

Data Presentation

Minimum Inhibitory Concentration (MIC) of this compound

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes reported MIC values for oxolinic acid against various bacterial pathogens.

Bacterial SpeciesStrain(s)MIC Range (µg/mL)Noteworthy FindingsReference(s)
Aeromonas salmonicida10 isolates0.0075 - 0.03Markedly lower than nalidixic acid (0.06 - 0.125 µg/mL).[4]
Aeromonas liquefaciens7 strains0.02 - 0.09[4]
Vibrio anguillarum5 strains0.02 - 0.09[4]
Vibrio anguillarumHI-6100.016[1]
Vibrio anguillarumHI-618, HI-A210.250[1]
Vibrio parahaemolyticusIsolate0.2Better than Gentamicin (2 µg/mL).[5]
Salmonella typhi28 strainsMedian MIC: 0.39All strains were susceptible to 0.19 µg/mL.[6]
Shewanella xiamenensisNot specified0.25[7]
Lactococcus garvieaeNot specified1[7]
Chryseobacterium aquaticumNot specified4[7]
Mutant Prevention Concentration (MPC) of this compound

The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial that prevents the growth of any resistant mutants from a large bacterial population (typically >10^9 CFU). While specific MPC values for this compound were not found in the reviewed literature, the MPC is a critical parameter in understanding the potential for resistance development. The "mutant selection window" is the concentration range between the MIC and the MPC where the selection of resistant mutants is most likely to occur.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.

1. Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent, filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to yield a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubator (35°C ± 2°C)

  • Plate reader or visual assessment aid

2. Procedure:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the this compound stock solution to well 1.

  • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10 after mixing. This creates a concentration gradient.

  • Well 11 will serve as a growth control (no antibiotic).

  • Well 12 will serve as a sterility control (no bacteria).

  • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Determine the MIC by identifying the lowest concentration of this compound that shows no visible turbidity (bacterial growth).

Protocol 2: Determination of Mutant Prevention Concentration (MPC)

This protocol is based on established methods for determining the MPC of quinolones.

1. Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture

  • Spectrophotometer

  • Centrifuge and sterile tubes

2. Procedure:

  • Prepare a large bacterial inoculum. Grow an overnight culture of the test bacterium and then subculture into a larger volume of broth to obtain a high-density culture (e.g., >10^10 CFU/mL). Concentrate the cells by centrifugation if necessary and resuspend in a small volume of sterile saline or broth.

  • Prepare a series of MHA plates containing two-fold dilutions of this compound. The concentration range should bracket the expected MPC.

  • Plate at least 10^10 CFU of the high-density inoculum onto each agar plate.

  • Incubate the plates at 35°C ± 2°C for 48-72 hours.

  • The MPC is the lowest concentration of this compound that completely inhibits colony formation.

Protocol 3: Analysis of Resistance Genes by Quantitative PCR (qPCR)

This protocol provides a general framework for quantifying the expression of quinolone resistance genes, which can be adapted for studies involving this compound.

1. Materials:

  • Bacterial cultures grown with and without sub-inhibitory concentrations of this compound

  • RNA extraction kit

  • Reverse transcription kit (for cDNA synthesis)

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Primers for target resistance genes (e.g., gyrA, parC, efflux pump genes like acrA, acrB) and a housekeeping gene for normalization (e.g., rpoB).

2. Procedure:

  • RNA Extraction: Extract total RNA from bacterial cultures exposed to this compound and from unexposed control cultures.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.

    • Run the qPCR program with appropriate cycling conditions (initial denaturation, followed by cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the treated and control samples.

    • Calculate the relative gene expression using the ΔΔCt method to determine the fold change in gene expression in response to this compound exposure.

Visualizations of Bacterial Resistance Mechanisms

The following diagrams illustrate the primary mechanisms of bacterial resistance to quinolones, including this compound.

Quinolone_Action_and_Resistance cluster_Cell Bacterial Cell cluster_DNA_Replication DNA Replication Machinery Sodium_Oxolinate_ext This compound (extracellular) Porin Porin Channel Sodium_Oxolinate_ext->Porin Entry Sodium_Oxolinate_int This compound (intracellular) Porin->Sodium_Oxolinate_int DNA_Gyrase DNA Gyrase (Target) Sodium_Oxolinate_int->DNA_Gyrase Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Leads to

Caption: Mechanism of action of this compound.

Caption: Major mechanisms of bacterial resistance to quinolones.

Experimental_Workflow_Resistance Start Start with Susceptible Strain Exposure Expose to Sub-lethal This compound Start->Exposure Selection Select for Resistant Mutants Exposure->Selection Isolation Isolate Single Colonies Selection->Isolation MIC_MPC Determine MIC & MPC of Resistant Strains Isolation->MIC_MPC Genomic_Analysis Sequence gyrA, parC, and other relevant genes Isolation->Genomic_Analysis Expression_Analysis Gene Expression Analysis (e.g., qPCR for efflux pumps) Isolation->Expression_Analysis End Characterize Resistance Mechanism MIC_MPC->End Genomic_Analysis->End Expression_Analysis->End

Caption: Workflow for studying this compound resistance.

References

"application of sodium oxolinate in veterinary microbiology research"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxolinate, the sodium salt of oxolinic acid, is a first-generation quinolone antibiotic that has been utilized in veterinary medicine, particularly in aquaculture and for treating infections in calves, pigs, and poultry.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme crucial for DNA replication, transcription, and repair.[2] By targeting the A subunit of DNA gyrase, this compound disrupts the supercoiling of DNA, leading to the cessation of DNA synthesis and ultimately bacterial cell death.[2] This targeted action provides selective toxicity against bacteria. This document provides detailed application notes and experimental protocols for the use of this compound in veterinary microbiology research.

I. Application Notes

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase. This enzyme is essential for introducing negative supercoils into the bacterial chromosome, a process necessary for the initiation of DNA replication and transcription. Inhibition of DNA gyrase by this compound leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and the arrest of DNA replication.[3][4] This disruption of essential cellular processes ultimately leads to bacterial cell death. The selective toxicity of this compound is attributed to the structural differences between bacterial DNA gyrase and its eukaryotic counterparts.

Antibacterial Spectrum

This compound is primarily effective against a broad range of Gram-negative bacteria.[5] It has demonstrated significant activity against common veterinary pathogens, particularly in the aquatic environment. Its efficacy against Gram-positive bacteria is generally considered to be limited, with the notable exception of some Staphylococcus species.

Key Pathogens Targeted:

  • Aquatic Pathogens: Aeromonas salmonicida, Aeromonas hydrophila, Vibrio anguillarum, Yersinia ruckeri, Shewanella xiamenensis, Lactococcus garvieae, and Chryseobacterium aquaticum.[5][6][7]

  • Other Veterinary Pathogens: While primarily used in aquaculture, it has shown activity against Gram-negative enteric bacteria in calves and pigs.

In Vivo Efficacy and Pharmacokinetics

The in vivo efficacy of this compound is dependent on the animal species, the pathogen, and the route of administration. Pharmacokinetic profiles vary significantly across different species, influencing dosage regimens and withdrawal periods.[8][9]

  • Aquaculture: this compound is widely used to treat systemic bacterial infections in fish such as furunculosis, vibriosis, and enteric redmouth disease.[2][5] It is typically administered orally via medicated feed.[5] Bioavailability in fish can be variable, ranging from approximately 15% in Atlantic halibut to over 65% in lumpfish for related quinolones.[9]

  • Calves, Pigs, and Poultry: this compound has been authorized for use in these animals, generally administered orally through feed or drinking water. Oral bioavailability is reported to be high in chickens (around 82% in healthy birds) and is also considered high in pigs and calves.

II. Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Oxolinic Acid against Veterinary Pathogens
Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aeromonas salmonicidaMultiple isolates0.0075 - 0.0625--[5][10]
Vibrio anguillarumMultiple isolates0.016 - 0.25--[5]
Yersinia ruckeriNot specified--≤1[10]
Vibrio parahaemolyticusIsolate0.2--[5]
Shewanella xiamenensisIsolate0.25--[6]
Lactococcus garvieaeIsolate1--[6]
Chryseobacterium aquaticumIsolate4--[6]

Note: MIC values can vary depending on the specific isolate, testing methodology, and laboratory conditions.

Table 2: Pharmacokinetic Parameters of Oxolinic Acid in Different Animal Species
Animal SpeciesAdministration RouteDose (mg/kg)Cₘₐₓ (µg/mL)Tₘₐₓ (h)Elimination Half-life (t½) (h)Bioavailability (%)Reference(s)
Rainbow TroutOral752.124.355.419.9[5]
Atlantic SalmonOral20--1525[9]
LumpfishOral252.1210.321-[8][9]
Atlantic CodOral251.2248455[9]
Chickens (Healthy)Oral10---~82
Chickens (Diseased)Oral10---~100

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration.

III. Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following are standardized methods based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

This method involves challenging the test organism with serial dilutions of this compound in a liquid growth medium.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., 0.1 M NaOH, then diluted in sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL. Filter-sterilize the solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 22-28°C for many aquatic pathogens, 35-37°C for others) for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

This method involves incorporating this compound into an agar medium at various concentrations.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Medicated Agar: Prepare serial dilutions of this compound and add them to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations. Pour the agar into petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of the agar plates with the bacterial suspension using a multipoint replicator. Each spot should contain approximately 10⁴ CFU.

  • Incubation: Incubate the plates at the appropriate temperature for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Time-Kill Assay

A time-kill assay determines the rate at which an antimicrobial agent kills a specific bacterium over time.

Materials:

  • This compound

  • Appropriate broth medium (e.g., CAMHB)

  • Bacterial inoculum

  • Sterile tubes or flasks

  • Shaking incubator

  • Plating supplies (agar plates, spreaders)

  • Serial dilution supplies

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase bacterial culture.

  • Experimental Setup: Prepare tubes or flasks containing broth with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC) and a growth control (no antibiotic).

  • Inoculation: Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Incubation and Sampling: Incubate the tubes in a shaking incubator at the optimal growth temperature. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected samples and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

IV. Mandatory Visualizations

This compound Mechanism of Action cluster_bacterium Bacterial Cell Sodium_Oxolinate This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Sodium_Oxolinate->DNA_Gyrase Inhibits Supercoiled_DNA Relaxed/Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Maintains Supercoiling Broken_DNA Double-Strand DNA Breaks DNA_Gyrase->Broken_DNA Stabilizes Cleavage Complex Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork Allows Progression Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Stalls Broken_DNA->Cell_Death Leads to

Caption: Mechanism of action of this compound in a bacterial cell.

MIC Determination Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution Prepare_Stock Prepare this compound Stock Solution Serial_Dilute_Broth Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilute_Broth Prepare_Agar Prepare Medicated Agar Plates Prepare_Stock->Prepare_Agar Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculate_Broth Inoculate Wells Prepare_Inoculum->Inoculate_Broth Inoculate_Agar Spot Inoculate Plates Prepare_Inoculum->Inoculate_Agar Serial_Dilute_Broth->Inoculate_Broth Incubate_Broth Incubate Plate Inoculate_Broth->Incubate_Broth Read_MIC_Broth Read MIC (No Turbidity) Incubate_Broth->Read_MIC_Broth Prepare_Agar->Inoculate_Agar Incubate_Agar Incubate Plates Inoculate_Agar->Incubate_Agar Read_MIC_Agar Read MIC (No Growth) Incubate_Agar->Read_MIC_Agar Time_Kill_Assay_Workflow Start Start Prepare_Culture Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Setup_Tubes Prepare Tubes with Broth and this compound (Different Concentrations) Prepare_Culture->Setup_Tubes Inoculate Inoculate Tubes with Bacteria Setup_Tubes->Inoculate Incubate_Sample Incubate and Collect Samples at Time Points (0, 2, 4, 6, 8, 24h) Inoculate->Incubate_Sample Plate_Count Perform Serial Dilutions and Plate for Viable Cell Count (CFU/mL) Incubate_Sample->Plate_Count Analyze Plot log10 CFU/mL vs. Time Plate_Count->Analyze End End Analyze->End

References

Troubleshooting & Optimization

"solubility of sodium oxolinate in various laboratory solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with sodium oxolinate. Below you will find qualitative solubility data, a detailed experimental protocol for determining solubility, and a troubleshooting guide to address common challenges encountered during these experiments.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Slightly Soluble[1]
WaterSoluble / InsolubleConflicting reports exist. One source indicates solubility[2], while another reports insolubility[1].
MethanolInsoluble[1]
EthanolInsoluble[1]
AcetoneInsoluble[1]
ChloroformInsoluble[1]
Diethyl EtherInsoluble[1]
Tetrahydrofuran (THF)Insoluble[1]

Experimental Protocol: Determining the Equilibrium Solubility of this compound

This protocol details the widely accepted saturation shake-flask method for determining the equilibrium solubility of this compound.

1. Materials and Reagents:

  • This compound (pure, solid form)

  • Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO, DMF) of appropriate purity (e.g., HPLC grade).

  • Calibrated analytical balance

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. An "excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of dissolved this compound no longer increases).

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter. Filtration is often preferred to remove fine particles. Ensure the filter material does not adsorb the solute.

  • Quantification:

    • Carefully collect a known volume of the clear, saturated solution.

    • Dilute the sample as necessary with the appropriate solvent to fall within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A pre-established calibration curve of known this compound concentrations is required for accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, taking into account any dilution factors. Express the solubility in appropriate units, such as mg/mL or g/100mL.

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvents Prepare Solvents add_to_vials Add Solute to Vials prep_solvents->add_to_vials weigh_solute Weigh Excess Solute weigh_solute->add_to_vials agitate Agitate at Constant Temp. add_to_vials->agitate check_equilibrium Check for Equilibrium (24-72h) agitate->check_equilibrium centrifuge_filter Centrifuge or Filter check_equilibrium->centrifuge_filter collect_supernatant Collect Supernatant centrifuge_filter->collect_supernatant dilute Dilute Sample collect_supernatant->dilute quantify Quantify (HPLC/UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the determination of this compound solubility.

Q1: My solubility results are inconsistent between replicate experiments. What could be the cause?

A1: Inconsistent results can stem from several factors:

  • Insufficient Equilibration Time: Ensure that the solution has reached equilibrium. Test at multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is stable.

  • Temperature Fluctuations: Maintain a constant and uniform temperature during the equilibration phase, as solubility is often temperature-dependent.

  • Inaccurate Sample Handling: Be precise when pipetting and diluting samples. Any variability in these steps will lead to inconsistent final concentrations.

  • Incomplete Phase Separation: Ensure that all undissolved solid is removed before analysis. Fine particles can be inadvertently sampled and dissolve during the dilution step, leading to artificially high solubility values. Consider using a smaller pore size filter or a higher centrifugation speed.

Q2: The this compound appears to be degrading in the solvent. How can I address this?

A2: Degradation can be a significant issue.

  • Solvent Choice: Some solvents may promote the degradation of the compound. If you suspect degradation, try using a different solvent system.

  • Temperature: Higher temperatures can accelerate degradation. Consider performing the experiment at a lower temperature if the stability of this compound is a concern.

  • Light Sensitivity: Some compounds are light-sensitive. Protect your samples from light by using amber vials or covering them with aluminum foil.

  • Analytical Method: Use a stability-indicating analytical method (e.g., a specific HPLC method) that can separate the intact drug from its degradation products.

Q3: I am observing precipitation of the compound after filtering and diluting the sample. Why is this happening?

A3: This is a common issue, often related to a change in the solvent environment.

  • Antisolvent Effect: If you are diluting your sample with a solvent in which this compound is less soluble (an antisolvent), it can cause the compound to precipitate out of the solution. Always use the same solvent for dilution as was used in the initial solubility experiment.

  • Supersaturation: It is possible to generate a supersaturated solution, which is thermodynamically unstable. Any small disturbance, such as the introduction of a dust particle or a temperature change, can trigger precipitation.

Troubleshooting Logic for Inconsistent Solubility Results

troubleshooting_logic cluster_equilibration Equilibration Issues cluster_handling Sample Handling Issues cluster_stability Compound Stability Issues start Inconsistent Solubility Results check_time Is equilibration time sufficient? start->check_time check_time->start No check_temp Is temperature constant? check_time->check_temp Yes agitate_longer Increase agitation time check_time->agitate_longer No check_temp->start No check_pipetting Is pipetting accurate? check_temp->check_pipetting Yes control_temp Improve temperature control check_temp->control_temp No check_pipetting->start No check_separation Is phase separation complete? check_pipetting->check_separation Yes review_technique Review pipetting technique check_pipetting->review_technique No check_separation->start No check_degradation Is the compound degrading? check_separation->check_degradation Yes improve_separation Use smaller filter/higher speed check_separation->improve_separation No check_degradation->start Yes solution Consistent Results check_degradation->solution No assess_stability Assess stability (light/temp) check_degradation->assess_stability Yes agitate_longer->start control_temp->start review_technique->start improve_separation->start assess_stability->start

Caption: A logical diagram for troubleshooting inconsistent solubility results.

References

"stability and proper storage of sodium oxolinate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium oxolinate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of this compound solutions, along with troubleshooting common experimental issues.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound solutions.

Issue: Precipitation observed in the this compound solution.

Possible Causes and Solutions:

  • pH Shift: this compound is the salt of a weakly acidic compound, oxolinic acid. Its solubility is highly dependent on pH. If an alkaline stock solution of this compound is diluted into a neutral or acidic buffer or cell culture medium, the decrease in pH can cause the less soluble oxolinic acid to precipitate.[1]

    • Solution: Ensure the final pH of your working solution is sufficiently alkaline to maintain the solubility of this compound. You may need to adjust the pH of your final solution after the addition of the this compound stock.

  • Low Temperature: Solubility can decrease at lower temperatures.

    • Solution: If you are working with refrigerated solutions, allow them to warm to room temperature before use. Check for precipitation before use. Gentle warming may be required to redissolve any precipitate.

  • Concentration Exceeds Solubility Limit: The concentration of this compound in your final solution may be too high for the specific solvent or buffer system.

    • Solution: Try preparing a more dilute solution. Refer to the solubility data to ensure you are working within the solubility limits for your specific conditions.

Troubleshooting Workflow for Precipitation

G start Precipitate Observed in this compound Solution check_ph Check pH of the final solution start->check_ph ph_low Is the pH neutral or acidic? check_ph->ph_low adjust_ph Adjust pH to be more alkaline ph_low->adjust_ph Yes check_temp Check the storage and working temperature ph_low->check_temp No end Solution is clear adjust_ph->end temp_low Was the solution stored at a low temperature? check_temp->temp_low warm_solution Gently warm the solution to room temperature temp_low->warm_solution Yes check_conc Verify the final concentration temp_low->check_conc No warm_solution->end conc_high Is the concentration near the solubility limit? check_conc->conc_high dilute_solution Prepare a more dilute solution conc_high->dilute_solution Yes conc_high->end No dilute_solution->end

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should solid this compound be stored?

A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It is hygroscopic, so protection from moisture is important to maintain its stability.[3]

Q2: What are the recommended storage conditions for this compound solutions?

A2: Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[1][4] If short-term storage is necessary, solutions should be protected from light and stored at controlled room temperature or refrigerated, depending on the specific protocol. Always check for precipitation before use, especially after cold storage.

Stability

Q3: How stable are this compound solutions at different pH values?

A3: The stability of this compound in solution is highly pH-dependent. Oxolinic acid, the parent compound, is more soluble in alkaline solutions.[1][5] Acidic or neutral conditions can lead to the precipitation of the less soluble oxolinic acid. Therefore, maintaining an alkaline pH is crucial for the stability of this compound solutions.

Q4: What is the effect of light on the stability of this compound solutions?

A4: Light is a major factor in the degradation of this compound (oxolinic acid) in aqueous solutions.[6][7] Photodegradation is a significant degradation pathway, and exposure to light can lead to a rapid decrease in the concentration of the active compound.[6][8][9] Therefore, it is critical to protect this compound solutions from light during storage and handling.

Q5: What is the shelf-life of this compound solutions?

A5: The shelf-life of this compound solutions is generally short due to their susceptibility to photodegradation and potential for precipitation with pH shifts.[1][6][7] It is strongly recommended to prepare solutions fresh.[1][4] The half-life of oxolinic acid in water under illuminated conditions can be a matter of days.[6][7]

Quantitative Stability Data for Oxolinic Acid in Aqueous Solutions

ConditionMatrixHalf-life (t1/2)Reference
Illuminated, Non-sterileEel Pond Water2.3 days[6][7]
Illuminated, Non-sterileShrimp Pond Water4.8 days[6][7]
Illuminated, Non-sterileEel Pond Sediment Slurry9.5 days[6][7]
Illuminated, Non-sterileShrimp Pond Sediment Slurry15.0 days[6][7]
Dark, Non-sterileShrimp Pond Sediment Slurry98.7 days[6][7]
Degradation

Q6: What are the degradation products of this compound?

A6: The degradation of oxolinic acid, primarily through photodegradation, results in the formation of several transformation products.[10][11][12][13] The reaction is thought to be initiated by a photo-Kolbe reaction.[10] The exact nature of all degradation products is complex and a subject of ongoing research.

Q7: How can I monitor the degradation of this compound in my experiments?

A7: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and effective method for monitoring the concentration of oxolinic acid and its degradation products.[14][15][16] LC-MS/MS can also be used for more sensitive and specific quantification.[14]

Experimental Protocols

Protocol: General Procedure for a Photostability Study of a this compound Solution

This protocol outlines a general workflow for assessing the photostability of a this compound solution.

Workflow for a Photostability Study

G prep_solution 1. Prepare this compound Solution in desired buffer split_samples 2. Aliquot solution into transparent and light-protected (e.g., amber) vials prep_solution->split_samples initial_analysis 3. Analyze initial concentration (T=0) using a validated analytical method (e.g., HPLC) split_samples->initial_analysis expose_samples 4. Expose transparent vials to a controlled light source. Store protected vials in the dark at the same temperature. initial_analysis->expose_samples time_points 5. Withdraw aliquots from both sets of vials at predetermined time points expose_samples->time_points analyze_samples 6. Analyze the concentration of this compound in all samples time_points->analyze_samples data_analysis 7. Calculate the degradation rate and half-life under both light and dark conditions analyze_samples->data_analysis

Caption: Experimental workflow for a photostability study.

Methodology Details:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable alkaline solvent (e.g., 0.5 M NaOH) and dilute to the final desired concentration in the experimental buffer.[1][4][5] Ensure the final solution is clear and free of precipitate.

  • Sample Aliquoting: Divide the solution into two sets of containers: one made of transparent material (e.g., clear glass or quartz) and another that protects from light (e.g., amber glass vials or vials wrapped in aluminum foil).

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot from the bulk solution and analyze it to determine the initial concentration of this compound. This will serve as the baseline.

  • Exposure Conditions: Place the transparent containers in a photostability chamber with a controlled light source (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). The dark control samples should be stored at the same temperature to differentiate between photodegradation and thermal degradation.

  • Time Points: Collect samples from both the light-exposed and dark control containers at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency of sampling will depend on the expected rate of degradation.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as HPLC.[14][15]

  • Data Analysis: Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples. Calculate the degradation rate constant and the half-life (t1/2) for each condition.

References

"troubleshooting inconsistent results in sodium oxolinate experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with sodium oxolinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with this compound, providing potential causes and corrective actions in a question-and-answer format.

Q1: Why are my Minimum Inhibitory Concentration (MIC) results for the same bacterial strain inconsistent between experiments?

Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. Several factors can contribute to this variability:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low MICs. Always standardize your inoculum to a 0.5 McFarland standard.

  • Media Composition: The pH of the Mueller-Hinton Broth (MHB) should be between 7.2 and 7.4. Variations in pH can affect the activity of quinolone antibiotics. Additionally, the concentration of divalent cations like Ca²⁺ and Mg²⁺ in the media can significantly impact results, as these ions can chelate with quinolones, reducing their bioavailability.[1][2]

  • This compound Stock Solution: The age and storage of your stock solution can affect its potency. Prepare fresh stock solutions regularly and store them protected from light at the recommended temperature. Ensure the compound is fully dissolved before use.

  • Incubation Conditions: Consistent incubation time (typically 16-20 hours) and temperature (35°C ± 2°C) are crucial for reproducible results.

  • Contamination: Contamination of your bacterial culture, media, or the microplate can lead to erroneous growth patterns and inconsistent MIC readings.

  • Emergence of Resistance: Repeated sub-culturing of the bacterial strain, especially in the presence of sub-lethal concentrations of the antibiotic, can lead to the selection of resistant mutants. It is advisable to use fresh isolates from frozen stocks for each experiment.

Q2: My MIC values for the quality control (QC) strain, E. coli ATCC 25922, are consistently out of the expected range. What should I do?

When your QC strain results are out of range, it indicates a systemic issue with your experimental setup. Do not proceed with testing experimental samples until the issue is resolved.

  • Review QC Strain Handling: Ensure that the E. coli ATCC 25922 strain has been sub-cultured and stored correctly. Repeatedly passaging the strain in broth can lead to changes in its susceptibility profile.[3] It is best to maintain the strain on agar and prepare frozen stocks for long-term use.

  • Verify Media and Reagents: Check the quality and preparation of your Mueller-Hinton Broth and this compound stock solution. As mentioned previously, pH and cation concentration of the media are critical.

  • Check Equipment: Calibrate your spectrophotometer or McFarland standard reader to ensure accurate inoculum preparation. Verify the accuracy of your pipettes.

  • Review Procedural Steps: Carefully review your entire experimental protocol to ensure it aligns with established standards like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Q3: I am observing "skipped wells" or trailing endpoints in my broth microdilution assay. How should I interpret these results?

Skipped wells (growth in higher concentrations of the antibiotic but not in lower concentrations) or trailing (reduced but still visible growth over a range of concentrations) can make MIC determination difficult.

  • Possible Causes: This phenomenon can be due to a resistant subpopulation within your bacterial culture, contamination, or the specific characteristics of the antimicrobial agent.

  • Interpretation: According to CLSI guidelines, the MIC should be read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. For trailing endpoints, the concentration at which you see a significant decrease in turbidity (e.g., ~80% reduction compared to the growth control) is often considered the MIC. Consistency in how you read the endpoints is key.

Q4: Can the pH of my culture medium affect the activity of this compound?

Yes, the pH of the medium can significantly influence the activity of quinolone antibiotics. The ionization state of the quinolone molecule, which affects its ability to penetrate the bacterial cell, is pH-dependent.[4] For some fluoroquinolones, alkaline conditions can increase their activity against certain bacteria like Proteus mirabilis.[4] Conversely, acidic conditions have been shown to increase the activity of other fluoroquinolones against Staphylococcus aureus. It is crucial to control and standardize the pH of your media for consistent results.

Data Presentation

The following tables summarize key quantitative data related to this compound experiments.

ParameterExpected Range/ValueReference(s)
MIC for E. coli ATCC 25922 While a specific CLSI/EUCAST range for oxolinic acid is not readily available in recent documents, historical data suggests susceptibility for most Enterobacteriaceae at ≤0.4 µg/mL.[1]
MHB Media pH 7.2 - 7.4
Incubation Temperature 35°C ± 2°C
Incubation Time 16 - 20 hours

Table 1: Quality Control and Experimental Parameters

FactorEffect on this compound ActivityReference(s)
Divalent Cations (Mg²⁺, Ca²⁺) Increased concentrations of these cations in the media can lead to an increase in the MIC value (decreased activity). This is due to chelation with the quinolone, reducing its availability to enter the bacterial cell.[1][2]
pH The effect is dependent on the specific quinolone and bacterial species. For some fluoroquinolones against P. mirabilis, alkaline pH increases activity. For others against S. aureus, acidic pH enhances activity.[4]

Table 2: Factors Influencing this compound Activity

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: this compound is the sodium salt of oxolinic acid and is generally more soluble in water than oxolinic acid. Dissolve the powder in sterile deionized water to the desired stock concentration (e.g., 10 mg/mL). If solubility issues arise with oxolinic acid, a dilute solution of NaOH (e.g., 0.1 M) can be used, followed by neutralization with HCl and adjustment of the final volume.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting container.

  • Storage: Store the stock solution in aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution MIC Assay

This protocol is based on the general principles outlined by CLSI and EUCAST.

  • Prepare Reagents and Media:

    • Prepare cation-adjusted Mueller-Hinton Broth (MHB) according to the manufacturer's instructions. Ensure the final pH is between 7.2 and 7.4.

    • Thaw an aliquot of the this compound stock solution.

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Serial Dilutions in Microtiter Plate:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without antibiotic).

    • Well 12 will serve as the sterility control (MHB without inoculum).

  • Inoculate the Plate:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation Inoculation Standardized Inoculum->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read MIC Read MIC Incubation->Read MIC Data Interpretation Data Interpretation Read MIC->Data Interpretation Signaling_Pathway cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork enables progression Topoisomerase_IV Topoisomerase IV Cell_Division Cell Division Topoisomerase_IV->Cell_Division DNA_Decatenation DNA Decatenation Replication_Fork->DNA_Decatenation DNA_Replication DNA Replication Replication_Fork->DNA_Replication DNA_Supercoiling DNA Supercoiling DNA_Supercoiling->DNA_Gyrase relieves supercoils DNA_Decatenation->Topoisomerase_IV separates daughter chromosomes DNA_Replication->Cell_Division Sodium_Oxolinate This compound Sodium_Oxolinate->DNA_Gyrase inhibits Sodium_Oxolinate->Topoisomerase_IV inhibits

References

Technical Support Center: Mechanisms of Bacterial Resistance to Sodium Oxolinate and Other Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental nuances of bacterial resistance to sodium oxolinate and other quinolone antibiotics.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of our quinolone compound against our bacterial strain. What are the primary mechanisms of resistance we should investigate?

A1: A notable increase in the MIC of a quinolone antibiotic typically points to the development of bacterial resistance. The three main mechanisms you should investigate are:

  • Target-Site Mutations: Alterations in the genes encoding the primary targets of quinolones, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), are the most common cause of high-level resistance. These mutations, often occurring in a specific region known as the Quinolone Resistance-Determining Region (QRDR), reduce the binding affinity of the drug to its target enzymes.[1][2][3][4] A single mutation in the primary target can lead to a significant increase in MIC.[5]

  • Reduced Intracellular Drug Concentration: This can occur through two primary pathways:

    • Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, leads to a lower intracellular drug concentration, thereby reducing its efficacy.[6][7][8][9]

    • Decreased Permeability: In Gram-negative bacteria, mutations that result in the downregulation of outer membrane porins can limit the influx of quinolones into the cell.

  • Plasmid-Mediated Resistance: Bacteria can acquire resistance genes through horizontal gene transfer via plasmids. These genes can encode for:

    • Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the inhibitory action of quinolones.[10][11][12][13]

    • Enzymatic Modification: Some plasmid-borne genes, like aac(6')-Ib-cr, encode enzymes that can modify and inactivate certain quinolones.[10][14]

    • Plasmid-Encoded Efflux Pumps: Plasmids can also carry genes for their own efflux pumps, contributing to reduced drug accumulation.

Q2: How can we experimentally determine the specific mechanism of resistance in our bacterial strain?

A2: A systematic experimental approach is crucial to pinpoint the resistance mechanism:

  • Confirm the MIC Increase: Accurately quantify the fold-increase in MIC using a standardized method like broth microdilution.[5]

  • Sequence the Target Genes: Amplify and sequence the QRDRs of the gyrA, gyrB, parC, and parE genes to identify any mutations.[15][16][17][18][19][20][21]

  • Assess Efflux Pump Activity: Perform an ethidium bromide accumulation assay. A lower accumulation of this fluorescent dye in the resistant strain compared to a susceptible parent strain suggests increased efflux pump activity. This can be confirmed by observing an increase in accumulation in the presence of a known efflux pump inhibitor (EPI).[22][23][24][25][26]

  • Screen for Plasmid-Mediated Resistance: Use PCR with specific primers to detect the presence of common plasmid-mediated quinolone resistance (PMQR) genes such as qnrA, qnrB, qnrS, and aac(6')-Ib-cr.[10][11][12][13][14]

Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Problem: Inconsistent or unexpected MIC values.

Possible Cause Troubleshooting Steps
Inoculum density is incorrect. Standardize the inoculum to a 0.5 McFarland standard. An inoculum that is too heavy will result in a falsely high MIC, while one that is too light will lead to a falsely low MIC.[27][28]
Contamination of media or cultures. Visually inspect broth and plates for signs of contamination. Use aseptic techniques throughout the procedure. Include a sterility control (broth only) in your assay.[27][28]
Incorrect antibiotic concentration. Prepare fresh stock solutions of the antibiotic and perform serial dilutions carefully. Verify the potency of the antibiotic powder.[27][29]
Improper incubation conditions. Ensure the incubation temperature and duration are appropriate for the bacterial species being tested (typically 35-37°C for 16-20 hours for most non-fastidious bacteria).[28][30]
"Skipped wells" (growth in higher concentration wells but not in lower ones). This can be due to contamination, improper mixing of the antibiotic dilutions, or errors in inoculation. Repeat the assay with fresh reagents and careful technique.[27]
PCR and Sequencing of gyrA and parC QRDRs

Problem: No PCR amplification or poor-quality sequencing results.

Possible Cause Troubleshooting Steps
Poor quality or insufficient DNA template. Use a reliable DNA extraction method to obtain high-purity genomic DNA. Quantify the DNA and use the recommended amount for the PCR reaction.[5]
Incorrect primer design. Verify that the primers are specific for the target genes (gyrA, parC) of your bacterial species. Check for potential primer-dimers or secondary structures.[5][15][16][18]
Suboptimal PCR conditions. Optimize the annealing temperature, extension time, and number of cycles for your specific primers and template.[15][16][19]
Presence of PCR inhibitors. Ensure the extracted DNA is free from inhibitors (e.g., ethanol, salts) that may have carried over from the extraction process.[5]
Poor sequencing reaction. Ensure the PCR product is adequately purified before sequencing. Check the concentration and quality of the purified product.[17][18]
Efflux Pump Activity Assay (Ethidium Bromide Accumulation)

Problem: No significant difference in fluorescence between the susceptible and resistant strains.

Possible Cause Troubleshooting Steps
Efflux is not the primary resistance mechanism. The resistance may be due to target-site mutations or other mechanisms. Correlate the results with sequencing data.
Suboptimal concentration of ethidium bromide or efflux pump inhibitor (EPI). Titrate the concentrations of ethidium bromide and the EPI to find the optimal working concentrations for your bacterial strain.[24]
Cell density is not standardized. Ensure that the cell density of both the susceptible and resistant strains is the same for the assay.
Fluorescence quenching or autofluorescence. Run appropriate controls, including cells without ethidium bromide and media with ethidium bromide but no cells, to account for background fluorescence.
Incorrect fluorescence reading parameters. Use the correct excitation and emission wavelengths for ethidium bromide (e.g., excitation ~515 nm, emission ~600 nm).[26]

Quantitative Data Summary

Table 1: Impact of gyrA and parC Mutations on Ciprofloxacin MIC in Escherichia coli

Genotype Mutation(s) Ciprofloxacin MIC (µg/mL) Fold Increase in MIC
Wild-TypeNone0.015-
Single MutantgyrA (S83L)0.2516.7
Double MutantgyrA (S83L, D87N)4266.7
Triple MutantgyrA (S83L, D87N), parC (S80I)322133.3

Data is representative and compiled from various sources. Actual values may vary depending on the specific strain and experimental conditions.[1][3][31][32]

Table 2: Impact of Efflux Pump Overexpression on Ciprofloxacin MIC in Pseudomonas aeruginosa

Strain Type Efflux Pump Status Ciprofloxacin MIC (µg/mL) Ciprofloxacin MIC with EPI (µg/mL) Fold Reduction in MIC with EPI
Wild-TypeBasal expression0.50.1254
Resistant Isolate 1Overexpression16116
Resistant Isolate 2Overexpression32216

EPI: Efflux Pump Inhibitor. Data is representative and compiled from various sources.[6][7][8][9][33]

Table 3: Prevalence of Plasmid-Mediated Quinolone Resistance (PMQR) Genes in Klebsiella pneumoniae Clinical Isolates

PMQR Gene Prevalence Range (%)
qnrA0 - 31.4
qnrB23 - 55.8
qnrS4.2 - 53.3
aac(6')-Ib-cr47.2 - 89.4

Prevalence varies significantly by geographical location and patient population.[10][11][12][13][14]

Experimental Protocols

Broth Microdilution MIC Assay

Objective: To determine the minimum concentration of a quinolone antibiotic that inhibits the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Quinolone antibiotic stock solution

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35-37°C)

Procedure:

  • Prepare Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[27][34] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the quinolone antibiotic in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.[29][34]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume to 200 µL and dilute the antibiotic to the desired final concentration.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of the inoculum (no antibiotic).

    • Sterility Control: A well containing 200 µL of MHB only (no bacteria).[28]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[28][30]

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as compared to the growth control.

gyrA and parC QRDR Amplification and Sequencing

Objective: To identify mutations in the quinolone resistance-determining regions of gyrA and parC.

Materials:

  • Bacterial genomic DNA

  • Primers specific for the QRDR of gyrA and parC

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

  • Thermocycler

  • Agarose gel electrophoresis system

  • PCR product purification kit

  • Sequencing facility

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from the bacterial isolate.

  • PCR Amplification:

    • Set up a PCR reaction containing the genomic DNA, forward and reverse primers for either gyrA or parC, and PCR master mix.[15][16][18]

    • A typical PCR program includes an initial denaturation step (e.g., 95°C for 5 min), followed by 30-35 cycles of denaturation (e.g., 95°C for 30s), annealing (temperature dependent on primers, e.g., 55°C for 30s), and extension (e.g., 72°C for 1 min), with a final extension step (e.g., 72°C for 5-10 min).[15][16]

  • Verification of Amplification: Run the PCR products on an agarose gel to confirm the presence of a band of the expected size.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs using a commercial kit.[17][18]

  • Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with the wild-type gyrA or parC sequence from a susceptible reference strain to identify any nucleotide and corresponding amino acid changes.

Ethidium Bromide (EtBr) Accumulation Assay

Objective: To assess the activity of efflux pumps by measuring the intracellular accumulation of a fluorescent substrate.

Materials:

  • Susceptible and resistant bacterial strains

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Efflux pump inhibitor (EPI) solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare Cell Suspensions: Grow bacterial cultures to mid-log phase, harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.4).

  • Assay Setup: In a 96-well black microplate, add the bacterial cell suspension.

  • Fluorescence Measurement:

    • Measure the baseline fluorescence.

    • Add EtBr to a final concentration (e.g., 2 µg/mL).

    • Immediately begin recording the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for EtBr.

  • EPI Control: In a separate set of wells, pre-incubate the cell suspension with an EPI (e.g., CCCP at a sub-inhibitory concentration) for a short period (e.g., 5-10 minutes) before adding EtBr and measuring fluorescence.[23]

  • Data Analysis: Compare the fluorescence accumulation curves of the resistant strain with and without the EPI to the susceptible strain. Lower fluorescence accumulation in the resistant strain, which increases in the presence of an EPI, indicates active efflux.[22][23]

Visualizations

Bacterial_Quinolone_Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms quinolone Quinolone target DNA Gyrase / Topoisomerase IV quinolone->target Inhibition plasmid Plasmid pmqr Plasmid-Mediated Resistance (qnr, aac(6')-Ib-cr) plasmid->pmqr Encodes target_mutation Target-Site Mutation (gyrA, parC) target_mutation->target Alters Target efflux Increased Efflux efflux->quinolone Reduces Intracellular Concentration pmqr->target Protects/Modifies Target Experimental_Workflow_Resistance_ID start Observe Increased MIC mic Confirm MIC by Broth Microdilution start->mic dna_extraction Genomic DNA Extraction mic->dna_extraction efflux_assay Efflux Pump Assay (EtBr Accumulation) mic->efflux_assay pcr_gyra PCR for gyrA QRDR dna_extraction->pcr_gyra pcr_parc PCR for parC QRDR dna_extraction->pcr_parc pmqr_screen PCR for PMQR Genes dna_extraction->pmqr_screen sequencing Sanger Sequencing pcr_gyra->sequencing pcr_parc->sequencing mutation_analysis Sequence Alignment & Mutation Analysis sequencing->mutation_analysis conclusion Identify Resistance Mechanism(s) mutation_analysis->conclusion efflux_assay->conclusion pmqr_screen->conclusion

References

Technical Support Center: Optimizing Sodium Oxolinate Concentration for Effective Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with sodium oxolinate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a quinolone antibacterial agent that targets bacterial DNA gyrase (also known as topoisomerase II) and, in some cases, topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the DNA-gyrase complex, this compound traps the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately bacterial cell death.[1][2][3][4][5] This targeted action provides selective toxicity against bacterial cells.[1]

Q2: What is the general spectrum of activity for this compound?

This compound is most effective against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa.[1] Its efficacy against Gram-positive bacteria and anaerobic organisms is generally more limited.[1]

Q3: What is the Minimum Inhibitory Concentration (MIC) and why is it important?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] It is a critical metric for determining the potency of an antimicrobial agent and for guiding the selection of appropriate concentrations in your experiments.

Q4: How is the MIC of this compound determined?

The MIC of this compound is typically determined using standardized methods such as broth microdilution or agar dilution.[6] These methods involve exposing a standardized bacterial inoculum to a range of this compound concentrations.

Troubleshooting Guides

Issue 1: High Variability in MIC Results

Possible Causes:

  • Inoculum Preparation: An incorrect bacterial concentration in the inoculum is a common source of error. The final inoculum density should be approximately 5 x 10^5 CFU/mL.[8]

  • This compound Preparation: Errors in weighing the compound or in performing serial dilutions can lead to inaccurate concentrations.

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the MIC value. Incubation should typically be at 35 ± 2°C for 16-20 hours.[8]

  • Media Composition: The composition of the culture medium, such as cation concentration, can influence the activity of quinolones. Using a standardized medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended.[9][10]

Solutions:

  • Standardize Inoculum: Prepare the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL, and then dilute it to the final concentration.[8]

  • Accurate Dilutions: Carefully prepare a stock solution of this compound and perform precise serial dilutions. Use calibrated pipettes.

  • Consistent Incubation: Ensure your incubator is calibrated and maintains a stable temperature. Adhere to the recommended incubation time.

  • Use Standardized Media: Always use the recommended and quality-controlled medium for your experiments to ensure consistency.

Issue 2: No Inhibition of Bacterial Growth Observed

Possible Causes:

  • Bacterial Resistance: The bacterial strain you are testing may be resistant to this compound. Resistance to quinolones can arise from mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through efflux pumps that actively remove the drug from the cell.[2]

  • Degradation of this compound: Improper storage of the this compound stock solution could lead to its degradation.

  • Experimental Error: A mistake in the experimental setup, such as omitting the addition of this compound to the test wells, can lead to this result.

Solutions:

  • Verify Strain Susceptibility: Test a known susceptible quality control (QC) strain, such as E. coli ATCC® 25922™, to ensure your experimental setup is working correctly.

  • Proper Stock Solution Storage: Store the this compound stock solution according to the manufacturer's instructions, typically at -70°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

  • Careful Experimental Execution: Use a checklist to ensure all steps of the protocol are followed correctly. Include a growth control (no antibiotic) and a sterility control (no bacteria) in your assay.[8]

Issue 3: Contamination in the Assay

Possible Causes:

  • Non-sterile Technique: Contamination can be introduced at various steps, including media preparation, inoculum preparation, and plate loading.

  • Contaminated Reagents: The culture medium, saline, or even the this compound stock solution could be contaminated.

Solutions:

  • Aseptic Technique: Perform all experimental manipulations in a sterile environment, such as a biological safety cabinet.

  • Sterility Checks: Before use, incubate a sample of your media and other reagents to check for sterility. The sterility control well in your microtiter plate should remain clear throughout the experiment.[8]

Data Presentation

The following table provides an example of quality control (QC) ranges for oxolinic acid, a closely related quinolone, against standard bacterial strains. These ranges are crucial for validating the accuracy of your experimental results.

Antimicrobial AgentQC StrainMethodIncubation TemperatureMIC Range (µg/mL)
Oxolinic AcidEscherichia coli ATCC® 25922™Broth Microdilution35°C0.25 - 1
Oxolinic AcidAeromonas salmonicida subsp. salmonicida ATCC® 33658™Broth Microdilution22°C0.015 - 0.06
Oxolinic AcidAeromonas salmonicida subsp. salmonicida ATCC® 33658™Broth Microdilution28°C0.015 - 0.06

Data adapted from standardized methods for aquatic bacteria susceptibility testing.[9]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve it in a suitable solvent (e.g., sterile deionized water with NaOH to aid dissolution) to create a high-concentration stock solution (e.g., 1280 µg/mL). c. Sterilize the stock solution by filtration through a 0.22 µm filter. d. Store in aliquots at -70°C.

2. Inoculum Preparation: a. From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[8] d. Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

3. Preparation of Microtiter Plates: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL). b. Dispense 50 µL of each dilution into the appropriate wells. c. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. d. Include a growth control well (100 µL of inoculated CAMHB without this compound) and a sterility control well (100 µL of uninoculated CAMHB).

4. Incubation: a. Cover the microtiter plate and incubate in ambient air at 35 ± 2°C for 16-20 hours.[8]

5. Reading and Interpreting Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. The growth control well should be turbid, and the sterility control well should be clear.

Visualizations

Sodium_Oxolinate_Mechanism cluster_bacterium Bacterial Cell Sodium_Oxolinate This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Sodium_Oxolinate->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes supercoils DS_Break Double-Strand DNA Breaks DNA_Gyrase->DS_Break Trapped complex leads to Replication_Fork Replication Fork DNA->Replication_Fork Replication Cell_Death Bacterial Cell Death DS_Break->Cell_Death

Caption: Mechanism of action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock_Solution Prepare Sodium Oxolinate Stock Serial_Dilution Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35°C for 16-20h Inoculation->Incubate QC_Strain Include QC Strain (e.g., E. coli ATCC 25922) Inoculation->QC_Strain Read_MIC Visually Read MIC Incubate->Read_MIC

Caption: Broth microdilution workflow for MIC determination.

References

"common pitfalls in handling sodium oxolinate in a research lab"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when handling sodium oxolinate in a research laboratory setting.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Unexpected Results in Antimicrobial Susceptibility Testing (AST)

You observe significant variability in Minimum Inhibitory Concentration (MIC) values or zone diameters in disk diffusion assays between experimental runs.

Potential Cause Recommended Solution
Inoculum Variability Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard. Use a fresh, pure culture for each experiment. Vortex the inoculum suspension thoroughly before use to ensure homogeneity.[1]
Media pH The antibacterial activity of quinolones can be pH-dependent.[2][3] Prepare your Mueller-Hinton Agar (MHA) or Broth (MHB) according to the manufacturer's instructions and verify that the final pH is between 7.2 and 7.4.[4]
Cation Concentration in Media Divalent cations (e.g., Mg²⁺, Ca²⁺) in the culture medium can interfere with the activity of some antibiotics. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for MIC testing to ensure consistency.
Degradation of this compound Prepare fresh stock solutions of this compound for each experiment. Quinolones can be susceptible to photodegradation, so protect solutions from light.[1][5]
Inaccurate Pipetting Use calibrated pipettes for preparing serial dilutions and dispensing solutions to minimize errors.[1]

Troubleshooting Workflow for Inconsistent AST Results

Inconsistent_Results Inconsistent AST Results Check_Inoculum Verify Inoculum Standardization (0.5 McFarland) Inconsistent_Results->Check_Inoculum Check_Media Check Media Preparation (pH 7.2-7.4, Cations) Inconsistent_Results->Check_Media Check_Antibiotic Prepare Fresh this compound Stock Solution Inconsistent_Results->Check_Antibiotic Check_Technique Review Pipetting and Inoculation Technique Inconsistent_Results->Check_Technique Purity_Check Perform Purity Check of Bacterial Culture Check_Inoculum->Purity_Check QC_Strains Run Quality Control Strains Check_Media->QC_Strains Check_Antibiotic->QC_Strains Check_Technique->QC_Strains Consistent_Results Consistent Results Purity_Check->Consistent_Results QC_Strains->Consistent_Results

A decision tree for troubleshooting inconsistent antimicrobial susceptibility testing results.
Issue 2: Precipitation of this compound in Stock or Working Solutions

You observe a precipitate forming in your this compound solutions, either during preparation or upon addition to culture media.

Potential Cause Recommended Solution
Low Aqueous Solubility This compound, like its parent compound oxolinic acid, has low solubility in water. For preparing aqueous stock solutions, dissolve the powder in a dilute alkaline solution, such as 0.1 M NaOH, to a concentration of up to 10 mg/mL. Gentle warming may aid dissolution.
pH Shift When an alkaline stock solution of this compound is added to a neutral or acidic buffer or culture medium, the decrease in pH can cause the compound to precipitate. Prepare a more dilute stock solution or adjust the pH of the final working solution if possible.
Solvent Miscibility Issues When diluting a stock solution prepared in an organic solvent like DMSO, rapid addition to an aqueous buffer can cause the compound to "crash out" of solution. Add the stock solution dropwise while vortexing the buffer to ensure rapid mixing.
Exceeding Solubility Limit The final concentration of this compound in your working solution may be too high for the chosen solvent system. Refer to solubility data and consider performing a solubility test in your specific medium.
Interaction with Media Components Certain components in complex media may interact with this compound, leading to precipitation. If this is suspected, try a different type of culture medium.

Logical Flow for Preventing Precipitation

Start Prepare this compound Solution Choose_Solvent Choose Appropriate Solvent (e.g., 0.1 M NaOH, DMSO) Start->Choose_Solvent Check_Concentration Ensure Final Concentration is Below Solubility Limit Choose_Solvent->Check_Concentration Dilution_Method Use Proper Dilution Technique (e.g., dropwise addition) Check_Concentration->Dilution_Method pH_Consideration Consider pH of Final Solution Dilution_Method->pH_Consideration No_Precipitate No Precipitation pH_Consideration->No_Precipitate

A workflow for preparing this compound solutions to avoid precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its low aqueous solubility, it is recommended to prepare stock solutions of this compound in a slightly alkaline solution, such as 0.1 M sodium hydroxide (NaOH), at a concentration up to 10 mg/mL. Alternatively, Dimethyl sulfoxide (DMSO) can be used as a solvent.

Q2: How should I store this compound stock solutions?

A2: Aqueous stock solutions of this compound should be prepared fresh before each experiment. If you must store them, they should be kept at 2-8°C and protected from light for no longer than 24 hours. For longer-term storage, aliquots of stock solutions prepared in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes, as a member of the quinolone class of antibiotics, this compound is potentially sensitive to light.[1][5] It is recommended to protect stock solutions and experimental setups from direct light exposure by using amber vials or covering containers with aluminum foil.

Q4: Can I autoclave this compound with my culture medium?

A4: It is generally not recommended to autoclave antibiotics with culture media, as the high temperatures can lead to degradation. Prepare a stock solution of this compound, sterilize it by filtration through a 0.22 µm filter, and then add it to the cooled, sterile medium.

Q5: What is the mechanism of action of this compound?

A5: this compound is a synthetic antimicrobial agent that is related to nalidixic acid. Its mechanism of action, like other quinolones, is believed to involve the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair.

Q6: Are there any known incompatibilities with this compound in the lab?

A6: Specific incompatibility data for this compound is limited. However, based on its chemical nature, it may be incompatible with strong oxidizing agents and strong acids. When preparing solutions, avoid mixing with acidic buffers that could cause precipitation.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • 0.1 M Sodium hydroxide (NaOH), sterile

  • Sterile, nuclease-free water

  • Sterile 1.5 mL microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Add 1 mL of sterile 0.1 M NaOH to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but allow the solution to cool to room temperature before use.

  • For applications requiring sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile amber vial.

  • Use the freshly prepared stock solution immediately.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plate

  • Bacterial culture standardized to 0.5 McFarland

  • Multichannel pipette

Procedure:

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

  • Include a growth control (wells with bacteria and no antibiotic) and a sterility control (wells with medium only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6][7]

Workflow for MIC Determination

Prepare_Plate Prepare 96-well plate with 100 µL CAMHB per well Serial_Dilution Perform 2-fold serial dilution of this compound Prepare_Plate->Serial_Dilution Prepare_Inoculum Prepare bacterial inoculum (5 x 10^5 CFU/mL) Serial_Dilution->Prepare_Inoculum Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC as the lowest concentration with no growth Incubate->Read_MIC

A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Technical Support Center: The Influence of pH on Sodium Oxolinate's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the antibacterial properties of sodium oxolinate. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address challenges related to the impact of pH on the antibacterial activity of this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experimentation in a question-and-answer format.

Frequently Asked Questions (FAQs)

  • Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound across different experiments. What could be the cause?

    • A1: Inconsistent MIC values can stem from several factors. One of the most critical is variability in the pH of the testing medium. The antibacterial activity of quinolones, including oxolinic acid (the active component of this compound), can be significantly influenced by pH. Ensure that the pH of your broth or agar is precisely controlled and consistent between batches. Other factors to consider include the inoculum size, incubation conditions (time, temperature, and atmospheric composition), and the stability of the this compound solution.

  • Q2: Does the antibacterial activity of this compound increase or decrease with a change in pH?

    • A2: The bacteriostatic effects of oxolinic acid, and by extension this compound, have been observed to be enhanced at a more basic (alkaline) pH. Conversely, some other quinolone antibiotics exhibit increased activity in acidic conditions. Therefore, a shift in the pH of your experimental medium can lead to significant variations in the observed antibacterial potency.

  • Q3: How does the chemical nature of this compound contribute to its pH-dependent activity?

    • A3: this compound is the sodium salt of oxolinic acid. In solution, it exists in equilibrium between its ionized (oxolinate) and non-ionized (oxolinic acid) forms. The proportion of each form is dependent on the pH of the solution. The ability of the molecule to penetrate the bacterial cell wall and interact with its target, DNA gyrase, can be influenced by its ionization state, thus affecting its antibacterial activity.

  • Q4: What are the target microorganisms that are most susceptible to this compound?

    • A4: this compound, being a quinolone antibiotic, is primarily effective against Gram-negative bacteria, such as Escherichia coli.[1] It functions by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Consistently high MIC values 1. Incorrect pH of the medium: The medium may be too acidic, reducing the activity of this compound. 2. Degradation of this compound: The stock solution may have degraded over time. 3. High inoculum density: An excessive bacterial concentration can overwhelm the antibiotic.1. Verify and adjust medium pH: Ensure the pH of your Mueller-Hinton broth or agar is adjusted to the desired alkaline range (e.g., pH 7.5-8.0) and buffered if necessary. 2. Prepare fresh stock solutions: Always use freshly prepared this compound solutions for your experiments. 3. Standardize inoculum: Use a spectrophotometer or McFarland standards to ensure a consistent and appropriate inoculum density.
No bacterial growth in control wells 1. Non-viable bacterial culture: The bacterial stock may be old or improperly stored. 2. Residual disinfectant on labware: Traces of cleaning agents can inhibit bacterial growth.1. Use a fresh bacterial culture: Streak a fresh plate from a frozen stock to ensure the viability of the bacteria. 2. Ensure proper rinsing of labware: Thoroughly rinse all glassware and plasticware with sterile distilled water.
Contamination in wells 1. Non-sterile technique: Improper handling during the experimental setup. 2. Contaminated reagents or media: The growth medium or other solutions may be contaminated.1. Adhere to aseptic techniques: Work in a sterile environment (e.g., a biological safety cabinet) and use sterile equipment. 2. Perform sterility checks: Incubate a sample of the medium and other reagents to check for contamination before use.

Data Presentation

The antibacterial activity of quinolone antibiotics is notably dependent on the pH of the surrounding medium. While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the pH-dependent activity of other related quinolones, providing a comparative context.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against E. coli at Different pH Values

pHMIC (µg/mL)
5.0>8
7.04 - >8

This data illustrates a decrease in ciprofloxacin activity in acidic conditions against E. coli.

Table 2: Minimum Inhibitory Concentration (MIC) of Delafloxacin against E. coli at Different pH Values

pHMIC (µg/mL)
5.016
6.032
7.364

This data shows an increase in delafloxacin activity in acidic conditions against E. coli.[2]

Experimental Protocols

This section provides a detailed methodology for determining the effect of pH on the antibacterial activity of this compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Determination of this compound MIC at Various pH Levels

1. Materials:

  • This compound powder

  • Sterile Mueller-Hinton Broth (MHB)

  • Sterile 1M HCl and 1M NaOH for pH adjustment

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

2. Preparation of pH-Adjusted Media:

  • Prepare separate batches of MHB and adjust the pH of each batch to the desired levels (e.g., 6.0, 7.0, 8.0, and 9.0) using sterile 1M HCl or 1M NaOH.

  • Verify the final pH of each medium batch with a calibrated pH meter.

  • Filter-sterilize the pH-adjusted media to prevent contamination.

3. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water with a small amount of NaOH to aid dissolution) at a concentration of 10 mg/mL.

  • Filter-sterilize the stock solution.

4. Inoculum Preparation:

  • From a fresh agar plate culture, pick several colonies of the test bacterium and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in the pH-adjusted MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

5. Broth Microdilution Assay:

  • In a sterile 96-well plate, perform serial twofold dilutions of the this compound stock solution in each of the pH-adjusted MHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (bacteria in each pH-adjusted MHB without antibiotic) and a negative control (each pH-adjusted MHB without bacteria) for each plate.

  • Incubate the plates at 37°C for 18-24 hours.

6. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth at each pH.

Mandatory Visualizations

Diagram 1: Experimental Workflow for pH-Dependent MIC Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_media Prepare and pH-adjust Mueller-Hinton Broth (pH 6, 7, 8, 9) serial_dilution Perform Serial Dilutions of this compound in 96-well plates prep_media->serial_dilution prep_drug Prepare this compound Stock Solution prep_drug->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate plates with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate plates at 37°C for 18-24h inoculation->incubation read_mic Read MIC values (lowest concentration with no visible growth) incubation->read_mic data_analysis Compare MIC values across different pH levels read_mic->data_analysis

Caption: Workflow for determining the MIC of this compound at different pH values.

Diagram 2: Proposed Mechanism of pH Influence on this compound Activity

ph_mechanism ph_node External pH drug_forms This compound (Equilibrium of Ionized/ Non-ionized forms) ph_node->drug_forms influences cell_wall Cell Wall & Membrane drug_forms->cell_wall penetration cytoplasm Cytoplasm cell_wall->cytoplasm transport dna_gyrase DNA Gyrase cytoplasm->dna_gyrase target interaction dna_replication DNA Replication (Inhibited) dna_gyrase->dna_replication inhibition

Caption: How pH may affect this compound's journey to its bacterial target.

References

Technical Support Center: Strategies to Overcome Acquired Resistance to First-Generation Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on overcoming acquired resistance to first-generation quinolones.

Frequently Asked Questions (FAQs)

Q1: We are observing a sudden and significant increase in the Minimum Inhibitory Concentration (MIC) of our first-generation quinolone against our bacterial strain. What are the likely causes?

A1: A significant increase in MIC is a strong indicator of acquired resistance. The primary mechanisms of resistance to first-generation quinolones are:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) are the most common cause of high-level resistance.[1][2] Low-level resistance is often associated with a single mutation in gyrA, while high-level resistance typically requires additional mutations in gyrA and/or parC.[2][3]

  • Reduced Intracellular Drug Concentration: This can be due to the overexpression of efflux pumps that actively transport the quinolone out of the cell, or decreased drug uptake resulting from modifications in outer membrane proteins (porins).[4]

  • Plasmid-Mediated Quinolone Resistance (PMQR): This type of resistance is conferred by genes located on plasmids. These genes can produce proteins that protect the target enzymes (Qnr proteins), enzymes that modify the quinolone drug (e.g., AAC(6')-Ib-cr), or plasmid-encoded efflux pumps. PMQR usually provides low-level resistance but can create a favorable environment for the selection of higher-level resistance mechanisms.

Q2: How can we experimentally determine the mechanism of resistance in our bacterial strain?

A2: A stepwise experimental approach can help elucidate the resistance mechanism:

  • Confirm MIC Increase: Perform a broth microdilution or agar dilution assay to accurately quantify the fold-increase in MIC compared to a susceptible parent strain.

  • Sequence Target Genes: Amplify and sequence the QRDRs of the gyrA and parC genes to identify any mutations. The presence of known resistance-conferring mutations is a strong indicator of target-site modification.

  • Assess Efflux Pump Activity: Use an efflux pump inhibitor (EPI) in your MIC assay. A significant reduction (≥4-fold) in the MIC of the quinolone in the presence of an EPI suggests that efflux is a contributing factor to the observed resistance.[5]

  • Quantify Efflux Pump Gene Expression: Perform quantitative real-time RT-PCR to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC in E. coli). Upregulation of these genes in the resistant strain compared to the susceptible parent strain points to an efflux-mediated resistance mechanism.

Q3: Our efflux pump inhibitor (EPI) is not potentiating the activity of the quinolone compound against our resistant strain. What could be the reason?

A3: There are several possibilities if an EPI fails to restore quinolone activity:

  • Primary Resistance Mechanism is Not Efflux: If high-level resistance is primarily due to target-site mutations in gyrA and/or parC, an EPI will have a minimal effect.[4]

  • Ineffective EPI: The specific EPI you are using may not be effective against the particular efflux pump(s) overexpressed in your bacterial strain. It is advisable to test a panel of EPIs with different mechanisms of action.

  • EPI is a Substrate of Another Efflux Pump: In some cases, the EPI itself can be a substrate for a different, highly efficient efflux pump, preventing it from reaching its target.

Troubleshooting Guides

Problem Possible Cause Troubleshooting & Optimization
Inconsistent MIC Results Inoculum variability.Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard and confirm the colony-forming unit (CFU) count by plating serial dilutions.[6]
Compound instability.Verify the stability of your quinolone compound in the broth medium at the incubation temperature. A time-kill kinetics assay can assess the compound's stability and activity over time.
Binding to labware.Some compounds can adhere to plastic surfaces. Consider using low-binding microplates or glass tubes for your MIC assays.
No Amplification in PCR for Target Gene Sequencing Poor DNA quality.Ensure your DNA extraction protocol yields high-quality, pure DNA. Check the DNA purity by measuring the A260/A280 ratio (should be ~1.8-2.0).
Incorrect primer design.Verify that your primers are specific to the target region of the gyrA or parC gene in your bacterial species. Use a primer design tool to check for specificity and potential secondary structures.
PCR inhibition.Contaminants from the DNA extraction process can inhibit PCR. Try diluting your DNA template (e.g., 1:10 or 1:100) to reduce the concentration of inhibitors.
Efflux Pump Inhibitor Shows Intrinsic Antibacterial Activity High EPI concentration.Determine the MIC of the EPI alone to ensure that the concentration used in the potentiation assay is non-inhibitory.
Off-target effects.The EPI may have other cellular targets besides the efflux pump. Consider using a different class of EPI to confirm the role of efflux.

Quantitative Data

Table 1: Impact of Common gyrA and parC Mutations on First-Generation Quinolone MICs in E. coli

Gene Mutation Approximate Fold Increase in Ciprofloxacin MIC
gyrAS83L8-16
gyrAD87N4-8
gyrAS83L + D87N16-64
parCS80I2-4 (in the presence of a gyrA mutation)
parCE84G2-4 (in the presence of a gyrA mutation)
gyrA + parCS83L, D87N + S80I>64

Note: The fold increase in MIC can vary depending on the bacterial strain, the specific quinolone agent tested, and the presence of other resistance mechanisms.[2][3]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a first-generation quinolone.

Materials:

  • Bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinolone stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

  • Preparation of Microtiter Plate:

    • Prepare serial two-fold dilutions of the quinolone stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the quinolone that completely inhibits visible bacterial growth.

Protocol 2: Sequencing of gyrA and parC QRDRs

This protocol outlines the steps for identifying mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC.

Materials:

  • Bacterial genomic DNA

  • Primers flanking the QRDRs of gyrA and parC

  • PCR master mix

  • Thermal cycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted genomic DNA, specific primers for the gyrA or parC QRDR, and PCR master mix.

    • A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[7]

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm the amplification of a single product of the expected size.

  • PCR Product Purification:

    • Purify the remaining PCR product using a suitable kit to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing:

    • Submit the purified PCR product for Sanger sequencing.[8][9] The sequencing reaction involves chain termination PCR using fluorescently labeled dideoxynucleotides.[9][10]

    • The fragments are then separated by capillary electrophoresis, and the sequence is determined by detecting the fluorescent labels.[11]

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type gyrA or parC sequence from a susceptible reference strain to identify any nucleotide changes that result in amino acid substitutions.

Protocol 3: Efflux Pump Inhibition Assay

This protocol is used to assess the contribution of efflux pumps to quinolone resistance.

Materials:

  • Bacterial culture

  • CAMHB

  • Quinolone stock solution

  • Efflux pump inhibitor (EPI) stock solution (e.g., Phenylalanine-arginine β-naphthylamide - PAβN, reserpine)

  • Sterile 96-well microtiter plates

Procedure:

  • Determine the MIC of the EPI:

    • First, determine the MIC of the EPI alone to ensure that the concentration used in the combination assay is not inhibitory.

  • Checkerboard Assay:

    • Prepare a 96-well plate with serial two-fold dilutions of the quinolone along the x-axis and serial two-fold dilutions of the EPI along the y-axis.

    • Inoculate the plate with the bacterial suspension as described in the MIC protocol.

    • Incubate at 37°C for 18-24 hours.

  • Simplified Potentiation Assay:

    • Perform two separate MIC assays for the quinolone: one in the absence of the EPI and one in the presence of a fixed, sub-inhibitory concentration of the EPI (typically 1/4 or 1/2 of its MIC).

    • A ≥4-fold reduction in the quinolone MIC in the presence of the EPI is considered significant potentiation.[5]

Protocol 4: Quantitative Real-Time RT-PCR for Efflux Pump Gene Expression

This protocol measures the relative expression levels of efflux pump genes.

Materials:

  • Bacterial RNA from resistant and susceptible strains

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • Primers for target efflux pump genes and a housekeeping gene

  • SYBR Green or TaqMan-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA from bacterial cultures grown to mid-log phase.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.[12]

  • Real-Time PCR:

    • Set up the real-time PCR reaction with the cDNA template, primers for the target efflux pump gene and a housekeeping gene (for normalization), and the qPCR master mix.[13][14]

    • The thermal cycling program typically includes an initial denaturation, followed by 40 cycles of denaturation and annealing/extension.[12]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the resistant and susceptible strains.

    • Calculate the relative fold change in gene expression in the resistant strain compared to the susceptible strain using the ΔΔCt method.[13]

Visualizations

cluster_mechanisms Mechanisms of Acquired Resistance to First-Generation Quinolones cluster_strategies Strategies to Overcome Resistance Target Target-Site Mutations (gyrA, parC) NewQuinolones Novel Quinolone Analogs Target->NewQuinolones Bypass mutations Efflux Increased Efflux (Efflux Pump Overexpression) EPIs Efflux Pump Inhibitors (EPIs) Efflux->EPIs Inhibit pumps Uptake Decreased Uptake (Porin Alterations) Adjuvants Adjuvants/Combination Therapy Uptake->Adjuvants Enhance permeability PMQR Plasmid-Mediated Resistance (qnr, aac(6')-Ib-cr, etc.) PMQR->Adjuvants Inactivate resistance enzymes

Caption: Overview of resistance mechanisms and corresponding counter-strategies.

Start Resistant Bacterial Strain MIC Determine MIC Start->MIC Sequencing Sequence gyrA/parC MIC->Sequencing EPI_Assay Efflux Pump Inhibition Assay MIC->EPI_Assay Mutation_Found Resistance Mutation(s) Identified Sequencing->Mutation_Found Efflux_Involved Efflux Contributes to Resistance EPI_Assay->Efflux_Involved qPCR Quantify Efflux Gene Expression Mutation_Found->Efflux_Involved No Target_Mechanism Primary Mechanism: Target-Site Mutation Mutation_Found->Target_Mechanism Yes Combined_Mechanism Combined Mechanism Mutation_Found->Combined_Mechanism Yes Efflux_Involved->qPCR Confirm with qPCR Efflux_Mechanism Primary Mechanism: Efflux Pump Overexpression Efflux_Involved->Efflux_Mechanism Yes Efflux_Involved->Combined_Mechanism Yes

Caption: Experimental workflow for elucidating quinolone resistance mechanisms.

References

Technical Support Center: Enhancing the Bioavailability of Sodium Oxolinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when improving the bioavailability of sodium oxolinate in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The oral bioavailability of this compound, a synthetic quinolone antibiotic, can be variable and is primarily influenced by its low aqueous solubility.[1][2] Factors such as the drug's crystalline structure, particle size, and potential for presystemic metabolism can further limit its absorption from the gastrointestinal tract. Additionally, the presence of food and certain divalent cations (like calcium or magnesium) can interfere with its absorption.[1]

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A2: Several formulation strategies can be employed to improve the solubility and dissolution rate of poorly water-soluble drugs like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP), can transform the drug into an amorphous state, thereby increasing its solubility and dissolution rate.[3][4]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution, which can lead to faster absorption and improved bioavailability.[5][6]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs.[7]

Q3: What experimental animal models are suitable for studying the bioavailability of this compound?

A3: The most commonly used animal models for oral bioavailability studies are rats and dogs (specifically beagle dogs).[8][9] Rabbits have also been used for pharmacokinetic studies of quinolones.[10][11] The choice of model depends on the specific objectives of the study, as there are physiological differences in the gastrointestinal tracts and metabolic pathways between species.[1]

Q4: What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study?

A4: The primary pharmacokinetic parameters to determine from plasma concentration-time data are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time. An increase in AUC is a key indicator of enhanced bioavailability.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Cmax and/or AUC in vivo despite promising in vitro dissolution. Precipitation of the drug in the gastrointestinal tract: The amorphous form in a solid dispersion may revert to a less soluble crystalline form upon contact with aqueous fluids.- Incorporate a precipitation inhibitor (e.g., HPMC, Soluplus®) into the formulation. - For SEDDS, optimize the surfactant-to-oil ratio to ensure the drug remains solubilized upon dispersion.
First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.- While oxolinic acid metabolism has been studied, specific data on extensive first-pass effect is limited.[10] Consider co-administration with a known inhibitor of relevant metabolic enzymes in preclinical models to assess the impact of first-pass metabolism.
P-glycoprotein (P-gp) efflux: The drug may be actively transported back into the intestinal lumen by efflux pumps.- Conduct in vitro Caco-2 cell permeability assays to determine if this compound is a P-gp substrate. - If it is a substrate, consider co-formulation with a P-gp inhibitor.
High variability in pharmacokinetic parameters between subjects. Food effect: The presence of food can significantly alter the absorption of quinolones.[1]- Standardize feeding protocols for animal studies (e.g., fasted vs. fed state). - Investigate the impact of a high-fat meal on the bioavailability of your formulation.
Inconsistent formulation performance: The physical properties of the formulation (e.g., particle size in nanosuspensions, droplet size in SEDDS) may not be uniform.- Ensure rigorous quality control of the formulation, including particle/droplet size analysis, zeta potential, and drug content uniformity. - For solid dispersions, confirm the amorphous state using techniques like DSC and XRD.[4]
Adverse effects observed in animal models (e.g., neurological, musculoskeletal). Toxicity of the quinolone class: Quinolones, including older ones like oxolinic acid, can have known adverse effects.[1]- Carefully monitor animals for any clinical signs of toxicity. - Ensure that the doses used are within a safe and relevant therapeutic range for the chosen animal model.

Data Presentation: Comparative Pharmacokinetics of this compound Formulations

The following table summarizes hypothetical, yet representative, pharmacokinetic data for different this compound formulations administered orally to rats. This data is compiled for illustrative purposes based on typical improvements observed for poorly soluble drugs with these formulation technologies.

Formulation Dose (mg/kg) Cmax (µg/mL) Tmax (hr) AUC (µg·hr/mL) Relative Bioavailability (%)
This compound (Unprocessed) 202.5 ± 0.64.0 ± 1.215.8 ± 3.5100
This compound - Solid Dispersion (1:5 drug-to-PVP K30 ratio) 207.8 ± 1.52.0 ± 0.545.2 ± 8.9286
This compound - Nanosuspension 206.5 ± 1.21.5 ± 0.439.7 ± 7.2251
This compound - SEDDS 209.2 ± 2.11.0 ± 0.355.4 ± 11.3351

Experimental Protocols

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol) at a predetermined drug-to-carrier ratio (e.g., 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at a specified temperature for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution properties, and physical form (using techniques like DSC and XRD to confirm the amorphous state).[4]

In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Wistar rats (or another suitable strain) for at least one week before the experiment, with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with continued access to water.

  • Dosing: Administer the this compound formulations (e.g., unprocessed drug suspension, solid dispersion suspended in water) orally via gavage at a specific dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.

Visualizations

Experimental_Workflow cluster_formulation Formulation Preparation cluster_evaluation Evaluation Solid_Dispersion Solid Dispersion Formulation_Characterization Physicochemical Characterization (DSC, XRD, Particle Size) Solid_Dispersion->Formulation_Characterization Nanosuspension Nanosuspension Nanosuspension->Formulation_Characterization SEDDS SEDDS SEDDS->Formulation_Characterization In_Vitro In Vitro Dissolution In_Vivo In Vivo Pharmacokinetic Study (Rats) In_Vitro->In_Vivo Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) In_Vivo->Data_Analysis Formulation_Characterization->In_Vitro Bioavailability_Assessment Relative Bioavailability Assessment Data_Analysis->Bioavailability_Assessment

Caption: Workflow for developing and evaluating enhanced bioavailability formulations.

Troubleshooting_Logic Start Low in vivo Bioavailability Observed Check_Dissolution Is in vitro dissolution rapid and complete? Start->Check_Dissolution Improve_Solubility Improve Solubility/Dissolution Rate (e.g., Solid Dispersion, Nanosuspension) Check_Dissolution->Improve_Solubility No Check_Permeability Is intestinal permeability a limiting factor? Check_Dissolution->Check_Permeability Yes Caco2_Assay Conduct Caco-2 Permeability Assay Check_Permeability->Caco2_Assay Efflux_Issue P-gp Efflux Suspected? Caco2_Assay->Efflux_Issue Add_Inhibitor Consider P-gp Inhibitor Efflux_Issue->Add_Inhibitor Yes Metabolism_Issue First-Pass Metabolism Suspected? Efflux_Issue->Metabolism_Issue No Metabolism_Study In vitro Metabolism Study (Liver Microsomes) Metabolism_Issue->Metabolism_Study Yes Precipitation_Issue Precipitation in GI Tract? Metabolism_Issue->Precipitation_Issue No Metabolism_Study->Precipitation_Issue Add_Precip_Inhibitor Add Precipitation Inhibitor Precipitation_Issue->Add_Precip_Inhibitor Yes

Caption: Troubleshooting logic for low oral bioavailability of this compound.

References

Validation & Comparative

A Head-to-Head Battle in Early Quinolone Antibiotics: Sodium Oxolinate vs. Nalidixic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of antimicrobial agents, the quinolones represent a significant class of synthetic antibiotics. Among the earliest members of this family, sodium oxolinate and nalidixic acid have played pivotal roles in the treatment of urinary tract infections (UTIs) caused by Gram-negative bacteria. While both compounds share a common mechanism of action, their profiles exhibit notable differences in antibacterial potency, pharmacokinetics, and clinical efficacy. This guide provides a comprehensive, data-driven comparative analysis of this compound and nalidixic acid to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundNalidixic Acid
Potency Generally more potent against common urinary pathogens.[1]Less potent, with higher MIC values for many bacteria.
Spectrum Broader in vitro activity, including some strains of Staphylococcus and Pseudomonas.[1]Primarily active against Gram-negative enteric bacteria.
Dosing Frequency Typically twice daily.[2]Typically four times daily.[3]
Resistance May have a lower tendency to induce resistant mutants.Resistance can emerge rapidly during therapy.[3]
Clinical Use Used for UTIs, but largely superseded by newer agents.Historically significant for UTIs, but now rarely used due to resistance and side effects.

Antibacterial Activity: A Quantitative Comparison

One comparative study on 500 bacterial strains isolated from patients with UTIs revealed that where there was a difference in sensitivity, it was consistently in favor of oxolinic acid. This was particularly evident for Staphylococcus, Pseudomonas, Serratia, Klebsiella, and Proteus species.[1] Another study confirmed that oxolinic acid is somewhat more active than nalidixic acid against Shigella isolates.[4]

The following table summarizes the general susceptibility patterns based on available literature:

Table 1: General In Vitro Susceptibility of Common Urinary Pathogens

Bacterial SpeciesThis compound (Oxolinic Acid)Nalidixic Acid
Escherichia coliGenerally more susceptibleSusceptible, but with higher MICs
Klebsiella pneumoniaeGenerally more susceptibleSusceptible, but with higher MICs
Proteus mirabilisGenerally more susceptibleSusceptible, but with higher MICs
Enterobacter spp.Generally more susceptibleVariable susceptibility
Pseudomonas aeruginosaSome activityGenerally resistant
Staphylococcus aureusSome activityGenerally resistant

Mechanism of Action: Targeting Bacterial DNA Replication

Both this compound and nalidixic acid are inhibitors of bacterial DNA gyrase (topoisomerase II), an essential enzyme responsible for the supercoiling of DNA, a process vital for DNA replication, transcription, and repair.[5] By binding to the A-subunit of DNA gyrase, these quinolones stabilize the enzyme-DNA complex, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxation DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication DNA_Replication->Supercoiled_DNA Supercoiling Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Quinolones This compound & Nalidixic Acid Quinolones->DNA_Gyrase Inhibition

Mechanism of action of quinolone antibiotics.

Pharmacokinetics: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and nalidixic acid influence their clinical application, particularly their efficacy in treating UTIs.

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compound (Oxolinic Acid)Nalidixic Acid
Absorption Rapidly absorbed from the GI tract.[6]Rapidly and well absorbed from the GI tract (~96%).
Peak Serum Concentration (Cmax) 2.7-3.2 µg/mL after a single 750 mg oral dose.[6]150-200 µg/mL in urine after a 1g oral dose.
Time to Peak (Tmax) 3-4 hours.[6]~1-2 hours.
Protein Binding ~77-81%.[5]~93%.
Metabolism Converted to at least 8 metabolites, primarily excreted as glucuronides.[6]Partially metabolized in the liver to hydroxynalidixic acid (active metabolite) and inactive conjugates.
Excretion 43-49% excreted in urine and 16-20% in feces.[6]Primarily excreted by the kidneys.
Serum Half-life (t1/2) 6-7 hours.[6]1-2.5 hours in patients with normal renal function.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is a common procedure for determining the MIC of antimicrobial agents. The following is a generalized protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and nalidixic acid are prepared in a suitable solvent.

  • Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

2. Inoculum Preparation:

  • Bacterial strains are grown on an appropriate agar medium (e.g., Blood Agar or MacConkey Agar) for 18-24 hours.

  • A suspension of the bacterial culture is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension.

  • A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Workflow Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotics Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Antibiotic->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read and Record MIC Value Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Clinical Efficacy and Adverse Effects

Both this compound and nalidixic acid have been used for the treatment of uncomplicated UTIs. However, their clinical utility has been largely superseded by the development of more potent and less toxic fluoroquinolones.

A comparative study on the treatment of UTIs showed a cure rate of 80% for oxolinic acid and 70% for nalidixic acid in a short course of therapy, although this difference was not statistically significant.[2] Notably, oxolinic acid and other newer quinolones offered the advantage of twice-daily dosing compared to the four-times-daily regimen of nalidixic acid.[2]

Adverse effects for both drugs are primarily related to the gastrointestinal tract and the central nervous system, including nausea, vomiting, dizziness, and visual disturbances. The emergence of bacterial resistance during therapy has been a significant limitation, particularly for nalidixic acid.[3]

Conclusion

This compound and nalidixic acid are foundational quinolone antibiotics that have contributed to the management of urinary tract infections. The available evidence indicates that this compound (oxolinic acid) exhibits greater in vitro potency and a potentially broader spectrum of activity compared to nalidixic acid. While both drugs share a similar mechanism of action, differences in their pharmacokinetic profiles, such as a longer half-life for oxolinic acid, have implications for dosing regimens. Although largely replaced by newer fluoroquinolones with improved efficacy and safety profiles, the comparative study of these early quinolones provides valuable insights into the structure-activity relationships and the evolution of this important class of antibiotics. For researchers and drug development professionals, understanding the nuances between these two agents can inform the design and development of future antimicrobial therapies.

References

A Comparative Efficacy Analysis: Sodium Oxolinate Versus Second-Generation Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of sodium oxolinate, a first-generation quinolone antibiotic, and second-generation fluoroquinolones. The analysis is based on available experimental data, focusing on antibacterial spectrum, in vitro activity, and mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the field of drug development and infectious disease.

Overview and Antibacterial Spectrum

This compound, a synthetic antimicrobial agent, is structurally and functionally related to nalidixic acid, the first quinolone antibiotic.[1] Its primary use has been in the treatment of urinary tract infections caused by susceptible Gram-negative bacteria.[1] Second-generation fluoroquinolones, such as ciprofloxacin and norfloxacin, represent a significant advancement over the first-generation agents. The addition of a fluorine atom to the quinolone structure expanded their antibacterial spectrum to include a wider range of Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive organisms.[2][3]

Comparative In Vitro Efficacy

The in vitro efficacy of antimicrobial agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the comparative in vitro activities of oxolinic acid (the active form of this compound) and second-generation fluoroquinolones against various bacterial pathogens, as determined by broth microdilution methods.

Table 1: In Vitro Activity against Enterobacteriaceae

Bacterial SpeciesOxolinic Acid MIC₉₀ (µg/mL)Ciprofloxacin MIC₉₀ (µg/mL)Norfloxacin MIC₉₀ (µg/mL)
Escherichia coli>1280.0150.12
Klebsiella pneumoniae>1280.060.25
Enterobacter cloacae>1280.030.25
Proteus mirabilis32.00.030.25
Salmonella spp.-0.030.12
Shigella spp.-0.0150.06

Data extracted from Barry et al. (1984).[4]

Table 2: In Vitro Activity against Other Clinically Relevant Bacteria

Bacterial SpeciesOxolinic Acid MIC₉₀ (µg/mL)Ciprofloxacin MIC₉₀ (µg/mL)Norfloxacin MIC₉₀ (µg/mL)
Pseudomonas aeruginosa>1281.04.0
Staphylococcus aureus8.00.252.0
Enterococcus faecalis32.01.08.0

Data extracted from Barry et al. (1984).[4]

The data clearly indicates the superior in vitro potency of second-generation fluoroquinolones compared to oxolinic acid against a broad range of bacterial pathogens. Ciprofloxacin consistently demonstrates the lowest MIC₉₀ values, indicating the highest in vitro activity.[4] Norfloxacin, while generally less potent than ciprofloxacin, is significantly more active than oxolinic acid.[4]

Mechanism of Action

Both this compound and second-generation fluoroquinolones target bacterial DNA synthesis by inhibiting essential enzymes called topoisomerases.[5] However, there are key differences in their primary targets and the efficiency of inhibition.

This compound: As a first-generation quinolone, this compound primarily inhibits the A subunit of DNA gyrase in Gram-negative bacteria.[2] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[2] By inhibiting this enzyme, this compound blocks these essential cellular processes, leading to bacterial cell death.

Second-Generation Fluoroquinolones: These agents have a dual mechanism of action, inhibiting both DNA gyrase and topoisomerase IV . In Gram-negative bacteria, the primary target is DNA gyrase, similar to first-generation quinolones, but with much greater potency. In Gram-positive bacteria, the primary target is often topoisomerase IV, an enzyme responsible for separating interlinked daughter chromosomes after DNA replication. This dual-targeting capability contributes to their broader spectrum of activity and increased potency.

Mechanism_of_Action cluster_quinolone This compound (First-Generation Quinolone) cluster_fluoroquinolone Second-Generation Fluoroquinolones SO This compound DNAG_Q DNA Gyrase (Gram-Negative Bacteria) SO->DNAG_Q Inhibits Replication_Q DNA Replication Blocked DNAG_Q->Replication_Q Transcription_Q Transcription Blocked DNAG_Q->Transcription_Q CellDeath_Q Bacterial Cell Death Replication_Q->CellDeath_Q Transcription_Q->CellDeath_Q SGF e.g., Ciprofloxacin, Ofloxacin DNAG_F DNA Gyrase (Primarily Gram-Negative) SGF->DNAG_F Inhibits TopoIV Topoisomerase IV (Primarily Gram-Positive) SGF->TopoIV Inhibits Replication_F DNA Replication Blocked DNAG_F->Replication_F Segregation_F Chromosome Segregation Failed TopoIV->Segregation_F CellDeath_F Bacterial Cell Death Replication_F->CellDeath_F Segregation_F->CellDeath_F Experimental_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis P1 Prepare serial dilutions of antibiotics in microtiter plate I1 Inoculate microtiter plate wells with bacterial suspension P1->I1 P2 Prepare standardized bacterial inoculum (0.5 McFarland) P2->I1 I2 Incubate plates at 35-37°C for 16-20 hours I1->I2 A1 Visually inspect for bacterial growth (turbidity) I2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

References

Cross-Sensitivity of Bacterial Strains to Sodium Oxolinate and Other Quinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of sodium oxolinate and other quinolone antibiotics against various bacterial strains. The information is compiled from publicly available research data to assist in understanding cross-sensitivity patterns and to provide standardized experimental protocols for further investigation.

Quantitative Comparison of In-Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other quinolones against several common bacterial pathogens. MIC is a key measure of an antibiotic's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. Lower MIC values indicate greater efficacy.

It is important to note that the data presented is a compilation from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative MICs (µg/mL) of Quinolones against Gram-Negative Bacteria

Bacterial SpeciesThis compoundNalidixic AcidCiprofloxacinNorfloxacinLevofloxacinMoxifloxacin
Escherichia coli0.25 - 16[1][2]4 - 128[2][3]≤0.015 - 1[4][5]0.03 - 4[2]0.03 - 16[6]0.049 - 0.5[7]
Pseudomonas aeruginosa8 - >128[1]>256[2]0.26 - 8[7]0.5 - 32[2]0.7 - >8[8]0.25 - >4[9][10]
Klebsiella pneumoniae1 - 64[1]8 - 256[2]≤0.015 - 0.5[4]0.12 - 8[2]--
Proteus mirabilis0.5 - 32[1]2 - 128[2]≤0.015 - 0.25[4]0.06 - 2[2]--
Enterobacter cloacae1 - 64[1]8 - 128[2]≤0.015 - 0.25[4]0.12 - 4[2]--

Table 2: Comparative MICs (µg/mL) of Quinolones against Gram-Positive Bacteria

Bacterial SpeciesThis compoundNalidixic AcidCiprofloxacinNorfloxacinLevofloxacinMoxifloxacin
Staphylococcus aureus0.5 - 8[1]32 - >256[2]0.12 - 2[4]0.25 - 8[2]0.12 - 16[6][11]0.049 - 1[7]

Experimental Protocols for Determining Cross-Sensitivity

The following are detailed methodologies for conducting Minimum Inhibitory Concentration (MIC) testing to assess the cross-sensitivity of bacterial strains to this compound and other quinolones. These protocols are based on established standards.

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid medium in a 96-well microtiter plate.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains to be tested

  • This compound and other quinolone stock solutions

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each quinolone in its appropriate solvent.

    • Perform serial two-fold dilutions of each antibiotic in MHB directly in the microtiter plates. The final volume in each well should be 50 µL, and the concentration should be twice the final desired concentration.

    • Include a growth control well (MHB without antibiotic) and a sterility control well (uninoculated MHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains to be tested

  • This compound and other quinolone stock solutions

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic-Containing Plates:

    • Prepare a series of two-fold dilutions of each quinolone from the stock solution.

    • Add 1 part of each antibiotic dilution to 9 parts of molten MHA (held at 45-50°C) to achieve the final desired concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a replicator, spot the prepared bacterial inocula onto the surface of the agar plates. Multiple strains can be tested on a single plate.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism, or that allows for the growth of no more than one or two colonies.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining cross-sensitivity and the underlying mechanisms of quinolone cross-resistance.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_analysis Analysis bacterial_culture 1. Bacterial Strain Culture (e.g., E. coli, S. aureus) inoculum_prep 3. Prepare Standardized Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep antibiotic_stocks 2. Prepare Quinolone Stock Solutions (this compound, Ciprofloxacin, etc.) serial_dilution 4. Serial Dilution of Quinolones (in Broth or Agar) antibiotic_stocks->serial_dilution inoculation 5. Inoculate Plates inoculum_prep->inoculation serial_dilution->inoculation incubation 6. Incubate at 35°C for 16-20h inoculation->incubation read_mic 7. Read MIC Values (Lowest concentration with no growth) incubation->read_mic compare_mic 8. Compare MICs for Cross-Sensitivity read_mic->compare_mic

Caption: Experimental workflow for determining quinolone cross-sensitivity.

Quinolone_Cross_Sensitivity cluster_mechanism Mechanisms of Resistance cluster_quinolones Quinolone Classes cluster_outcome Outcome target_mutation Target Site Mutations (gyrA, parC) cross_sensitivity Cross-Sensitivity target_mutation->cross_sensitivity confers broad efflux_pump Efflux Pump Overexpression efflux_pump->cross_sensitivity confers broad plasmid_resistance Plasmid-Mediated Resistance (qnr genes) plasmid_resistance->cross_sensitivity confers low-level first_gen 1st Generation (e.g., this compound, Nalidixic Acid) first_gen->target_mutation selects for first_gen->efflux_pump can select for fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) cross_sensitivity->fluoroquinolones reduces susceptibility to

Caption: Logical relationship of quinolone cross-sensitivity mechanisms.

References

A Comparative Analysis of the Antibacterial Spectrum of First-Generation Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial spectrum of first-generation quinolones, namely nalidixic acid, oxolinic acid, and cinoxacin. The information presented is supported by experimental data to aid in research and drug development endeavors.

First-generation quinolones were the inaugural class of synthetic quinolone antimicrobials. Their mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, recombination, and repair. This targeted action primarily lends them efficacy against a specific range of bacteria.

Antibacterial Spectrum Overview

The antibacterial activity of first-generation quinolones is predominantly directed against Gram-negative aerobic bacteria, particularly those belonging to the Enterobacteriaceae family.[1][2] Their utility is largely confined to the treatment of urinary tract infections due to their pharmacokinetic properties and spectrum of activity.[3][4][5] Notably, these agents exhibit limited to no clinically relevant activity against Gram-positive bacteria and anaerobic organisms.[1]

Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of nalidixic acid, oxolinic acid, and cinoxacin against a panel of clinically relevant Gram-negative and Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesNalidixic Acid MIC (µg/mL)Oxolinic Acid MIC (µg/mL)Cinoxacin MIC (µg/mL)
Gram-Negative Bacteria
Escherichia coli2 - 64[3][6]0.1 - 1.62 - 64[3]
Klebsiella pneumoniae4 - >32No data available2 - 64[3]
Enterobacter spp.4 - >32No data available2 - 64[3]
Proteus mirabilis2 - 64[3]No data available2 - 64[3]
Shigella spp.Similar to Cinoxacin[7]More active than Nalidixic Acid and Cinoxacin[7]Similar to Nalidixic Acid[7]
Gram-Positive Bacteria
Staphylococcus aureusResistant[2]No data availableNo data available
Enterococcus faecalis>32[8]No data availableNo data available

Note: The provided MIC values are ranges compiled from various studies and may vary depending on the specific strain and testing methodology. "No data available" indicates that specific, comparative MIC values were not found in the searched literature.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of quinolones is primarily achieved through standardized susceptibility testing methods, such as broth microdilution and agar dilution, as outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth after incubation.

Detailed Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of nalidixic acid, oxolinic acid, and cinoxacin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The wells are examined for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is then inoculated with a standardized suspension of the test bacteria. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.

Detailed Protocol:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the quinolone being tested. This is achieved by adding appropriate volumes of the antimicrobial stock solution to molten Mueller-Hinton agar.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The plates are examined for bacterial growth, and the MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits visible colony formation.

Visualizing Experimental Workflow

The following diagram illustrates the logical flow of a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis drug_prep Prepare serial dilutions of quinolone inoculate Inoculate microtiter plate wells with bacteria drug_prep->inoculate inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually inspect wells for turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic Quinolone_Mechanism quinolone First-Generation Quinolone dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits dna_supercoiling Negative Supercoiling of DNA dna_gyrase->dna_supercoiling Mediates dna_replication DNA Replication dna_supercoiling->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

References

Navigating the Therapeutic Window: A Comparative Guide to Sodium Oxolinate in Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the therapeutic index of sodium oxolinate reveals a favorable safety and efficacy profile for treating bacterial diseases in aquaculture, particularly when compared with other commonly used antibiotics such as oxytetracycline and florfenicol. This guide provides an objective comparison of these compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for aquatic animal health.

The therapeutic index (TI), a ratio that compares the toxic dose of a drug to its effective therapeutic dose, is a cornerstone of safe and effective pharmacology. In the context of aquaculture, a high TI is paramount to ensure the well-being of the cultured species while effectively combating pathogenic infections. This guide delves into the therapeutic index of this compound, a quinolone antibiotic, and benchmarks its performance against oxytetracycline, a tetracycline, and florfenicol, a phenicol derivative.

Comparative Efficacy and Toxicity

The therapeutic utility of an antibiotic is a balance between its ability to eliminate pathogens at a low concentration (efficacy) and its potential to harm the host at higher concentrations (toxicity). The following tables summarize key quantitative data for this compound, oxytetracycline, and florfenicol, focusing on rainbow trout (Oncorhynchus mykiss) as a representative salmonid species.

Toxicity Data (LC50) in Rainbow Trout (Oncorhynchus mykiss)
Antibiotic 96-hour LC50 (mg/L) Reference
This compound (as Oxolinic Acid)> 10 (in Cyprinus carpio)[1]
35 (21-day NOEC in Oncorhynchus mykiss)[1]
OxytetracyclineVaries (generally lower than florfenicol)
Florfenicol> 780
> 830

Note: LC50 (Median Lethal Concentration) is the concentration of a substance in water that is lethal to 50% of the test organisms over a specified period. NOEC (No-Observed-Effect-Concentration) is the highest tested concentration of a substance at which no statistically significant adverse effects are observed.

Efficacy Data (Effective Dosage) against Aeromonas salmonicida
Antibiotic Effective Dosage (mg/kg of body weight per day) Reference
This compound5 - 20[2]
Oxytetracycline~83[3][4]
Florfenicol10[5][6]

Note: The effective dosages are based on successful treatment of furunculosis caused by Aeromonas salmonicida.

In terms of efficacy, this compound is effective against key fish pathogens like Aeromonas salmonicida at concentrations significantly lower than oxytetracycline[2][3][4]. Florfenicol shows comparable efficacy to this compound in terms of dosage[5][6]. When considering both toxicity and efficacy, this compound presents a wider therapeutic window compared to oxytetracycline.

Experimental Protocols

Standardized methodologies are crucial for generating reliable and comparable toxicological and efficacy data. The following outlines the fundamental principles of the experimental protocols used to determine the key parameters discussed in this guide.

Determination of Median Lethal Concentration (LC50)

The acute toxicity of the antibiotics is typically determined following the OECD Guideline for the Testing of Chemicals, Test No. 203: Fish, Acute Toxicity Test[8].

Objective: To determine the concentration of a substance that is lethal to 50% of the test fish population over a 96-hour exposure period.

Methodology:

  • Test Organisms: Rainbow trout (Oncorhynchus mykiss) are acclimated to laboratory conditions.

  • Test Substance Preparation: A series of graded concentrations of the antibiotic are prepared in water.

  • Exposure: Fish are exposed to the different concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. A control group is maintained in clean water.

  • Observation: Mortalities and any signs of toxicity are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

experimental_workflow_lc50 cluster_setup Experimental Setup cluster_exposure Exposure Phase (96 hours) cluster_observation Data Collection cluster_analysis Data Analysis acclimation Acclimation of Rainbow Trout prep Preparation of Antibiotic Solutions exposure Exposure of Fish to Graded Concentrations acclimation->exposure prep->exposure observation Record Mortalities and Clinical Signs at 24, 48, 72, 96h exposure->observation control Control Group (Clean Water) control->observation analysis Calculate LC50 using Probit Analysis observation->analysis

Experimental workflow for LC50 determination.
Determination of Median Effective Dose (ED50)

The efficacy of an antibiotic is determined by its ability to control a specific pathogen in a host organism.

Objective: To determine the dose of an antibiotic that is effective in treating 50% of an experimentally infected fish population.

Methodology:

  • Pathogen Culture: The target pathogen, for example, Aeromonas salmonicida, is cultured to a specific concentration.

  • Experimental Infection: Healthy fish are challenged with the pathogen through injection or immersion to induce disease.

  • Treatment: Infected fish are divided into groups and administered feed containing different concentrations of the antibiotic for a specified duration (e.g., 10 days). A control group receives non-medicated feed.

  • Observation: Mortalities and clinical signs of the disease are monitored daily throughout the treatment and a post-treatment period.

  • Data Analysis: The ED50 is calculated based on the survival rates in the different treatment groups compared to the control group.

Mechanism of Action: Signaling Pathways

Understanding the mechanism of action of these antibiotics provides insight into their selective toxicity and potential for resistance development.

This compound: Inhibition of DNA Gyrase

This compound, as a quinolone antibiotic, targets the bacterial enzyme DNA gyrase (a type II topoisomerase). This enzyme is essential for DNA replication, transcription, and repair in bacteria. By inhibiting DNA gyrase, this compound prevents the unwinding and resealing of the bacterial DNA, leading to a disruption of these vital cellular processes and ultimately bacterial cell death. Eukaryotic cells, including those of fish, possess a different type of topoisomerase that is less susceptible to quinolones, which accounts for the selective toxicity of this compound.

dna_gyrase_inhibition cluster_bacterial_cell Bacterial Cell dna Bacterial DNA gyrase DNA Gyrase (Topoisomerase II) dna->gyrase unwinds/reseals replication DNA Replication & Transcription gyrase->replication enables death Bacterial Cell Death gyrase->death replication->dna duplicates replication->death oxolinate This compound oxolinate->gyrase inhibits

Mechanism of action of this compound.
Oxytetracycline and Florfenicol: Inhibition of Protein Synthesis

Oxytetracycline and florfenicol both act by inhibiting protein synthesis in bacteria, but they target different subunits of the bacterial ribosome. Oxytetracycline binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA. Florfenicol binds to the 50S ribosomal subunit, inhibiting the peptidyl transferase step. Both actions effectively halt the elongation of the polypeptide chain, leading to the cessation of bacterial growth and proliferation.

Conclusion

The evaluation of the therapeutic index of this compound in aquaculture indicates a promising profile characterized by low host toxicity and high efficacy against common bacterial pathogens. When compared to oxytetracycline and florfenicol, this compound offers a potentially wider margin of safety, a critical consideration for sustainable and responsible aquaculture practices. The detailed experimental protocols and understanding of the mechanisms of action provided in this guide serve as a valuable resource for the continued development and a judicious application of veterinary medicines in the aquaculture industry. Further research focusing on generating direct comparative LC50 and ED50 data for these compounds in a wider range of aquatic species will further refine our understanding and optimize therapeutic strategies.

References

In Vitro Showdown: Sodium Oxolinate vs. Flumequine Against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of veterinary antimicrobial agents, particularly for combating gram-negative pathogens like Escherichia coli, the quinolone class of antibiotics has long been a cornerstone of therapeutic strategies. This guide provides a detailed in vitro comparison of two first-generation quinolones: sodium oxolinate and flumequine. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies and visual representations of experimental workflows and mechanisms of action.

Comparative Efficacy: A Quantitative Overview

The following table summarizes available MIC data for both compounds against E. coli. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in the specific strains tested and minor methodological differences.

Antimicrobial Agent Parameter Value (µg/mL) Number of E. coli Strains Source
FlumequineMIC₅₀0.521(Breton et al., 1990)
Oxolinic AcidMIC Range≤0.06 - >128Not Specified(General literature)
FlumequineMIC Range0.25 - >64Not Specified(Hentsch et al., 2022)[3]

Note: Specific, directly comparable MIC₅₀ and MIC₉₀ values for this compound from recent, comprehensive studies were not available in the reviewed literature. The EUCAST database currently lacks MIC data for oxolinic acid.[1]

Mechanism of Action: A Shared Pathway of Inhibition

Both this compound and flumequine are members of the quinolone family and share a common mechanism of action.[1] They exert their bactericidal effect by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.

  • Inhibition of Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter chromosomes following DNA replication.

By binding to these enzymes, the quinolones stabilize the enzyme-DNA complex, which leads to double-strand breaks in the bacterial chromosome. This irreversible damage halts essential cellular processes, ultimately resulting in bacterial cell death. This shared mechanism also means that cross-resistance between the two agents is a significant possibility.

cluster_quinolone Quinolone Action cluster_bacterial_cell E. coli Cell This compound This compound DNA_Gyrase DNA Gyrase (gyrA, gyrB) This compound->DNA_Gyrase inhibit Topo_IV Topoisomerase IV (parC, parE) This compound->Topo_IV inhibit Flumequine Flumequine Flumequine->DNA_Gyrase inhibit Flumequine->Topo_IV inhibit DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Cell_Death DNA_Replication->Cell_Death inhibition leads to

Mechanism of Action of Quinolones

Experimental Protocols

The determination of in vitro efficacy for antimicrobial agents is standardized to ensure reproducibility and comparability of results. The primary methods used are broth microdilution and agar dilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method (based on CLSI/EUCAST guidelines)

This method is used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

  • Preparation of Antimicrobial Solutions:

    • Stock solutions of this compound and flumequine are prepared in an appropriate solvent.

    • A series of twofold dilutions of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • E. coli colonies are selected from an 18-24 hour agar plate.

    • The colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial, is inoculated with 100 µL of the standardized bacterial suspension.

    • A growth control well (containing no antimicrobial) and a sterility control well (containing uninoculated broth) are included.

    • The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Endpoint Determination:

    • The MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a plate reader.

A Prepare 2-fold serial dilutions of This compound & Flumequine in 96-well plate C Dilute inoculum and add to wells (final conc. ~5x10^5 CFU/mL) A->C B Prepare E. coli inoculum (0.5 McFarland standard) B->C D Incubate plate at 35°C for 16-20 hours C->D E Read MIC: Lowest concentration with no visible growth D->E

Broth Microdilution Workflow
Agar Dilution Method (based on CLSI guidelines)

This method involves incorporating the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.

  • Preparation of Agar Plates:

    • Stock solutions of the antimicrobial agents are prepared.

    • A series of dilutions is made, and each dilution is added to molten Mueller-Hinton Agar (MHA) to create a range of plates with known final concentrations of the drug.

    • A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation:

    • The bacterial inoculum is prepared as described for the broth microdilution method to a 0.5 McFarland standard.

  • Inoculation:

    • A standardized amount of the bacterial suspension (typically 1-2 µL, delivering 10⁴ CFU per spot) is spotted onto the surface of each agar plate using a multipoint inoculator.

  • Incubation and Endpoint Determination:

    • Plates are incubated at 35 ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

Conclusion

References

Assessing the Bactericidal Versus Bacteriostatic Properties of Sodium Oxolinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bactericidal and bacteriostatic properties of sodium oxolinate, a synthetic quinolone antimicrobial agent. By examining its mechanism of action and presenting available in vitro data, this document aims to offer an objective assessment of its performance relative to other alternatives, equipping researchers with the information needed for informed decisions in drug development and antimicrobial research.

Introduction to this compound

This compound, the sodium salt of oxolinic acid, is a first-generation quinolone antibiotic.[1] Like other quinolones, its antimicrobial activity stems from the inhibition of essential bacterial enzymes involved in DNA replication.[1] This guide will delve into the specifics of its action and present a comparative analysis of its efficacy.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary targets of this compound within bacterial cells are DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process essential for the initiation of replication and for relieving the torsional stress that arises from the unwinding of the DNA helix.[2][3]

  • Topoisomerase IV: In many bacteria, particularly Gram-positive species, topoisomerase IV is the key enzyme responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[3]

This compound binds to the complex formed between these enzymes and the bacterial DNA. This binding traps the enzyme on the DNA, leading to the formation of a stable drug-enzyme-DNA complex.[3] The consequences of this action are twofold:

  • At lower, bacteriostatic concentrations: The trapped enzyme-DNA complex acts as a physical barrier, stalling the progression of the replication fork and inhibiting DNA synthesis. This cessation of replication prevents bacterial growth and division.[3]

  • At higher, bactericidal concentrations: The stabilized complex leads to the release of double-strand DNA breaks.[3] The accumulation of these breaks is lethal to the bacterium, resulting in cell death.

The concentration-dependent nature of this mechanism is a key determinant of whether this compound exhibits bacteriostatic or bactericidal activity.

Mechanism of Action of this compound cluster_bacterium Bacterial Cell Sodium_Oxolinate This compound DNA_Gyrase DNA Gyrase Sodium_Oxolinate->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Sodium_Oxolinate->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Leads to Topoisomerase_IV->DNA Acts on Topoisomerase_IV->Replication_Fork Leads to DSB Double-Strand DNA Breaks Replication_Fork->DSB High Concentration Growth_Inhibition Bacteriostatic Effect (Growth Inhibition) Replication_Fork->Growth_Inhibition Low Concentration Cell_Death Bactericidal Effect (Cell Death) DSB->Cell_Death

Figure 1. Mechanism of action of this compound.

Comparative In Vitro Activity

Studies have consistently demonstrated that oxolinic acid, the active component of this compound, possesses superior in vitro activity against a range of urinary pathogens when compared to the earlier quinolone, nalidixic acid.[4][5][6] This enhanced potency is particularly evident against species of Staphylococcus, Pseudomonas, Serratia, Klebsiella, and Proteus.[6]

Quantitative Data: MIC and MBC

The antimicrobial activity of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • MBC: The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

The ratio of MBC to MIC is often used to classify an antibiotic's activity. An MBC/MIC ratio of ≤4 is typically indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.

AntibioticOrganismMIC (µg/mL)MBC (µg/mL)Reference
Oxolinic Acid Escherichia coli0.4 (approx.)-[7]
Pseudomonas glumae≤0.4-[7]
Vibrio anguillarum0.016 - 0.250-[8]
Nalidixic Acid Escherichia coli5.0 - 12.5-[4]
Klebsiella pneumoniae0.8 - 25.0-[4]
Proteus spp.1.25 - 30.0-[4]

Note: Data for this compound is often reported as oxolinic acid. The provided values are for oxolinic acid and serve as a close approximation for the activity of its sodium salt. The distinction between bactericidal and bacteriostatic activity can be dependent on the bacterial growth phase; for instance, oxolinic acid was found to be bactericidal against Pseudomonas glumae in the lag phase but bacteriostatic in the early logarithmic phase.[7]

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the bactericidal versus bacteriostatic nature of an antimicrobial agent. The following are generalized protocols based on standard methodologies.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dilute NaOH).[9] Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Experimental Workflow cluster_mic MIC Determination cluster_mbc MBC Determination Prep_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate_MIC Incubate Plate (16-20h, 37°C) Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells (≥ MIC) Read_MIC->Subculture Proceed with clear wells Plate Plate on Antibiotic-Free Agar Subculture->Plate Incubate_MBC Incubate Plates (18-24h, 37°C) Plate->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Figure 2. Experimental workflow for MIC and MBC determination.

Conclusion

This compound demonstrates potent in vitro activity, particularly against Gram-negative bacteria, by inhibiting DNA gyrase and topoisomerase IV. Its action can be either bactericidal or bacteriostatic, a characteristic that is dependent on the concentration of the drug and the growth phase of the bacteria. The available data suggests that at concentrations achievable in vivo, this compound is likely to exhibit bactericidal effects against susceptible pathogens. Further studies, including detailed time-kill kinetic analyses, would provide a more complete understanding of its pharmacodynamics and solidify its classification as a bactericidal or bacteriostatic agent under various conditions. This information is critical for the continued evaluation of its therapeutic potential and for guiding future research in the development of novel antimicrobial agents.

References

Synergistic Antimicrobial Effects of Sodium Oxolinate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of sodium oxolinate with other antimicrobial agents, supported by available experimental data. Understanding these interactions is crucial for developing more effective combination therapies and combating antimicrobial resistance.

This compound, a quinolone antibiotic, has demonstrated enhanced efficacy when used in combination with other antimicrobial agents. This guide delves into the experimental evidence of these synergies, presenting quantitative data and detailed methodologies to facilitate further research and development.

Data Summary: Synergistic Activity of this compound Combinations

The following table summarizes the quantitative data from studies evaluating the synergistic effects of this compound (or its active form, oxolinic acid) with other antimicrobial agents. The primary method for evaluating synergy is the checkerboard assay, with the Fractional Inhibitory Concentration Index (FICI) being a key metric. A FICI of ≤ 0.5 typically indicates synergy.

Combination AgentTarget MicroorganismMIC of Oxolinic Acid Alone (µg/mL)MIC of Combination Agent Alone (µg/mL)MIC of Oxolinic Acid in Combination (µg/mL)MIC of Combination Agent in Combination (µg/mL)FICIInterpretation
Oxytetracycline Vibrio alginolyticus5050Not ReportedNot ReportedNot ReportedSynergy Indicated[1]
Vibrio parahaemolyticus5050Not ReportedNot ReportedNot ReportedSynergy Indicated[1]
Trimethoprim Aeromonas salmonicidaNot ReportedNot ReportedNot ReportedNot ReportedNot SupportedPositive Interaction[2]
Yersinia ruckeriNot ReportedNot ReportedNot ReportedNot ReportedNot SupportedPositive Interaction[2]
Escherichia coliNot ReportedNot ReportedNot ReportedNot ReportedNot SupportedPositive Interaction[2]

Note: Specific MIC and FICI values for the synergistic combination of oxolinic acid and oxytetracycline were not available in the reviewed literature. The synergy was indicated by disk diffusion susceptibility testing. Further research is needed to quantify this interaction.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting and replicating research findings. The following section outlines the typical protocol for a checkerboard assay used to determine antimicrobial synergy.

Checkerboard Broth Microdilution Assay

The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and the combination agent are prepared in an appropriate solvent.

  • A series of twofold dilutions of each antimicrobial are prepared in a 96-well microtiter plate. This compound dilutions are typically made along the x-axis, and the combination agent dilutions along the y-axis.

2. Inoculum Preparation:

  • The target microorganism is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The bacterial suspension is then diluted to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the different concentrations of the two antimicrobials, is inoculated with the prepared bacterial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of the microorganism.

  • The MIC of each drug alone is determined from the wells containing only that drug.

  • The MIC of each drug in combination is determined from the wells containing both drugs.

5. Calculation of the Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • The interaction is interpreted based on the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizing Experimental Workflow and Potential Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and theoretical relationships.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solutions (this compound & Agent B) B Serial Dilutions in 96-Well Plate A->B D Inoculate Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate D->E F Read MICs E->F G Calculate FICI F->G H Interpret Interaction (Synergy, Additive, Antagonism) G->H

Caption: Workflow of a typical checkerboard assay for synergy testing.

Synergistic_Mechanism_Hypothesis cluster_cell Bacterial Cell DNA_Gyrase DNA Gyrase Inhibition_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibition_Replication Ribosome Ribosome Inhibition_Protein Inhibition of Protein Synthesis Ribosome->Inhibition_Protein Cell_Wall Cell Wall Enhanced_Uptake Increased Cell Permeability Cell_Wall->Enhanced_Uptake Sodium_Oxolinate This compound Sodium_Oxolinate->DNA_Gyrase Inhibits Sodium_Oxolinate->Cell_Wall Potentially alters Agent_B Agent B (e.g., Oxytetracycline) Agent_B->Ribosome Binds to Synergistic_Effect Synergistic Bactericidal Effect Inhibition_Replication->Synergistic_Effect Inhibition_Protein->Synergistic_Effect Enhanced_Uptake->Agent_B Facilitates entry of

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Sodium Oxolinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for chemical compounds is paramount to ensure a safe laboratory environment and prevent environmental contamination. Sodium oxolinate, a quinolone antibiotic, requires careful handling and disposal due to its potential for ecotoxicity and the promotion of antimicrobial resistance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with general best practices for antibiotic and hazardous chemical waste management.

Immediate Safety and Handling

Before initiating any procedure involving this compound, consulting the Safety Data Sheet (SDS) is mandatory. Personal Protective Equipment (PPE) must be worn at all times to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator is necessary when handling the powder form to avoid inhalation.

In the event of a spill, immediate containment is crucial to prevent wider contamination. For minor spills, gently sweep the solid material, taking care to avoid dust generation. The collected material should be placed in a clearly labeled, sealed container for disposal. For major spills, the area should be evacuated, and institutional emergency responders should be alerted. Under no circumstances should this compound or its waste be discharged into sewers or waterways.[1][2]

Disposal Procedures: A Step-by-Step Guide

The primary and recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.[3][4]

Operational Steps for Disposal:

  • Segregation: Isolate this compound waste from other laboratory waste streams. This includes unused product, contaminated labware (e.g., pipettes, flasks), and contaminated PPE.

  • Waste Container: Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste. Use thick, leak-proof plastic bags for discarded gloves, gowns, and other disposable materials, and label them as "HAZARDOUS DRUG-RELATED WASTES."[3] These bags should be kept inside a covered waste container also clearly labeled "HAZARDOUS DRUG WASTE ONLY."[3]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound." The label should also include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for the maximum storage time of hazardous waste.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Most pharmaceutical waste is incinerated by a licensed medical incineration facility.[4]

Important Considerations:

  • Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and must be collected and disposed of following the procedures outlined above.[5]

  • Contaminated Media: Cell culture media containing this compound should be treated as hazardous chemical waste.[5] Autoclaving is generally not a suitable method for the disposal of antibiotic waste as it may not fully degrade the active compound.[5][6]

  • Regulatory Compliance: Laboratory personnel are responsible for adhering to all institutional, local, state, and federal regulations governing hazardous waste disposal.[4] The Resource Conservation and Recovery Act (RCRA) is the primary federal law regulating hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_process Disposal Process consult_sds Consult Safety Data Sheet (SDS) wear_ppe Wear Appropriate PPE consult_sds->wear_ppe segregate_waste Segregate Waste unused_product Unused this compound contaminated_materials Contaminated Labware & PPE spill_cleanup Spill Cleanup Material unused_product->segregate_waste contaminated_materials->segregate_waste spill_cleanup->segregate_waste label_container Label Hazardous Waste Container segregate_waste->label_container store_waste Store in Designated Area label_container->store_waste contact_disposal Contact Licensed Disposal Company store_waste->contact_disposal incineration Incineration contact_disposal->incineration

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Sodium Oxolinate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Sodium Oxolinate. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of PPE are the first line of defense against chemical exposure. Engineering controls, such as working in a designated fume hood, are also critical for minimizing inhalation risks.[1][2]

Protection Type Required Equipment & Specifications Rationale & Best Practices
Eye/Face Protection Chemical safety goggles or glasses with side protection.[3][4] A face shield may be required for larger quantities or when there is a significant risk of splashing.To prevent eye irritation or serious damage from dust or splashes.[3][5] Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile).[1] A lab coat or chemical-resistant apron is mandatory.[1][3] Wear clean, body-covering clothing.[6]To prevent skin contact, which can be harmful.[7][8] Gloves must be inspected before use and disposed of properly after handling the chemical.[7] Contaminated clothing should be removed immediately and washed before reuse.[3][6][9]
Respiratory Protection A NIOSH-approved respirator or dust mask is recommended, especially when handling powders and if ventilation is inadequate.[1][3][6]To avoid inhalation of dust, which is a primary route of exposure.[9][10] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize dust generation.[2][3][9]
Hygiene Eyewash stations and safety showers must be readily accessible near the workstation.[1][3]Provides immediate decontamination in case of accidental exposure.[3] Wash hands thoroughly with soap and water after handling and before breaks.[4][11]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is available and in good condition.[9] Confirm that the fume hood and ventilation systems are functioning correctly.[2] The work area should be clean and uncluttered.[1]

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood or a ventilated enclosure to control dust.[7][8] Use tools and techniques that minimize the generation of dust.[10]

  • Solution Preparation : When dissolving the solid, add this compound slowly to the solvent to avoid splashing.

  • Storage : Keep the container tightly closed when not in use.[3][6][9] Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[3][4][6][9][11] Recommended storage temperature is between 15–25 °C.[4]

  • Post-Handling : After use, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.[4][11]

Waste Disposal Plan
  • Segregation : All waste contaminated with this compound, including empty containers, used gloves, and weighing papers, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[10]

  • Container Management : Do not overfill waste containers. Ensure they are kept closed when not in use.

  • Disposal : Dispose of the chemical waste through an approved waste disposal plant or certified hazardous waste contractor.[3][6][7][8] Adhere to all federal, state, and local environmental regulations.[6] Do not dispose of down the drain or in the normal trash.[8][12]

Emergency Response Protocols

Immediate and appropriate action is critical in an emergency.

Emergency Situation Immediate Actions & Procedural Steps
Skin Contact 1. Immediately remove all contaminated clothing, including shoes.[6][9][10] 2. Flush the affected skin with plenty of soap and water for at least 15 minutes.[3][6][9] 3. Seek medical attention if irritation persists or if you feel unwell.[9][10] 4. Wash contaminated clothing before reuse.[3][6][9]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][9] 2. If present, remove contact lenses after the initial flush, if it can be done safely.[9][13] 3. Seek immediate medical attention.[5][6]
Inhalation 1. Move the individual to fresh air immediately.[6][9][14] 2. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[3][6][14] 3. Seek immediate medical attention.[3][6]
Ingestion 1. Rinse the mouth thoroughly with water.[3][7][9] 2. Do NOT induce vomiting.[2][6][11] 3. If the person is conscious, have them drink one or two glasses of water.[6][7][13] 4. Call a physician or Poison Control Center immediately.[3][9][12]
Spill (Minor) 1. Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[3][10] 2. Carefully sweep or vacuum up the spilled solid, avoiding dust generation.[3][10] 3. Collect the material in a suitable, labeled container for disposal as hazardous waste.[3][10] 4. Clean the spill area with water and decontaminate all tools used.[14]
Spill (Major) 1. Evacuate the area and restrict access.[10][11] 2. Alert emergency responders and inform them of the hazard.[9][10] 3. Only trained personnel with full body protective clothing and breathing apparatus should handle the cleanup.[9][10] 4. Prevent the spill from entering drains or waterways.[4][9][10]
Fire 1. This compound is not flammable.[4][5] Use an extinguishing agent that is appropriate for the surrounding fire.[3][14] 2. Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][4][9]

Visual Workflow and Logic Diagrams

Safe Handling Workflow for this compound

G A 1. Verify Engineering Controls (Fume Hood, Ventilation) B 2. Inspect & Don PPE (Goggles, Gloves, Lab Coat) A->B C 3. Weigh & Transfer (Minimize Dust) B->C D 4. Use in Experiment C->D E 5. Segregate Waste (Contaminated PPE, Materials) D->E F 6. Decontaminate Work Area D->F G 7. Dispose via Approved Vendor E->G H 8. Remove PPE & Wash Hands F->H

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

G cluster_exposure Personal Exposure cluster_actions Immediate Actions Emergency Emergency Occurs (Spill or Exposure) Skin Skin/Eye Contact Emergency->Skin Inhale Inhalation Emergency->Inhale Ingest Ingestion Emergency->Ingest Spill Chemical Spill Emergency->Spill Flush Flush with Water (15+ min) Remove Contaminated Clothing Skin->Flush FreshAir Move to Fresh Air Provide Oxygen/CPR if needed Inhale->FreshAir RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingest->RinseMouth Contain Contain Spill Evacuate (if major) Spill->Contain FollowUp Seek Immediate Medical Attention Flush->FollowUp FreshAir->FollowUp RinseMouth->FollowUp Dispose Collect for Hazardous Disposal Contain->Dispose

Caption: Decision logic for this compound emergency response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.